molecular formula C43H53NO14 B15589896 Jatrophane 3

Jatrophane 3

Cat. No.: B15589896
M. Wt: 807.9 g/mol
InChI Key: HCOFSOQJSKXVMH-UPOAYPMTSA-N
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Description

Jatrophane 3 is a useful research compound. Its molecular formula is C43H53NO14 and its molecular weight is 807.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

IUPAC Name

[(1R,2R,3aR,4S,5S,6Z,10S,11S,13aS)-2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate

InChI

InChI=1S/C43H53NO14/c1-23(2)38(49)55-34-25(4)33(53-26(5)45)31-36(56-39(50)29-15-12-11-13-16-29)42(10,58-28(7)47)22-43(31,52)35(54-27(6)46)24(3)18-19-41(8,9)37(32(34)48)57-40(51)30-17-14-20-44-21-30/h11-21,23-24,31-37,48,52H,4,22H2,1-3,5-10H3/b19-18-/t24-,31-,32+,33?,34-,35-,36+,37?,42+,43+/m0/s1

InChI Key

HCOFSOQJSKXVMH-UPOAYPMTSA-N

Origin of Product

United States

Foundational & Exploratory

The Quest for Jatrophanes: A Technical Guide to Their Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenoids, a complex class of macrocyclic compounds, have garnered significant attention within the scientific community due to their potent and diverse biological activities. These activities range from the reversal of multidrug resistance (MDR) in cancer cells to cytotoxic, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the natural sources of jatrophane diterpenoids and the methodologies employed for their extraction, isolation, and characterization, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.

Natural Provenance of Jatrophane Diterpenoids

Jatrophane diterpenoids are predominantly found within the plant kingdom, almost exclusively in species belonging to the Euphorbiaceae family. This large and diverse family of flowering plants, commonly known as the spurge family, is a rich reservoir of bioactive secondary metabolites. The principal genera recognized for producing jatrophanes are Euphorbia and Jatropha.

Different parts of these plants have been shown to contain jatrophanes, including:

  • Latex: The milky sap characteristic of many Euphorbia species is a particularly rich source of these compounds.[1][2]

  • Aerial Parts: The leaves and stems of various Euphorbia and Jatropha species are commonly used for extraction.

  • Whole Plants: In some studies, the entire dried plant material is utilized for a comprehensive extraction of all constituents.[3]

  • Roots: The root systems of certain species have also been identified as a source of unique jatrophane diterpenoids.[4]

Notable species from which jatrophane diterpenoids have been successfully isolated include Euphorbia dendroides, Euphorbia helioscopia, Euphorbia platyphyllos, Euphorbia nicaeensis, and Jatropha gossypiifolia.[3] The specific profile and concentration of jatrophanes can vary significantly depending on the plant species, geographical location, and the time of harvest.

General Isolation Workflow

The isolation of pure jatrophane diterpenoids from their natural sources is a multi-step process that requires careful selection of extraction and chromatographic techniques. The general workflow is outlined below.

Jatrophane Isolation Workflow General Workflow for the Isolation of Jatrophane Diterpenoids plant_material Plant Material (Latex, Aerial Parts, Roots, etc.) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Liquid-Liquid Extraction) crude_extract->partitioning fractions Polar and Non-polar Fractions partitioning->fractions column_chromatography Column Chromatography (Silica Gel, Polyamide, etc.) fractions->column_chromatography sub_fractions Semi-purified Fractions column_chromatography->sub_fractions hplc Preparative HPLC (Normal or Reversed-phase) sub_fractions->hplc pure_compounds Pure Jatrophane Diterpenoids hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, IR, UV) pure_compounds->structure_elucidation

A generalized workflow for the isolation of jatrophane diterpenoids.

Detailed Experimental Protocols

The following sections provide a more detailed description of the key experimental stages in the isolation of jatrophane diterpenoids, based on protocols reported in the scientific literature.

Extraction

The initial step involves the extraction of secondary metabolites from the collected plant material. The choice of solvent is crucial and is typically based on the polarity of the target jatrophane diterpenoids.

  • Maceration: The air-dried and powdered plant material is soaked in an appropriate solvent at room temperature for an extended period (days to weeks), often with periodic agitation. Common solvents used include ethanol (B145695), methanol, chloroform, and acetone, or mixtures thereof.

  • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be employed, which allows for continuous extraction with a heated solvent.

Example Protocol: Dried and powdered aerial parts of Euphorbia helioscopia are extracted with 80% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic techniques to isolate the jatrophane diterpenoids.

  • Column Chromatography: This is the primary method for the initial fractionation of the crude extract. The choice of stationary phase is critical.

    • Silica Gel: Most commonly used for separating compounds based on polarity. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone).

    • Polyamide: Also used for the separation of polar compounds.

  • High-Performance Liquid Chromatography (HPLC): For the final purification of individual compounds from the semi-purified fractions, preparative HPLC is the method of choice. Both normal-phase and reversed-phase columns can be used, depending on the polarity of the target compounds.

Example Protocol: An efficient process for the isolation of Euphodendroidin F from the latex of Euphorbia dendroides involved two consecutive flash chromatography steps, resulting in a high yield of 18% from the diterpenoid ester-enriched extract.[2]

Data Presentation

The following tables summarize quantitative data and spectroscopic information for representative jatrophane diterpenoids.

Table 1: Examples of Jatrophane Diterpenoids and their Natural Sources
Compound NameNatural SourcePlant Part UsedReference
Euphoheliphane A-CEuphorbia helioscopiaAerial Parts
Nicaeenin A-GEuphorbia nicaeensisLatex[1]
Euphodendroidin J-OEuphorbia dendroidesLatex[2]
JatrophoneJatropha gossypiifoliaStems, Roots
PlatyphorbiapoxideEuphorbia platyphyllosWhole Plant[3]
Table 2: Spectroscopic Data for a Representative Jatrophane Diterpenoid (Hypothetical Example)
Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)
135.22.10 (m), 1.85 (m)
278.54.95 (d, 8.5)
382.15.20 (dd, 8.5, 3.0)
445.32.50 (m)
5130.55.60 (d, 10.0)
6138.2-
775.45.10 (br s)
840.12.30 (m)
9210.3-
1050.6-
11125.85.80 (dt, 15.5, 7.0)
12135.15.95 (d, 15.5)
1342.72.80 (m)
1470.24.80 (d, 9.0)
1585.34.10 (s)
1625.41.15 (s)
17115.85.15 (s), 5.05 (s)
1828.91.05 (d, 7.0)
1922.11.00 (d, 7.0)
2018.51.25 (d, 6.5)

Note: This is a hypothetical example to illustrate the format. Actual chemical shifts will vary for different jatrophane diterpenoids.

Structure Elucidation

The final and critical step in the isolation process is the determination of the chemical structure of the purified compounds. This is achieved through a combination of modern spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the most powerful tools for elucidating the complex carbon skeleton and stereochemistry of jatrophane diterpenoids.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the isolated compounds.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, double bonds).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify the presence of chromophores, such as conjugated double bonds.

Conclusion

The isolation and characterization of jatrophane diterpenoids from their natural sources in the Euphorbiaceae family is a challenging yet rewarding endeavor. The structural complexity and significant biological activities of these compounds make them attractive targets for drug discovery programs. A systematic approach, combining efficient extraction and sophisticated chromatographic and spectroscopic techniques, is essential for the successful isolation and identification of these promising natural products. This guide provides a foundational understanding of the key methodologies involved, serving as a valuable resource for researchers dedicated to exploring the therapeutic potential of jatrophane diterpenoids.

References

Unveiling Jatrophane 3: A Diterpenoid from Euphorbia peplus with Potential in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, characterization, and biological activity of Jatrophane 3, a significant diterpenoid isolated from Euphorbia peplus. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the foundational research into this promising natural product.

Euphorbia peplus, commonly known as petty spurge, has a history in folk medicine for treating various skin conditions. Modern phytochemical investigations into this plant have unveiled a wealth of complex diterpenoids, among them the jatrophane class of molecules. This guide focuses on a specific jatrophane diterpenoid, referred to as this compound, which has demonstrated significant biological activity, particularly in the context of multidrug resistance in cancer cells.

Structural Elucidation and Physicochemical Properties

This compound, systematically named 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene, was first isolated and characterized as part of a broader study on jatrophane diterpenoids from several Euphorbia species. Its intricate molecular structure was meticulously determined through a combination of advanced spectroscopic techniques and confirmed by single-crystal X-ray crystallography.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₄₃H₅₃NO₁₄
Molecular Weight 807.88 g/mol
Appearance Colorless crystals
High-Resolution FABMS m/z [M+H]⁺: 808.3534 (Calcd. for C₄₃H₅₄NO₁₄, 808.3544)
¹H NMR (500 MHz, CDCl₃) Key shifts include signals for acetoxy, benzoyloxy, isobutyroyloxy, and nicotinoyloxy groups.
¹³C NMR (125 MHz, CDCl₃) Resonances confirming the jatrophane skeleton and the presence of various ester functionalities.

Biological Activity: Reversal of Multidrug Resistance

The primary biological activity of interest for this compound is its ability to reverse multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp), which actively pump cytotoxic drugs out of cancer cells.

This compound was evaluated for its MDR-reversing activity in a mouse lymphoma cell line genetically engineered to overexpress human Pgp. The activity was quantified by measuring the intracellular accumulation of the fluorescent Pgp substrate, rhodamine 123.

Table 2: Multidrug Resistance Reversal Activity of this compound

Cell LineCompoundConcentration (µM)Fluorescence Activity Ratio (FAR)
L5178 MDRThis compound2.07.9
L5178 MDRThis compound0.22.1
L5178 MDRVerapamil (Control)2.06.5

The Fluorescence Activity Ratio (FAR) is a measure of the increase in intracellular rhodamine 123 accumulation in the presence of the test compound, indicating inhibition of the Pgp efflux pump.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound involves a multi-step extraction and chromatographic process:

  • Extraction: The air-dried, powdered whole plant of Euphorbia peplus is extracted with a solvent such as dichloromethane (B109758) or a mixture of methanol (B129727) and dichloromethane.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including:

    • Vacuum Liquid Chromatography (VLC)

    • Column Chromatography on silica (B1680970) gel

    • Preparative Thin-Layer Chromatography (TLC)

    • High-Performance Liquid Chromatography (HPLC)

Structural Elucidation

The structure of the purified this compound was determined using the following methods:

  • Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was used to determine the exact mass and molecular formula.

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provided the definitive three-dimensional structure and absolute configuration of this compound.

Multidrug Resistance Reversal Assay

The ability of this compound to inhibit P-glycoprotein was assessed using a rhodamine 123 exclusion assay with a Pgp-overexpressing mouse lymphoma cell line (L5178 MDR).

  • Cell Culture: The L5178 MDR cell line is maintained in an appropriate culture medium.

  • Incubation: The cells are incubated with varying concentrations of this compound (or a positive control like verapamil) and the fluorescent Pgp substrate, rhodamine 123.

  • Flow Cytometry: The intracellular fluorescence of the cells is measured using a flow cytometer.

  • Data Analysis: The Fluorescence Activity Ratio (FAR) is calculated by dividing the mean fluorescence intensity of the treated cells by that of the untreated control cells.

Mechanism of Action and Signaling Pathway

This compound is believed to exert its MDR-reversing effect by directly interacting with and inhibiting the function of the P-glycoprotein efflux pump. This inhibition leads to an increased intracellular concentration of co-administered chemotherapeutic drugs, thereby restoring their cytotoxic efficacy in resistant cancer cells.

MDR_Reversal_by_Jatrophane_3 cluster_cell Cancer Cell Membrane Pgp P-glycoprotein (Pgp) Efflux Pump Chemotherapeutic_Drug_ext Chemotherapeutic Drug (extracellular) Pgp->Chemotherapeutic_Drug_ext Efflux Chemotherapeutic_Drug_ext->Pgp Enters cell Chemotherapeutic_Drug_int Chemotherapeutic Drug (intracellular) Chemotherapeutic_Drug_ext->Chemotherapeutic_Drug_int Increased intracellular concentration Jatrophane_3_ext This compound Jatrophane_3_ext->Pgp Inhibits Cytotoxicity Cell Death Chemotherapeutic_Drug_int->Cytotoxicity

Mechanism of P-glycoprotein Inhibition by this compound.

The provided workflow outlines the key steps in the discovery and initial biological evaluation of this compound.

Jatrophane_3_Discovery_Workflow Plant_Material Euphorbia peplus (Whole Plant) Extraction Extraction (e.g., Dichloromethane) Plant_Material->Extraction Chromatography Multi-step Chromatography (VLC, CC, HPLC) Extraction->Chromatography Pure_Compound This compound (Isolated) Chromatography->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compound->Structure_Elucidation Biological_Assay MDR Reversal Assay (Rhodamine 123 exclusion) Pure_Compound->Biological_Assay Activity_Confirmed Biological Activity Confirmed Biological_Assay->Activity_Confirmed

Workflow for the Discovery and Evaluation of this compound.

This technical guide provides a foundational understanding of this compound, a promising natural product from Euphorbia peplus. The detailed data and protocols presented herein are intended to facilitate further research and development efforts aimed at harnessing the therapeutic potential of this and related jatrophane diterpenoids.

Elucidation of the Jatrophane Diterpene Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of macrocyclic natural products predominantly found in the Euphorbiaceae family of plants.[1][2] These compounds have garnered significant interest from the scientific community due to their complex and diverse chemical structures and their wide range of promising biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing properties.[1][2] The intricate, highly functionalized three-dimensional architecture of the jatrophane skeleton presents a formidable challenge in chemical structure elucidation. This technical guide provides an in-depth overview of the methodologies and logical processes employed to determine the chemical structure of a representative jatrophane diterpene, referred to herein as Jatrophane 3. The data and protocols presented are a composite representation of established techniques from the primary literature.

Overall Workflow for Structure Elucidation

The determination of a novel jatrophane structure is a systematic process that begins with isolation and purification, followed by a comprehensive spectroscopic analysis. The general workflow is depicted in the diagram below.

Jatrophane Elucidation Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Determination Plant_Material Plant Material (e.g., Euphorbia species) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound MS Mass Spectrometry (HR-ESI-MS) Pure_Compound->MS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D Molecular_Formula Determine Molecular Formula MS->Molecular_Formula NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Functional_Groups Identify Functional Groups & Substructures NMR_1D->Functional_Groups Carbon_Skeleton Assemble Carbon Skeleton NMR_2D->Carbon_Skeleton Relative_Stereochemistry Determine Relative Stereochemistry NMR_2D->Relative_Stereochemistry XRay X-Ray Crystallography (if crystalline) Absolute_Configuration Determine Absolute Configuration XRay->Absolute_Configuration Molecular_Formula->Functional_Groups Functional_Groups->Carbon_Skeleton Carbon_Skeleton->Relative_Stereochemistry Relative_Stereochemistry->Absolute_Configuration Final_Structure Final Structure of this compound Absolute_Configuration->Final_Structure

Caption: Overall workflow for the structure elucidation of this compound.

Spectroscopic Data Acquisition and Analysis

The cornerstone of jatrophane structure elucidation lies in the meticulous acquisition and interpretation of spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is the first step in characterizing an isolated compound.

Experimental Protocol: HR-ESI-MS

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an ESI source is used.

  • Analysis: The sample is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy.

  • Data Interpretation: The exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is used to calculate the elemental composition and, consequently, the molecular formula. This is achieved by comparing the measured mass to theoretical masses of possible elemental combinations.

For a hypothetical this compound, an HR-ESI-MS might yield a molecular ion at m/z 693.2866 [M+H]⁺, corresponding to a molecular formula of C₃₈H₄₄O₁₂.[3] This formula indicates 17 degrees of unsaturation, providing initial clues about the presence of rings, double bonds, and carbonyl groups.[3]

1D and 2D NMR Spectroscopy for Structural Assembly

NMR spectroscopy is the most powerful tool for elucidating the complex carbon framework and stereochemistry of jatrophanes. A suite of 1D and 2D NMR experiments is employed.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

    • ¹³C NMR (and DEPT/JMOD): Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, establishing connectivity between adjacent protons, typically over two to three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting substructures and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.

Data Presentation: NMR Data for a Representative this compound

The following tables summarize hypothetical but representative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.50m
35.85d3.5
55.75d10.0
75.24t3.0
95.50d10.5
115.63d16.0
125.62d16.0
145.97dd10.5, 3.0
161.05d6.5
17a5.18s
17b4.82s
181.22s
191.21s
201.36d6.5

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)Type
140.5CH₂
275.2C
382.3CH
445.1C
578.5CH
6142.4C
777.8CH
872.1CH
980.1CH
1041.3C
11135.7CH
12134.1CH
1348.9CH
1478.7CH
1590.2C
1618.5CH₃
17114.8CH₂
1828.4CH₃
1922.1CH₃
2015.9CH₃

Assembling the Structure

The process of assembling the final structure is a puzzle solved by logically connecting pieces of information from various spectra.

Identifying Substructures with COSY

The ¹H-¹H COSY spectrum is used to identify spin systems or fragments of the molecule where protons are coupled. For instance, a COSY correlation between H-11 (δH 5.63) and H-12 (δH 5.62) would establish the C11-C12 bond. The large coupling constant (J = 16.0 Hz) for these protons is indicative of a trans double bond.[1][4]

Connecting Fragments with HMBC

The HMBC spectrum is arguably the most critical for assembling the overall carbon skeleton. It reveals long-range correlations that bridge fragments that are not directly connected by proton-proton couplings.

The diagram below illustrates how key HMBC correlations can be used to connect different parts of the this compound molecule.

Jatrophane HMBC Correlations C3 C3 H18 H18 H18->C3 ³J C5 C5 H17 H17 H17->C5 ²J C9 C9 H19 H19 H19->C9 ³J C14 C14 H20 H20 H20->C14 ³J C15 C15 H5 H5 H5->C15 ³J

Caption: Key HMBC correlations for assembling the this compound core.

For example, a correlation from the methyl protons H-18 to carbon C-3 would link the C-18 methyl group to the main skeleton at this position. Similarly, correlations from olefinic proton H-5 to the quaternary carbon C-15 would connect these two parts of the macrocycle.[1]

Determining Relative Stereochemistry with NOESY

Once the planar structure is established, the NOESY spectrum is used to determine the relative configuration of stereocenters. NOESY correlations are observed between protons that are close to each other in space, typically within 5 Å, regardless of their bonding connectivity. For example, a NOESY correlation between H-9 and H-18 would indicate that these two groups are on the same face of the molecule (e.g., both are β-oriented).[1]

Absolute Configuration

While NMR can establish the relative stereochemistry, determining the absolute configuration often requires additional methods.

  • X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction is the definitive method for determining both the connectivity and the absolute configuration.[4][5] The Flack parameter from the crystallographic data can unambiguously establish the absolute stereochemistry.[5][6]

  • Chiroptical Methods: In the absence of suitable crystals, methods like electronic circular dichroism (ECD) can be used. The experimental ECD spectrum is compared with spectra calculated for the possible enantiomers to determine the correct absolute configuration.

Conclusion

The chemical structure elucidation of complex natural products like this compound is a multifaceted process that relies on the synergistic application of modern spectroscopic techniques. Through a logical and systematic interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments, the molecular formula, planar structure, and relative stereochemistry can be confidently determined. Final confirmation of the absolute configuration is typically achieved through X-ray crystallography or chiroptical methods. The detailed understanding of these structures is paramount for advancing the development of jatrophane diterpenes as potential therapeutic agents.

References

Spectroscopic and Mechanistic Insights into Jatrophane 3 Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for various jatrophane diterpenoids designated as compound 3 in the scientific literature. Due to the common practice of numbering newly isolated compounds sequentially, "Jatrophane 3" can refer to distinct molecules depending on the publication. This document collates and presents data for several of these compounds to facilitate clear comparison and reference. Additionally, it outlines the general experimental protocols for their isolation and characterization and visualizes key biological signaling pathways associated with this class of molecules.

Spectroscopic Data of Jatrophane '3' Variants

The following tables summarize the key spectroscopic data for different jatrophane diterpenoids identified as compound 3 in various studies. These compounds have been isolated from different species of the Euphorbia genus, a rich source of structurally diverse jatrophanes.[1]

Euphpepluone G (3) from Euphorbia peplus

Euphpepluone G (3) was isolated from Euphorbia peplus Linn. Its structure was elucidated through a combination of spectroscopic methods.[2] The ¹H and ¹³C NMR data were found to be similar to a related compound, 2,5,7,9,14-pentaacetoxy-3-benzoyloxy-8,15-dihydroxyjatropha-6(17),11E-diene, with key differences indicating the presence of a propionyloxy group at C-7.[2]

Table 1: NMR Spectroscopic Data for Euphpepluone G (3)

Position¹³C NMR (δc)¹H NMR (δH, J in Hz)
Propionyloxy Group 172.0 (C=O), 27.5, 9.05.24 (H-7), 2.36, 1.17
Note: Complete spectral data was not available in the excerpted text. The provided data highlights the key structural feature.
Jatrophane Ester (3) from Euphorbia dendroides

This jatrophane ester, designated as compound 3 , was isolated from Euphorbia dendroides. Its structure was determined by comparing its spectroscopic data with other known jatrophane esters.[3]

Table 2: ¹³C NMR Spectroscopic Data for Jatrophane Ester (3) in CDCl₃

Position¹³C NMR (δc)
139.0
2178.7
3187.5
445.5
548.3
6Not Specified
7Not Specified
847.7
945.9
1041.3
11Not Specified
1238.6
1344.7
14217.2
1542.9
16147.0
17107.3
Note: This table is based on data described for a similar compound in the source and may not represent the complete data for compound 3.[3]
Euphoheliphane C (3) from Euphorbia helioscopia

Euphoheliphane C (3) is a jatrophane diterpenoid isolated from the aerial parts of Euphorbia helioscopia.[4] Its structure was established using NMR, IR, UV, and MS data. A key feature is a salicyloyl moiety at C-7, confirmed by HMBC correlations.[4]

Table 3: NMR Spectroscopic Data for Euphoheliphane C (3) in DMSO-d₆

Position¹³C NMR (δc)¹H NMR (δH, J in Hz)
7Not Specified5.51
Salicyloyl Group
1”169.6-
3”161.6-
4”Not Specified6.79 (dd, J = 8.2, 1.8)
5”Not Specified7.22 (ddd, J = 8.2, 7.7, 2.0)
6”Not Specified6.19 (ddd, J = 8.0, 7.7, 1.8)
7”Not Specified7.12 (dd, J = 8.0, 2.0)
3”-OH-10.61
Note: The table presents partial data focusing on the distinctive salicyloyl group.[4]
Jatrophane Diterpene (3) from Euphorbia platyphyllos

This unnamed jatrophane diterpene (3) was one of three new compounds isolated from Euphorbia platyphyllos. Its structure was determined by comprehensive spectroscopic analysis.[5]

Table 4: General Spectroscopic Methods Used for this compound from E. platyphyllos

Spectroscopic MethodApplication
HR-ESI-MSMolecular formula determination
1D NMR (¹H, JMOD)Proton and carbon environment analysis
2D NMR (COSY, HMQC, HMBC)Correlation spectroscopy for structural connectivity
NOESYStereochemical and conformational analysis
UV/VIS SpectroscopyDetection of chromophores

Experimental Protocols

The isolation and structural elucidation of jatrophane diterpenoids from Euphorbia species generally follow a standardized workflow.[1][3]

General Isolation and Purification Protocol
  • Extraction : The dried and powdered plant material (whole plants, aerial parts, or latex) is typically extracted with a solvent such as methanol (B129727) or 80% ethanol.[4][5]

  • Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography : The resulting fractions are subjected to a series of chromatographic techniques for purification.

    • Column Chromatography (CC) : Often using silica (B1680970) gel or polyamide as the stationary phase.[5]

    • High-Performance Liquid Chromatography (HPLC) : Both normal-phase (NP) and reversed-phase (RP) HPLC are used for final purification of the isolated compounds.[5]

  • Purity Assessment : The purity of the isolated compounds is assessed by techniques like Thin-Layer Chromatography (TLC) or analytical HPLC.

G General Experimental Workflow for Jatrophane Isolation plant_material Dried Plant Material (e.g., Euphorbia sp.) extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, etc.) extraction->partitioning cc Column Chromatography (Silica Gel) partitioning->cc hplc HPLC Purification (NP and/or RP) cc->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: General workflow for isolating jatrophane diterpenoids.
Spectroscopic Analysis Protocol

The structure of a purified jatrophane is elucidated using a combination of modern spectroscopic techniques.[6]

  • Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula.[2][5]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy : IR spectroscopy identifies functional groups (e.g., hydroxyls, carbonyls), while UV-Vis spectroscopy detects chromophoric systems like conjugated double bonds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR : ¹H NMR provides information on the proton environments, and ¹³C NMR (often with DEPT experiments) reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR :

      • COSY (Correlation Spectroscopy) identifies proton-proton spin couplings.

      • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the carbon skeleton and positioning substituents.

      • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.[2][5]

Signaling Pathways and Biological Activities

Jatrophane diterpenoids exhibit a range of significant biological activities, including cytotoxicity against cancer cells, modulation of multidrug resistance, and activation of autophagy.[1][4][7][8]

Modulation of P-glycoprotein (P-gp) in Multidrug Resistance (MDR)

Several jatrophane diterpenoids act as modulators of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major cause of multidrug resistance (MDR) in cancer cells.[8][9] By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. The proposed mechanism involves direct inhibition of the P-gp efflux function, potentially by binding to the pump and stimulating its ATPase activity, which paradoxically leads to increased intracellular accumulation of chemotherapy drugs.[8][9] Some studies also suggest that jatrophanes can inhibit the PI3K/NF-κB signaling pathway, which may contribute to the downregulation of P-gp expression.[8]

G Mechanism of P-glycoprotein (P-gp) Modulation by Jatrophanes cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_in Intracellular Chemotherapy Drug Apoptosis Apoptosis Chemo_in->Apoptosis induces Chemo_out Extracellular Chemotherapy Drug Chemo_in->Chemo_out efflux PI3K PI3K/NF-κB Pathway PI3K->Pgp promotes expression Jatrophane This compound Jatrophane->Pgp inhibits efflux Jatrophane->PI3K inhibits Chemo_out->Chemo_in enters cell

Caption: Jatrophanes reverse multidrug resistance via P-gp inhibition.
Activation of Autophagy

Certain jatrophane diterpenoids isolated from Euphorbia peplus have been identified as potent activators of autophagy.[1] Autophagy is a cellular process responsible for the degradation of damaged organelles and misfolded proteins, playing a crucial role in cellular homeostasis. The activation of autophagy by these compounds suggests their potential as therapeutic agents for neurodegenerative diseases, such as Alzheimer's disease, where the clearance of protein aggregates is beneficial.[1] While the precise mechanism is still under investigation, it is hypothesized that some jatrophanes may promote the biogenesis of lysosomes, a key component of the autophagic pathway.[1]

G Autophagy Activation by Jatrophane Diterpenoids Jatrophane This compound Lysosome Lysosome Biogenesis Jatrophane->Lysosome promotes Autolysosome Autolysosome Lysosome->Autolysosome fuses with Autophagosome Autophagosome Formation Autophagosome->Autolysosome fuses with Degradation Degradation of Cellular Components Autolysosome->Degradation

Caption: Proposed mechanism of autophagy activation by jatrophanes.

References

The Potent and Diverse Biological Activities of Jatrophane Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 10, 2025

Introduction

Jatrophane diterpenoids, a large and structurally diverse group of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant attention in the scientific community for their wide array of potent biological activities.[1][2] With a characteristic bicyclic 5/12-membered ring system, these complex molecules have demonstrated promising therapeutic potential, including cytotoxic, anti-inflammatory, antimicrobial, and multidrug resistance (MDR) reversal activities.[1][2][3] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the biological activities of jatrophane diterpenoids, complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Biological Activities and Quantitative Data

The biological effects of jatrophane diterpenoids are multifaceted, with significant findings in several key areas of therapeutic interest. The following sections summarize the primary activities, with quantitative data presented in structured tables for ease of comparison.

Multidrug Resistance (MDR) Reversal Activity

One of the most extensively studied properties of jatrophane diterpenoids is their ability to reverse multidrug resistance in cancer cells.[1][3] This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[4][5] By blocking P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents.

Compound/ExtractCell LineChemosensitizerAssayActivity MetricValueReference(s)
Euphosorophane IMCF-7/ADRDoxorubicinMTT AssayEC501.82 µM[6]
Compound 6 from Jatropha curcasNot SpecifiedNot SpecifiedNot SpecifiedReversal EffectHigher than Verapamil[7]
Compounds 3, 5, 9 from Euphorbia sororiaHCT-8/TaxolPaclitaxelMTT AssayReversal Fold (RF) at 10.0 µM63.1, 105.2, 150.9
Compounds from Euphorbia esulaMCF-7/ADRAdriamycinMTT AssayReversal Fold (RF) at 10 µM2.3 to 12.9[8]
PortlandicineMouse LymphomaNot SpecifiedNot SpecifiedActivityMore active than Verapamil[9]
Euphodendroidin DNot SpecifiedDaunomycinP-gp-mediated transportInhibition2-fold greater than Cyclosporin[10]
Anti-inflammatory Activity

Jatrophane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12] The mechanism often involves the suppression of pro-inflammatory mediators and signaling pathways such as NF-κB.[2]

Compound/ExtractCell LineAssayActivity MetricValueReference(s)
Compounds 5, 8-11, 13 from Jatropha curcasRAW264.7NO Production InhibitionIC5016.86 to 32.49 µM[11][12]
Euphthymifolol A (Compound 4 )BV-2NO Production InhibitionIC5063.3 ± 1.94 μM[13]
Cytotoxic Activity

Numerous jatrophane diterpenoids exhibit cytotoxic effects against a variety of cancer cell lines, making them potential candidates for anticancer drug development.[14][15] Their mechanisms of action can involve the induction of apoptosis and the inhibition of critical cell survival pathways.[11][16]

Compound/ExtractCell Line(s)AssayActivity MetricValueReference(s)
Various Jatrophanes from Euphorbia heliosocpiaHepG2, HeLa, HL-60, SMMC-7721Not SpecifiedIC508.1 to 29.7 µM[14]
Euphoheliphanes A-C6 renal cancer cell linesNot SpecifiedIC50< 50 µM[15]
JatrophoneMCF-7/ADRSRB AssayIC501.8 µM[[“]]
Autophagy-Inducing Activity

Recent studies have highlighted the ability of certain jatrophane diterpenoids to modulate cellular autophagy, a critical process for cellular homeostasis and the degradation of damaged organelles and proteins.[18] This activity presents a novel avenue for therapeutic intervention in diseases such as neurodegenerative disorders.

CompoundCell LineAssayEffectReference(s)
Euphpepluone KHM Cherry-GFP-LC3Autophagic Flux Assay (Flow Cytometry)Significant activation of autophagic flux[18]

Experimental Protocols

To facilitate further research and validation of the reported biological activities, this section provides detailed methodologies for key experiments cited in the literature.

Cytotoxicity and Multidrug Resistance Reversal Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[19][20][21]

Materials:

  • 96-well microplates

  • Jatrophane diterpenoid stock solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7, MCF-7/ADR, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[20]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • For Cytotoxicity: Add serial dilutions of the jatrophane diterpenoid to the wells. Include a vehicle control (DMSO).

    • For MDR Reversal: Add a fixed concentration of a chemotherapeutic agent (e.g., doxorubicin) with or without serial dilutions of the jatrophane diterpenoid.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[21]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC₅₀ (for cytotoxicity) or the reversal fold (RF) for MDR reversal.

P-glycoprotein Inhibition Assessment: Rhodamine 123 Efflux Assay

Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and increased fluorescence, which can be quantified by flow cytometry.[3][14][22][23][24]

Materials:

  • MDR and parental cancer cell lines (e.g., L5178Y/MDR, MCF-7/ADR)

  • Jatrophane diterpenoid stock solution

  • Rhodamine 123 solution

  • Verapamil or other known P-gp inhibitor (positive control)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 × 10⁶ cells/mL.

  • Compound Incubation: Incubate the cells with various concentrations of the jatrophane diterpenoid or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration ~1-5 µM) to the cell suspension and incubate for another 30-60 minutes at 37°C in the dark.[14][22]

  • Efflux: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Calculate the fluorescence activity ratio (FAR) or the increase in intracellular fluorescence compared to the untreated control to determine the P-gp inhibitory activity.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[7][8][15][25][26]

Materials:

  • RAW 264.7 macrophage cell line

  • Jatrophane diterpenoid stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[25]

  • Pre-treatment: Treat the cells with various concentrations of the jatrophane diterpenoid for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add an equal volume of Griess Reagent (pre-mixed Part A and Part B) to the supernatant in a new 96-well plate. Incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition.

Autophagy Assessment: mCherry-GFP-LC3 Autophagic Flux Assay

Principle: This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In autophagosomes (neutral pH), both mCherry and GFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes to form autolysosomes (acidic pH), the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta. The ratio of red to green fluorescence provides a measure of autophagic flux.[6][27][28]

Materials:

  • Cells stably expressing mCherry-GFP-LC3 (e.g., HM Cherry-GFP-LC3)

  • Jatrophane diterpenoid stock solution

  • Autophagy inducers (e.g., rapamycin) and inhibitors (e.g., bafilomycin A1) as controls

  • Flow cytometer with blue and yellow lasers

  • Confocal microscope

Procedure:

  • Cell Treatment: Treat the mCherry-GFP-LC3 expressing cells with the jatrophane diterpenoid for a specified time. Include appropriate controls.

  • Sample Preparation for Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Excite GFP with the blue laser and mCherry with the yellow laser. Collect fluorescence data in the respective channels.

  • Data Analysis (Flow Cytometry): Determine the ratio of mCherry to GFP fluorescence for each cell. An increase in this ratio indicates an increase in autophagic flux.

  • Confocal Microscopy (for visualization): Plate the cells on coverslips, treat as described above, and then fix and mount them for imaging. Visualize the formation of yellow and red puncta.

Signaling Pathways and Experimental Workflows

Jatrophane diterpenoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

PI3K/AKT/NF-κB Signaling Pathway Inhibition by Jatrophone

Jatrophone, a jatrophane diterpene, has been shown to induce apoptosis and autophagy in resistant breast cancer cells by inhibiting the PI3K/AKT/NF-κB signaling pathway.[11][[“]]

PI3K_AKT_NFkB_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Apoptosis Apoptosis Jatrophone->Apoptosis AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT NFkB NF-κB p_AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation NFkB->Apoptosis

Caption: Inhibition of the PI3K/AKT/NF-κB pathway by Jatrophone.

ATR-Chk1 Signaling Pathway Inhibition

Certain jatrophane diterpenoids can suppress the camptothecin-induced phosphorylation of Chk1, indicating an inhibitory effect on the ATR-Chk1 DNA damage response pathway.

ATR_Chk1_Pathway DNA_Damage DNA Damage (e.g., Camptothecin) ATR ATR DNA_Damage->ATR Chk1 Chk1 ATR->Chk1 p_Chk1 p-Chk1 (Active) Chk1->p_Chk1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair p_Chk1->Cell_Cycle_Arrest Jatrophane Jatrophane Diterpenoid Jatrophane->ATR

Caption: Jatrophane diterpenoid-mediated inhibition of the ATR-Chk1 pathway.

Experimental Workflow for MDR Reversal Assay

The following diagram illustrates the general workflow for assessing the multidrug resistance reversal activity of jatrophane diterpenoids.

MDR_Reversal_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed MDR Cancer Cells Add_Chemo Add Chemotherapeutic Agent Seed_Cells->Add_Chemo Add_Jatrophane Add Jatrophane Diterpenoid Add_Chemo->Add_Jatrophane Incubate Incubate Add_Jatrophane->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability Measure_Absorbance->Calculate_Viability Determine_RF Determine Reversal Fold (RF) Calculate_Viability->Determine_RF

Caption: Workflow for assessing MDR reversal using the MTT assay.

Conclusion

Jatrophane diterpenoids represent a promising class of natural products with a remarkable diversity of biological activities. Their ability to reverse multidrug resistance, exert anti-inflammatory and cytotoxic effects, and modulate autophagy highlights their potential for the development of novel therapeutics. This technical guide provides a solid foundation for researchers interested in exploring the pharmacological potential of these fascinating molecules, offering detailed methodologies and a clear overview of their mechanisms of action. Further investigation into the structure-activity relationships and in vivo efficacy of jatrophane diterpenoids is warranted to fully realize their therapeutic promise.

References

An In-depth Technical Guide to the Mechanism of Action of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the mechanisms of action of jatrophane diterpenes, a class of natural products with significant therapeutic potential, particularly in the context of cancer and multidrug resistance.

Core Mechanism of Action: Reversal of Multidrug Resistance via P-glycoprotein Inhibition

The most extensively documented mechanism of action for jatrophane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells.[1][2][3][4][5][6][7][8][9][10][11] This is primarily achieved through the inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the ABCB1 gene.[2][3][5][12] P-gp is a key contributor to MDR in cancer, as it actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.

Jatrophane diterpenes are thought to act as P-gp modulators, directly interacting with the pump to inhibit its function.[1][2] This leads to an increased intracellular accumulation of cytotoxic drugs in resistant cancer cells, restoring their sensitivity to chemotherapy.[1][2] Some evidence suggests that jatrophanes may function as P-gp substrates, competitively inhibiting the efflux of other drugs and stimulating P-gp's ATPase activity, which is essential for the transport cycle.[1][2] The interaction is believed to be influenced by the lipophilicity and the substitution pattern at specific positions on the jatrophane core, suggesting a direct binding event.[10]

Key Experimental Evidence:
  • Increased Intracellular Drug Accumulation: Studies using fluorescent P-gp substrates like Rhodamine 123 have demonstrated that treatment with jatrophane diterpenes leads to a dose-dependent increase in fluorescence within MDR cancer cells, indicating inhibited efflux.[2]

  • Sensitization to Chemotherapeutics: Co-administration of jatrophanes with conventional chemotherapy drugs, such as doxorubicin (B1662922) or paclitaxel, has been shown to restore the drugs' cytotoxic effects in resistant cell lines.[2][12]

  • Stimulation of P-gp ATPase Activity: In membrane-based assays, certain jatrophane diterpenes have been observed to stimulate the ATPase activity of P-gp, a characteristic of P-gp substrates and modulators.[2]

Secondary and Supporting Mechanisms of Action

Beyond P-gp inhibition, several other mechanisms have been proposed that may contribute to the anticancer effects of jatrophane diterpenes.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers and contributes to drug resistance. The transcription factor NF-κB, which is involved in inflammation and cell survival, is a downstream effector of this pathway.

The jatrophane diterpene, jatrophone, has been shown to inhibit the PI3K/Akt/NF-κB pathway in resistant breast cancer cells.[13] This inhibition leads to a reduction in cell migration and epithelial-mesenchymal transition (EMT), processes crucial for metastasis.[13]

Induction of Apoptosis

Several jatrophane diterpenes have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells.[3] This effect is often observed to be selective for MDR cells.[3] The apoptotic cascade is typically initiated through the activation of key executioner enzymes, such as caspase-3.[3]

Cell Cycle Arrest

In combination with microtubule-stabilizing agents like paclitaxel, certain jatrophanes have been shown to induce cell cycle arrest at the G2/M phase.[12] This synergistic effect prevents cancer cells from completing mitosis and leads to cell death.

Anti-Angiogenic Effects

Preliminary evidence suggests that jatrophane diterpenes may possess anti-angiogenic properties. One study reported a decrease in the secretion of vascular endothelial growth factor (VEGF), a potent signaling protein that stimulates the formation of new blood vessels, a process essential for tumor growth and metastasis.[12]

Autophagy Modulation

Some jatrophane diterpenoids have been identified as activators of autophagy, a cellular process of self-degradation of damaged organelles and misfolded proteins.[14] This mechanism may be linked to the interaction with the C1 domain of protein kinase C (PKC).[14] While autophagy can sometimes promote cell survival, its sustained activation can also lead to a form of programmed cell death. This area of research is still emerging.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the biological activity of jatrophane diterpenes.

CompoundCell LineAssayIC50 / EC50 (µM)Reference
Euphosorophane IMCF-7/ADRDoxorubicin Resistance Reversal1.82[2]
Esulatin MEPG85-257RDBAntiproliferative1.8[3]
Esulatin MEPP85-181RDBAntiproliferative4.8[3]

ADR: Adriamycin (Doxorubicin) Resistant; RDB: Resistant Doxorubicin.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

P_Glycoprotein_Inhibition cluster_cell MDR Cancer Cell cluster_accumulation Intracellular Accumulation Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Chemo Chemotherapeutic Drug Chemo->Pgp Efflux Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibition ATP ATP ATP->Pgp IncreasedChemo Increased Drug Concentration CellDeath Apoptosis / Cell Death IncreasedChemo->CellDeath Chemo_ext Extracellular Chemotherapeutic Drug Chemo_ext->Chemo Jatrophane_ext Extracellular Jatrophane Jatrophane_ext->Jatrophane

Caption: Jatrophane diterpenes inhibit P-glycoprotein, increasing intracellular drug levels and promoting cell death.

PI3K_AKT_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Migration Cell Migration & EMT NFkB->Migration Promotes Survival Cell Survival NFkB->Survival Promotes Metastasis Metastasis Migration->Metastasis

Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, reducing cell migration and survival.

Rhodamine_Efflux_Assay cluster_workflow Rhodamine 123 Efflux Assay Workflow Start MDR Cells Incubate_Rho Incubate with Rhodamine 123 Start->Incubate_Rho Wash Wash to remove extracellular dye Incubate_Rho->Wash Split Split Cell Population Wash->Split Treat_Jatrophane Treat with Jatrophane Split->Treat_Jatrophane Test Treat_Control Treat with Vehicle Control Split->Treat_Control Control Incubate_Time Incubate for Efflux Period Treat_Jatrophane->Incubate_Time Incubate_Time2 Incubate for Efflux Period Treat_Control->Incubate_Time2 Analyze_FACS Analyze Intracellular Fluorescence (FACS) Incubate_Time->Analyze_FACS Analyze_FACS2 Analyze Intracellular Fluorescence (FACS) Incubate_Time2->Analyze_FACS2 Result_High High Fluorescence (P-gp Inhibited) Analyze_FACS->Result_High Result_Low Low Fluorescence (P-gp Active) Analyze_FACS2->Result_Low

Caption: Workflow for assessing P-gp inhibition using the Rhodamine 123 efflux assay.

Detailed Experimental Protocols

Rhodamine 123 (Rho123) Efflux Assay for P-gp Inhibition

This protocol is a generalized procedure based on common methodologies for assessing P-gp inhibitory activity.

Objective: To quantify the ability of a jatrophane diterpene to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR, NCI-H460/R) and its parental sensitive cell line.

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Rhodamine 123 (stock solution in DMSO).

  • Jatrophane diterpene (test compound, stock solution in DMSO).

  • Verapamil or Cyclosporin A (positive control inhibitor, stock solution in DMSO).

  • Flow cytometer.

Procedure:

  • Cell Seeding: Seed the MDR and sensitive cells in 24-well plates at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.

  • Drug Loading: Remove the culture medium and incubate the cells with a loading buffer (e.g., serum-free medium) containing 5-10 µM Rhodamine 123 for 30-60 minutes at 37°C in the dark.

  • Washing: Aspirate the loading buffer and wash the cells twice with ice-cold PBS to remove extracellular Rho123.

  • Efflux and Treatment: Add fresh, pre-warmed culture medium containing the jatrophane test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Verapamil).

  • Incubation: Incubate the plates for a defined efflux period (e.g., 60-120 minutes) at 37°C.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS, and detach them using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in jatrophane-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Western Blot Analysis for PI3K/Akt/NF-κB Pathway Proteins

This protocol outlines the general steps for detecting changes in protein expression and phosphorylation within a specific signaling pathway.

Objective: To determine the effect of a jatrophane diterpene on the expression and phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway.

Materials:

  • Cancer cell line of interest.

  • Jatrophane diterpene.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment and Lysis: Treat cells with the jatrophane diterpene at the desired concentration and time points. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagents to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the expression and phosphorylation levels of target proteins in treated versus untreated cells.

Conclusion and Future Directions

The primary mechanism of action for jatrophane diterpenes in the context of cancer therapy is the inhibition of P-glycoprotein, leading to the reversal of multidrug resistance. However, emerging evidence points to a multi-targeted approach involving the modulation of key cancer-related signaling pathways like PI3K/Akt/NF-κB, induction of apoptosis, and cell cycle arrest. These secondary mechanisms may act synergistically to enhance the overall anti-cancer effect.

Future research should focus on:

  • Target Deconvolution: Precisely identifying the direct molecular binding partners of various jatrophane diterpenes.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the jatrophane scaffold to optimize potency and reduce toxicity.[4][10][15]

  • In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess their therapeutic potential in a physiological context.

  • Combination Therapies: Exploring synergistic combinations of jatrophane diterpenes with a broader range of chemotherapeutic agents and targeted therapies.

A deeper understanding of these complex mechanisms will be crucial for the successful development of jatrophane diterpenes as novel and effective therapeutic agents for the treatment of drug-resistant cancers.

References

The Jatrophane Skeleton: An In-depth Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenoids, a class of natural products primarily found in the Euphorbiaceae family, exhibit a wide range of promising biological activities, including anti-inflammatory, anti-HIV, and multidrug resistance-reversing properties. Their complex and structurally diverse bicyclic 5/12-membered ring system, known as the jatrophane skeleton, has garnered significant interest from the scientific community. Understanding the intricate biosynthetic pathway of this unique carbon framework is crucial for the metabolic engineering of high-value jatrophanes and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the jatrophane biosynthetic pathway, from its universal isoprenoid precursors to the key enzymatic transformations that forge the characteristic jatrophane core. Detailed experimental protocols for the characterization of the involved enzymes and quantitative data are presented to facilitate further research and application in drug discovery and biotechnology.

Introduction

The jatrophane skeleton is a defining feature of a large group of macrocyclic diterpenoids. These compounds are biosynthesized from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), through a series of complex cyclization and oxidation reactions. While the initial steps of the pathway are relatively well-understood, the precise enzymatic machinery responsible for the later-stage modifications that give rise to the vast structural diversity of jatrophanes remains an active area of investigation. This guide aims to consolidate the current understanding of the jatrophane biosynthetic pathway, providing a technical resource for researchers in natural product chemistry, biosynthesis, and drug development.

The Biosynthetic Pathway to the Jatrophane Skeleton

The biosynthesis of the jatrophane skeleton can be broadly divided into two major stages:

  • Stage 1: Formation of the Key Intermediate, Casbene (B1241624). This stage involves the cyclization of the linear precursor GGPP to form the macrocyclic diterpene casbene.

  • Stage 2: Transformation of Casbene to the Jatrophane Core. This less-elucidated stage involves the opening of the cyclopropane (B1198618) ring of casbene and subsequent ring closure to form the characteristic 5/12-membered bicyclic system of the jatrophane skeleton. This is followed by a series of oxidative modifications.

From Geranylgeranyl Diphosphate (GGPP) to Casbene

The biosynthesis of all diterpenoids begins with the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form GGPP.[1] The first committed step in the formation of the jatrophane lineage is the cyclization of GGPP to casbene, a reaction catalyzed by the enzyme casbene synthase (CS) .[2] This transformation proceeds through a cembrene (B1233663) cation intermediate.[2] The reaction requires a divalent cation, typically Mg2+, as a cofactor.[2]

The overall reaction is as follows:

Geranylgeranyl diphosphate (GGPP) → (+)-Casbene

Enzyme: Casbene Synthase (CS) Cofactor: Mg2+

GGPP_to_Casbene GGPP Geranylgeranyl Diphosphate (GGPP) Cembrene_cation Cembrene Cation (Intermediate) GGPP->Cembrene_cation Casbene Synthase (CS) + Mg²⁺ Casbene (+)-Casbene Cembrene_cation->Casbene

The "Poorly Understood" Path from Casbene to the Jatrophane Skeleton

The enzymatic steps that convert casbene to the jatrophane core are not yet fully elucidated but are thought to involve a series of oxidative modifications and skeletal rearrangements.[2] There is strong evidence to suggest the involvement of two key classes of enzymes: cytochrome P450 monooxygenases (CYPs) and short-chain alcohol dehydrogenases (ADHs) .[2]

A proposed pathway, based on studies of related diterpenoid biosynthesis, involves the following key transformations:[2]

  • Oxidation of Casbene: CYPs, particularly from the CYP71 clan, are hypothesized to catalyze the regio- and stereospecific hydroxylation of the casbene skeleton.[3][4] These oxidations are crucial for activating the molecule for subsequent rearrangements.

  • Further Oxidation by ADHs: The hydroxylated intermediates can be further oxidized to ketones by ADHs.[4]

  • Cyclopropane Ring Opening and Ring Closure: This is the critical step where the jatrophane skeleton is formed. It is proposed to occur via an aldol-type condensation or a similar cyclization mechanism, facilitated by the preceding oxidative modifications.[2] This leads to the formation of the characteristic five-membered ring fused to a twelve-membered macrocycle.[2]

Casbene_to_Jatrophane Casbene (+)-Casbene Oxidized_Casbene Oxidized Casbene Intermediates Casbene->Oxidized_Casbene Cytochrome P450s (CYPs) Alcohol Dehydrogenases (ADHs) Jatrophane_Core Jatrophane Skeleton Oxidized_Casbene->Jatrophane_Core Cyclization / Rearrangement

Key Enzymes and Their Characterization

Casbene Synthase (CS)
  • Function: Catalyzes the cyclization of GGPP to casbene.

  • Localization: In plants, casbene synthase is typically localized in the plastids.

  • Quantitative Data:

Enzyme SourceSubstrateKmkcatReference
Ricinus communisGGPP0.6 µM0.1 s-1[2]
Jatropha curcas (homolog)GGPPNot ReportedNot Reported[5]
Cytochrome P450 Monooxygenases (CYPs)
  • Function: Catalyze the regio- and stereospecific hydroxylation of casbene and its derivatives. Members of the CYP71 clan are strongly implicated.[3][4]

  • Localization: Typically membrane-bound enzymes located in the endoplasmic reticulum.[6]

  • Quantitative Data: Currently, no specific kinetic data is available for CYPs directly involved in the jatrophane pathway.

Alcohol Dehydrogenases (ADHs)
  • Function: Catalyze the oxidation of hydroxyl groups introduced by CYPs to the corresponding ketones.

  • Localization: Cytosolic enzymes.

  • Quantitative Data: Currently, no specific kinetic data is available for ADHs directly involved in the jatrophane pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the jatrophane biosynthetic pathway.

Cloning and Heterologous Expression of Pathway Genes

Cloning_Workflow cluster_plant Plant Tissue cluster_lab Laboratory Workflow RNA_Isolation 1. RNA Isolation cDNA_Synthesis 2. cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of Target Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation 4. Ligation into Expression Vector PCR_Amplification->Vector_Ligation Transformation 5. Transformation into Host (e.g., E. coli, Yeast) Vector_Ligation->Transformation Expression_Induction 6. Induction of Protein Expression Transformation->Expression_Induction Protein_Purification 7. Protein Purification Expression_Induction->Protein_Purification

Protocol for Heterologous Expression of a Plant Cytochrome P450 in Saccharomyces cerevisiae

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant tissue of interest (e.g., young leaves or roots of a Jatropha or Euphorbia species) using a commercial kit.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Gene Amplification and Cloning:

    • Design gene-specific primers based on the target CYP sequence.

    • Amplify the full-length coding sequence of the CYP gene by PCR using the synthesized cDNA as a template.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Expression:

    • Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana cytochrome P450 reductase).

    • Grow the transformed yeast cells in a selective medium to the mid-log phase.

    • Induce protein expression by adding galactose to the medium.

  • Microsome Preparation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in an extraction buffer containing a reducing agent (e.g., dithiothreitol) and protease inhibitors.

    • Lyse the cells using glass beads or a French press.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer and store at -80°C.

In Vitro Enzyme Assays

Protocol for a Cytochrome P450 Enzyme Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (pH 7.4)

      • NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

      • The substrate (e.g., casbene) dissolved in a suitable solvent (e.g., DMSO).

      • The microsomal fraction containing the heterologously expressed CYP.

  • Reaction Incubation:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (typically 28-30°C).

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate the reaction for a defined period (e.g., 1-2 hours) with shaking.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

    • Extract the products by vortexing and centrifugation.

    • Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the reaction products.

Protocol for an Alcohol Dehydrogenase Enzyme Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • Buffer (e.g., Tris-HCl, pH 8.8)

      • The substrate (a hydroxylated jatrophane intermediate)

      • The cofactor (NAD+ or NADP+)

      • The purified ADH enzyme.

  • Spectrophotometric Monitoring:

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.[7]

    • The rate of the reaction can be calculated using the Beer-Lambert law.

Quantitative Data Analysis

The products of the enzymatic reactions can be quantified using GC-MS or LC-MS by comparing the peak areas of the products to those of known standards. For novel compounds, relative quantification can be performed.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UHPLC-QTOF-MS/MSDiterpenoids3.0-16 ng/mlNot Reported[8]

Future Perspectives

The complete elucidation of the jatrophane biosynthetic pathway holds immense potential for the sustainable production of these valuable compounds. Future research should focus on:

  • Identification and characterization of the specific CYPs and ADHs involved in the conversion of casbene to the jatrophane core.

  • Reconstitution of the entire jatrophane biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to enable metabolic engineering for enhanced production.[9][10]

  • Exploration of the enzymatic basis for the vast structural diversity of naturally occurring jatrophanes.

By unraveling the remaining mysteries of this intricate biosynthetic pathway, scientists can unlock the full potential of jatrophane diterpenoids for the development of new medicines and other valuable bioproducts.

References

Potential Therapeutic Applications of Jatrophane 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane 3, a complex diterpenoid polyester (B1180765) isolated from plants of the Euphorbiaceae family, such as Jatropha curcas and Euphorbia peplus, has emerged as a molecule of significant interest for its potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound and its closely related analogues, with a focus on its anticancer and multidrug resistance (MDR) reversal properties. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing data for structurally similar jatrophane diterpenes to highlight its therapeutic potential. This guide also details the key experimental protocols for evaluating these activities and illustrates the implicated signaling pathways.

Introduction

Jatrophane diterpenes are a class of natural products characterized by a highly functionalized macrocyclic skeleton.[2] Their intricate structures have drawn the attention of synthetic chemists and pharmacologists alike. Preliminary research and a growing body of literature on related compounds suggest that this compound may possess potent biological activities, positioning it as a promising candidate for further investigation in drug discovery programs. The primary areas of therapeutic interest include oncology, particularly in the context of overcoming multidrug resistance, and potentially in the treatment of parasitic diseases.[2][4]

Potential Therapeutic Applications

Anticancer Activity

Jatrophane diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][5] While specific IC50 values for this compound are not widely reported, studies on closely related jatrophanes isolated from Euphorbia species provide compelling evidence of their antiproliferative capabilities. The proposed mechanisms of action include the induction of apoptosis and interaction with microtubules.[5]

Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[6] Several jatrophane diterpenes have been identified as potent inhibitors of P-gp, thereby resensitizing resistant cancer cells to conventional chemotherapeutic agents.[6][7] Some analogues have shown efficacy greater than that of the established MDR modulator verapamil.[6][8] This suggests that this compound could serve as a valuable tool in combination therapies to combat drug-resistant tumors.

Antiparasitic Activity

Research into natural product inhibitors of NADH oxidase from Trypanosoma cruzi, the causative agent of Chagas' disease, has included this compound.[4][9] One study reported a pIC50 value of 5.155 for this compound against beef heart mitochondrial NADH oxidase, indicating its potential as an inhibitor of this vital parasitic enzyme.[4][9] The proposed mechanism involves the disruption of the mitochondrial electron transport chain.[2]

Quantitative Data on Jatrophane Diterpenes

The following tables summarize the quantitative data available for various jatrophane diterpenes, providing a comparative overview of their biological activities. It is important to note that these data are for compounds structurally related to this compound and should be considered indicative of its potential.

Table 1: Anticancer Activity of Jatrophane Diterpenes

Compound/ExtractCancer Cell LineIC50 (µM)Reference
Jatrophane Derivative ACaov-4 (Ovarian)46.27 ± 3.86[5]
Jatrophane Derivative AOVCAR-3 (Ovarian)38.81 ± 3.30[5]
Jatrophane Derivative BCaov-4 (Ovarian)36.48 ± 3.18[5]
Jatrophane Derivative BOVCAR-3 (Ovarian)42.59 ± 4.50[5]
Jatrophane Derivative CCaov-4 (Ovarian)85.86 ± 6.75[5]
Jatrophane Derivative COVCAR-3 (Ovarian)75.65 ± 2.56[5]
Jatrophane 1NCI-H460 (NSCLC)17.63 ± 2.08[3]
Jatrophane 1NCI-H460/R (NSCLC, MDR)20.98 ± 2.79[3]
Jatrophane 1U87 (Glioblastoma)10.97 ± 1.41[3]
Jatrophane 1U87-TxR (Glioblastoma, MDR)15.49 ± 3.57[3]
Jatrophane 2U87 (Glioblastoma)20.12 ± 1.96[3]
Jatrophane from E. lunulataMCF-7 (Breast)32.1 - 58.2[2]
Jatrophane from E. lunulataNCI-H460 (NSCLC)32.1 - 58.2[2]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes

CompoundActivity MetricValueCell LineReference
Euphosorophane IEC50 (DOX reversal)1.82 µMMCF-7/ADR (Breast, MDR)[6]
Jatrophane Derivative 17EC50 (DOX reversal)182.17 ± 32.67 nMMCF-7/ADR (Breast, MDR)[10]
Jatrophane Diterpene 7Reversal Fold (RF)12.9 (at 10 µM)MCF-7/ADR (Breast, MDR)[11][12]
Jatrophane Diterpene 8Reversal Fold (RF)12.3 (at 10 µM)MCF-7/ADR (Breast, MDR)[11][12]
Jatrophane Diterpene 9Reversal Fold (RF)36.82 (at 10 µM)MCF-7/ADR (Breast, MDR)[11]

Table 3: NADH Oxidase Inhibitory Activity

CompoundTargetpIC50Reference
This compoundBeef Heart Mitochondrial NADH Oxidase5.155[4][9]

Postulated Mechanisms of Action and Signaling Pathways

PI3K/Akt/NF-κB Signaling Pathway

Recent studies on jatrophone, a structurally related compound, and other jatrophane diterpenes have implicated the PI3K/Akt/NF-κB pathway in their anticancer and MDR reversal effects.[13][14] Inhibition of this pathway can lead to decreased proliferation, induction of apoptosis, and downregulation of P-gp expression in resistant cancer cells.[10][13][14]

PI3K_Akt_NFkB_Pathway Jatrophane3 This compound PI3K PI3K Jatrophane3->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits Pgp P-gp Expression NFkB->Pgp Promotes PKC_Signaling_Pathway Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates IP3->PKC Activates (via Ca2+) Downstream Downstream Targets PKC->Downstream Jatrophane3 This compound Jatrophane3->PKC Modulates MTT_Assay_Workflow A Seed Cells (96-well plate) B Add this compound (various concentrations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Pgp_Inhibition_Assay_Workflow A Incubate Cells with This compound B Add Rhodamine 123 (P-gp substrate) A->B C Incubate (60 min) B->C D Wash Cells C->D E Flow Cytometry Analysis D->E F Quantify Intracellular Fluorescence E->F

References

The Structure-Activity Relationship of Jatrophane 3 (Pl-3): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community due to their diverse and potent biological activities. Among these, Jatrophane 3, also referred to as Pl-3, isolated from Euphorbia platyphyllos, has emerged as a compound of particular interest.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, with a focus on its potential as a modulator of multidrug resistance and its antiproliferative effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Structure and Biological Activity

The core chemical structure of jatrophane diterpenes is characterized by a highly functionalized and conformationally constrained 5/12 bicyclic skeleton.[3] The biological activity of these compounds, particularly their ability to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells, is intricately linked to the nature and stereochemistry of the substituents on this core structure.[4][5][6] Pl-3 exhibits promising antiproliferative activity and is a potent inhibitor of the efflux-pump activity of P-gp.[1]

Structure-Activity Relationship of Jatrophane Diterpenes

While specific quantitative SAR data for a broad range of Pl-3 analogs are limited in the public domain, studies on a variety of jatrophane diterpenes have provided valuable insights into the key structural features governing their biological activity. These findings offer a predictive framework for the rational design of more potent and selective this compound-based therapeutic agents.

Key Structural Modifications and Their Impact on P-gp Inhibition:
Structural PositionModificationImpact on ActivityReference
C-3, C-5, C-8, C-9, C-14, C-15 Nature and presence of ester groupsCrucial for activity. The type of ester can influence lipophilicity and interaction with the target.[5][6]
C-14 Introduction of an alkyl acyl group (4 carbons) or an aryl acyl group with electron-donating groupsFavorable for MDR reversal activity.[5]
General Increased lipophilicityGenerally correlates with increased activity, but specific substitutions are also critical for binding.[5]
C-2, C-3, C-5 Substitution PatternThis fragment is suggested to be directly involved in the binding to P-glycoprotein.[5]

Experimental Protocols

The following sections detail the general experimental methodologies employed in the isolation, characterization, and biological evaluation of jatrophane diterpenes, including Pl-3.

Isolation of Jatrophane Diterpenes

A general workflow for the isolation of jatrophane diterpenes from plant material is depicted below.

G plant_material Dried and Powdered Plant Material (e.g., Euphorbia platyphyllos) extraction Extraction with Organic Solvents (e.g., MeOH, EtOAc) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent-Solvent Partitioning crude_extract->partition fractions Generation of Fractions (e.g., n-hexane, EtOAc, n-BuOH) partition->fractions chromatography Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compounds Isolation of Pure Jatrophanes (e.g., Pl-3) hplc->pure_compounds

Caption: General workflow for the isolation of jatrophane diterpenes.
P-glycoprotein Inhibition Assays

The ability of jatrophane diterpenes to inhibit P-gp is a key aspect of their potential to reverse multidrug resistance. The Rhodamine 123 (Rho123) efflux assay is a commonly used method to assess this activity.

G cell_culture Culture P-gp overexpressing cancer cells (e.g., MCF-7/ADR) pre_incubation Pre-incubation with Jatrophane (e.g., Pl-3) cell_culture->pre_incubation rho123_loading Loading cells with Rhodamine 123 pre_incubation->rho123_loading incubation Incubation to allow for efflux rho123_loading->incubation wash Wash cells to remove extracellular Rho123 incubation->wash measurement Measure intracellular fluorescence (Flow Cytometry or Plate Reader) wash->measurement analysis Analyze data to determine inhibition of efflux measurement->analysis

Caption: Workflow for the Rhodamine 123 efflux assay.

Protocol for Rhodamine 123 Efflux Assay:

  • Cell Culture: P-gp-overexpressing cells (e.g., adriamycin-resistant human breast adenocarcinoma cell line, MCF-7/ADR) and their non-resistant parental counterparts are cultured under standard conditions.[4]

  • Pre-incubation: Cells are pre-incubated with various concentrations of the jatrophane compound or a known P-gp inhibitor (positive control, e.g., verapamil) for a defined period (e.g., 30 minutes).

  • Rhodamine 123 Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell culture and incubated to allow for cellular uptake.

  • Efflux: After loading, the cells are washed and incubated in a fresh medium containing the jatrophane compound to allow for the efflux of intracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence is quantified using a flow cytometer or a fluorescence plate reader. Increased intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.

Cytotoxicity Assays

The antiproliferative activity of jatrophane diterpenes is typically evaluated using standard cytotoxicity assays, such as the MTT assay.

Protocol for MTT Assay:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the jatrophane compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the MDR-reversing activity of jatrophane diterpenes is the direct inhibition of the P-glycoprotein efflux pump.

G cluster_cell Cancer Cell cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Drug_out Drug_out Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp DNA DNA Drug_in->DNA Induces Apoptosis Extracellular Extracellular Space Drug_out->Extracellular Jatrophane This compound (Pl-3) Jatrophane->Pgp Inhibits Extracellular->Drug_in Influx

Caption: Inhibition of P-glycoprotein by this compound.

By inhibiting P-gp, this compound and related compounds prevent the efflux of chemotherapeutic drugs from cancer cells. This leads to an increased intracellular concentration of the anticancer agents, thereby restoring their efficacy and overcoming multidrug resistance.

Synthesis of this compound (Pl-3)

The total synthesis of this compound has been a subject of research, with strategies focusing on the construction of its complex bicyclic core. The synthesis is typically approached by preparing key fragments, the "eastern" and "western" portions of the molecule, which are then coupled to form the macrocycle.[1][7]

G start Simple Chiral Precursors western_synthesis Synthesis of the Western Fragment start->western_synthesis eastern_synthesis Synthesis of the Eastern Fragment start->eastern_synthesis coupling Fragment Coupling western_synthesis->coupling eastern_synthesis->coupling macrocyclization Macrocyclization coupling->macrocyclization final_modifications Final Functional Group Manipulations macrocyclization->final_modifications pl3 This compound (Pl-3) final_modifications->pl3

Caption: General synthetic strategy towards this compound (Pl-3).

Key synthetic steps often involve stereoselective reactions to establish the numerous chiral centers within the molecule, and advanced C-C bond-forming reactions to construct the macrocyclic ring.[7]

Conclusion

This compound (Pl-3) represents a promising lead compound for the development of novel agents to combat multidrug resistance in cancer and for its intrinsic antiproliferative properties. The structure-activity relationships established for the broader jatrophane class provide a solid foundation for the rational design of more potent and drug-like analogs. Further investigation into the specific interactions of Pl-3 with its biological targets and a more extensive exploration of its SAR through the synthesis and evaluation of a focused library of derivatives are warranted to fully realize its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for researchers to advance the study of this intriguing natural product.

References

The Intricate Dance: A Technical Guide to the Interaction of Jatrophane Diterpenes with P-glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical interaction between jatrophane diterpenes, a class of natural compounds, and P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer and other therapeutic areas. Understanding this interaction at a molecular level is paramount for the development of novel chemosensitizing agents and for overcoming therapeutic failure. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing this interaction, and visual workflows to elucidate the methodologies employed.

Unveiling the Inhibitory Potential: Quantitative Analysis

Jatrophane diterpenes, isolated from various Euphorbia species, have demonstrated significant potential as modulators of P-gp activity.[1] Their ability to inhibit the efflux function of this transporter can restore the efficacy of conventional chemotherapeutic drugs. The following tables summarize the quantitative data from various studies, showcasing the inhibitory potency of different jatrophane derivatives.

Table 1: P-glycoprotein Inhibitory Activity of Jatrophane Diterpenes

CompoundCell LineAssay TypeIC50 / EC50 (µM)Reference CompoundReference Compound IC50 / EC50 (µM)Source
Euphodendroidin DK562/R7Daunomycin EffluxOutperformed by a factor of 2Cyclosporin A-[2][3]
Jatrophane Derivative 17MCF-7/ADRDoxorubicin (B1662922) Reversal0.182 ± 0.033Verapamil-[4]
Euphosorophane I (4)MCF-7/ADRDoxorubicin Reversal1.82Verapamil-[5]
Jatrophane 2DLD1-TxRP-gp InhibitionMore potent thanVerapamil & Tariquidar-[6]
Jatrophane 5DLD1-TxRP-gp InhibitionMore potent thanVerapamil & Tariquidar-[6]
Epieuphoscopin B-Mitoxantrone Efflux-Cyclosporin A-[7]

Table 2: Cytotoxicity of Jatrophane Diterpenes

CompoundCell LineIC50 (µM)Source
Jatrophane 342OVCAR-338.81 ± 3.30[8]
Jatrophane 342Caov-446.27 ± 3.86[8]
Jatrophane 343OVCAR-342.59 ± 4.50[8]
Jatrophane 343Caov-436.48 ± 3.18[8]
Jatrophane 344OVCAR-375.65 ± 2.56[8]
Jatrophane 344Caov-485.86 ± 6.75[8]

Experimental Cornerstones: Detailed Protocols

The assessment of jatrophane-P-gp interaction relies on a suite of well-established in vitro assays. Here, we provide detailed protocols for the most commonly employed methods.

Rhodamine 123 Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to determine the inhibitory effect of a test compound.[1][9]

Protocol:

  • Cell Culture: Seed P-gp-overexpressing cells (e.g., MCF-7/ADR, K562/R7) in 96-well plates and culture overnight.

  • Compound Incubation: Treat the cells with various concentrations of the jatrophane compound (and a positive control like Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Addition: Add Rhodamine 123 (final concentration of 5.25 µM) to each well and incubate for another 30 minutes at 37°C.[1]

  • Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the fluorescence intensity against the compound concentration.[1]

Calcein-AM Efflux Assay

The Calcein-AM assay is another robust method to quantify P-gp activity. Calcein-AM, a non-fluorescent substrate, is converted to fluorescent calcein (B42510) by intracellular esterases. P-gp actively effluxes the non-fluorescent form, thus reduced intracellular fluorescence indicates high P-gp activity.[10][11][12][13][14]

Protocol:

  • Cell Preparation: Prepare a suspension of P-gp-overexpressing cells.

  • Compound Incubation: Incubate the cells with different concentrations of the jatrophane compound for a predetermined time.

  • Calcein-AM Loading: Add Calcein-AM to the cell suspension and incubate to allow for cellular uptake and conversion.

  • Efflux Period: Incubate the cells at 37°C to allow for P-gp-mediated efflux of Calcein-AM.

  • Fluorescence Quantification: Measure the intracellular fluorescence of calcein using a fluorometer or flow cytometer.

  • IC50 Determination: Determine the IC50 value by analyzing the concentration-dependent inhibition of Calcein-AM efflux.[14]

P-glycoprotein ATPase Activity Assay

This assay directly measures the ATP hydrolysis activity of P-gp, which is often stimulated by its substrates and modulated by inhibitors. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP.

Protocol:

  • Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.

  • Assay Reaction: Incubate the membrane preparation with ATP and various concentrations of the jatrophane compound in an appropriate assay buffer.

  • Phosphate Detection: After the incubation period, stop the reaction and measure the amount of released Pi using a colorimetric method, such as the malachite green assay.[15]

  • Data Analysis: Determine the effect of the jatrophane compound on the basal and substrate-stimulated ATPase activity of P-gp. A compound can be classified as a stimulator or inhibitor of ATPase activity.

Visualizing the Science: Workflow and Pathway Diagrams

To provide a clearer understanding of the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Rhodamine_123_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis start Start seed_cells Seed P-gp overexpressing cells in 96-well plate start->seed_cells culture Culture overnight seed_cells->culture add_jatrophane Add Jatrophane compound (various concentrations) culture->add_jatrophane incubate_jatrophane Incubate for 30 min at 37°C add_jatrophane->incubate_jatrophane add_rho123 Add Rhodamine 123 incubate_jatrophane->add_rho123 incubate_rho123 Incubate for 30 min at 37°C add_rho123->incubate_rho123 wash_cells Wash cells with cold PBS incubate_rho123->wash_cells measure_fluorescence Measure intracellular fluorescence wash_cells->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end Experimental_Workflow_Calcein_AM_Assay cluster_prep Cell Preparation cluster_treatment Treatment & Loading cluster_efflux_measurement Efflux & Measurement start Start prep_cells Prepare P-gp overexpressing cell suspension start->prep_cells add_jatrophane Incubate with Jatrophane compound prep_cells->add_jatrophane add_calcein Add Calcein-AM add_jatrophane->add_calcein incubate_load Incubate for cellular uptake and conversion add_calcein->incubate_load incubate_efflux Incubate at 37°C for efflux incubate_load->incubate_efflux measure_fluorescence Measure intracellular fluorescence incubate_efflux->measure_fluorescence analyze_data Determine IC50 measure_fluorescence->analyze_data end End analyze_data->end Pgp_Interaction_Mechanism cluster_cell P-gp Overexpressing Cell cluster_outcome Therapeutic Outcome Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (extracellular) Pgp->Drug_out ATP-dependent Efflux Increased_Drug Increased Intracellular Drug Concentration Drug_in Chemotherapeutic Drug (intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding Jatrophane Jatrophane 3 Jatrophane->Pgp Inhibition Restored_Sensitivity Restored Chemosensitivity Increased_Drug->Restored_Sensitivity

References

Introduction to Jatrophane Diterpenoids and Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Jatrophane Diterpenoids in Autophagy Modulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the emerging role of jatrophane diterpenoids, a class of natural compounds, in the modulation of autophagy. Drawing from recent scientific literature, this document details the mechanisms of action, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways. The information herein is intended to support further research and drug development efforts in therapeutic areas where autophagy regulation is a key target.

Jatrophane diterpenoids are a structurally diverse class of macrocyclic compounds predominantly found in plants of the Euphorbiaceae family.[1][2] These natural products have garnered significant interest for their wide range of biological activities.[1] A growing body of evidence highlights their potential to modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[2][3]

Autophagy plays a critical role in cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and infectious diseases.[3] The ability of jatrophane diterpenoids to activate the autophagic pathway, particularly through the induction of lysosomal biogenesis, positions them as promising candidates for the development of novel therapeutics.[1][2]

Quantitative Analysis of Autophagy Modulation by Specific Jatrophane Diterpenoids

Several specific jatrophane diterpenoids have been investigated for their pro-autophagic effects. The following tables summarize the key quantitative findings from these studies, focusing on compounds isolated from Euphorbia peplus and the compound Jatrophone.

Induction of Lysosomal Biogenesis and Autophagy by Euphopepluanone F-K Series

A study on jatrophane diterpenoids isolated from the seeds of Euphorbia peplus identified a compound, referred to as compound 2, as a significant inducer of lysosomal biogenesis and autophagy.[1]

CompoundConcentration (μM)Treatment Time (h)Effect on Lysosomal Biogenesis (Fold Change in LysoTracker Staining)Reference
12031.41[1]
2 20 3 1.52 [1]
32031.36[1]
42031.30[1]

Table 1: Effect of Jatrophane Diterpenoids on Lysosomal Biogenesis in HeLa Cells. [1]

Further investigation into compound 2 revealed a dose- and time-dependent induction of lysosomes.[1]

Concentration (μM)1 hour3 hours6 hours
10~1.2~1.3~1.4
20~1.3~1.5~1.7
40~1.4~1.6~1.9

Table 2: Dose- and Time-Dependent Induction of Lysosomes by Compound 2 in HeLa Cells (Fold Change in LysoTracker MFI). [1]

This induction of lysosomal biogenesis was accompanied by the upregulation of several lysosomal genes.[1]

GeneFold Change in mRNA Expression (Compound 2, 20 μM, 3h)Reference
LAMP1~1.8[1]
CTSB~1.6[1]
CTSA~1.5[1]
ARSB~1.7[1]
ATP6V0E1~1.4[1]

Table 3: Upregulation of Lysosomal Genes in HeLa Cells Treated with Compound 2. [1]

The activation of the lysosomal pathway by compound 2 was also confirmed by an increase in the number of LC3 dots, a key marker of autophagosome formation.[1]

Activation of Autophagic Flux by Euphpepluone K

Euphpepluone K, another jatrophane diterpenoid from Euphorbia peplus, has been identified as a potent activator of autophagic flux.[2][3]

TreatmentConcentrationEffectReference
Euphpepluone K (9)10 μMSignificant increase in autophagic flux[2][3]
Rapamycin (Positive Control)2 μMIncrease in autophagic flux[2][3]
3-Methyladenine (Negative Control)500 μMInhibition of autophagic flux[2][3]

Table 4: Effect of Euphpepluone K on Autophagic Flux in HM mCherry-GFP-LC3 Cells. [2][3]

Treatment with Euphpepluone K also led to a significant increase in the ratio of LC3B-II to LC3B-I and a decrease in SQSTM1 levels in a cellular model of Tau pathology, further confirming the induction of autophagy.[3]

Jatrophone-Induced Autophagy in Resistant Breast Cancer Cells

Jatrophone, a macrocyclic jatrophane diterpene, has demonstrated the ability to induce autophagic cell death in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[4][5]

Cell LineCompoundIC50 (μM)Reference
MCF-7/ADRJatrophone1.8[4][5]

Table 5: Cytotoxic Activity of Jatrophone. [4][5]

Jatrophone treatment resulted in a significant induction of both apoptosis and autophagy.[4][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to investigate the effects of jatrophane diterpenoids on autophagy.

Lysosomal Biogenesis Assay (LysoTracker Staining)
  • Objective: To quantify the induction of lysosomal biogenesis.

  • Cell Line: HeLa cells.

  • Reagent: LysoTracker Red DND-99 (Thermo Fisher Scientific).

  • Procedure:

    • Seed HeLa cells in a 96-well plate.

    • Treat cells with the jatrophane compounds at the desired concentrations and for the specified durations.

    • During the last 30 minutes of treatment, add LysoTracker Red to a final concentration of 50 nM.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity (MFI) to determine the fold change relative to the control.[1]

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of lysosomal genes.

  • Cell Line: HeLa cells.

  • Procedure:

    • Treat cells with the compound of interest.

    • Isolate total RNA using a suitable kit (e.g., TRIzol reagent).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green master mix and gene-specific primers for LAMP1, CTSB, CTSA, ARSB, and ATP6V0E1.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.[1]

Autophagic Flux Assay (mCherry-GFP-LC3 Reporter)
  • Objective: To monitor the progression of autophagy from autophagosome formation to autolysosome fusion.

  • Cell Line: Human microglia cells stably expressing mCherry-GFP-LC3 (HM-mCherry-GFP-LC3).

  • Principle: The GFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal remains stable. Thus, autophagosomes appear as yellow puncta (mCherry+GFP+), and autolysysomes appear as red puncta (mCherry+GFP-). An increase in red puncta indicates enhanced autophagic flux.

  • Procedure:

    • Culture HM-mCherry-GFP-LC3 cells on glass coverslips.

    • Treat the cells with jatrophane compounds, a positive control (e.g., Rapamycin), and/or an inhibitor (e.g., Bafilomycin A1).

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips and visualize the cells using a confocal microscope.

    • Quantify the number of yellow and red puncta per cell to assess autophagic flux.[2][3]

Western Blotting for Autophagy Markers
  • Objective: To detect changes in the levels of key autophagy-related proteins.

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against LC3, SQSTM1/p62, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the LC3-II/LC3-I ratio and the levels of SQSTM1.[3]

Signaling Pathways in Jatrophane-Mediated Autophagy

The modulation of autophagy by jatrophane diterpenoids involves distinct signaling pathways. While some compounds appear to act primarily through the induction of the lysosomal-autophagy pathway, others have been shown to target canonical signaling cascades that regulate autophagy.

The Lysosomal-Autophagy Pathway

Several jatrophane diterpenoids from Euphorbia peplus activate autophagy by inducing lysosomal biogenesis.[1][2] This leads to an increased capacity for autophagosome-lysosome fusion and subsequent degradation of cellular cargo.

G Jatrophane Jatrophane Diterpenoids (e.g., Compound 2) Lysosome_Biogenesis Lysosomal Biogenesis Jatrophane->Lysosome_Biogenesis Lysosomal_Genes Upregulation of Lysosomal Genes (LAMP1, CTSB, etc.) Lysosome_Biogenesis->Lysosomal_Genes Autophagy_Activation Autophagy Activation Lysosome_Biogenesis->Autophagy_Activation LC3 Increased LC3-II Autophagy_Activation->LC3

Caption: Jatrophane-induced lysosomal biogenesis and autophagy activation.

Inhibition of the PI3K/Akt/NF-κB Pathway by Jatrophone

Jatrophone has been shown to induce autophagy in resistant breast cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[4][5] This pathway is a critical negative regulator of autophagy, and its inhibition leads to the induction of autophagic cell death.

G Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Autophagy Autophagy Induction Jatrophone->Autophagy Apoptosis Apoptosis Induction Jatrophone->Apoptosis Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB

Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway to induce autophagy.

Experimental Workflow for Assessing Autophagic Flux

The following diagram illustrates a typical workflow for evaluating the effect of a jatrophane compound on autophagic flux.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results start Seed mCherry-GFP-LC3 Cells treat Treat with Jatrophane Compound start->treat microscopy Confocal Microscopy treat->microscopy flow Flow Cytometry (Optional) treat->flow quantify Quantify Yellow & Red Puncta microscopy->quantify flux Determine Autophagic Flux quantify->flux flow->flux

Caption: Workflow for analyzing autophagic flux upon jatrophane treatment.

Conclusion

Jatrophane diterpenoids represent a promising class of natural products for the modulation of autophagy. The studies highlighted in this guide demonstrate their ability to activate the autophagic pathway through mechanisms that include the induction of lysosomal biogenesis and the inhibition of key negative regulatory pathways such as PI3K/Akt/NF-κB. The detailed quantitative data and experimental protocols provided serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of these compounds. Further investigation into the structure-activity relationships and the precise molecular targets of various jatrophane diterpenoids will be crucial in advancing these promising natural products towards clinical applications.

References

The Anti-inflammatory Potential of Jatrophane Diterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the anti-inflammatory effects of Jatrophane diterpenoids, a class of natural compounds primarily found in the Euphorbiaceae and Jatropha plant families. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these complex molecules.

Executive Summary

Jatrophane diterpenoids have demonstrated significant anti-inflammatory properties in a variety of preclinical models. Their primary mechanism of action involves the modulation of key inflammatory signaling pathways, most notably the NF-κB and potentially the MAPK pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines including Interleukin-1α (IL-1α), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). This guide summarizes the available quantitative data, details the experimental protocols used in these evaluations, and provides visual representations of the proposed signaling pathways and experimental workflows.

Core Anti-inflammatory Mechanisms

Jatrophane diterpenoids exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. Evidence also suggests a potential role for the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, although the direct mechanisms are still under investigation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Jatrophane diterpenoids, and structurally related compounds, have been shown to interfere with this cascade. For instance, the jatrophane diterpene jatrophone (B1672808) has been found to inhibit the PI3K/Akt/NF-κB pathway by reducing the expression of PI3K, phosphorylated Akt (p-Akt), and NF-κB[1][2][3]. Furthermore, lathyrane diterpenoids, which share a common biosynthetic precursor with jatrophanes, have been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation[4][5][6][7][8].

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates IKK IKK Complex pAkt->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates pIkappaB p-IκBα IkappaB->pIkappaB Proteasomal\nDegradation Proteasomal Degradation pIkappaB->Proteasomal\nDegradation NFkB_IkappaB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) NFkB_IkappaB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Jatrophane Jatrophane Diterpenoids Jatrophane->PI3K Inhibits (Jatrophone) Jatrophane->pAkt Downregulates (Jatrophone) Jatrophane->IkappaB Inhibits Phosphorylation (Lathyranes) Jatrophane->NFkB Downregulates (Jatrophone) DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Induces

Figure 1: Proposed mechanism of NF-κB pathway inhibition by Jatrophane diterpenoids.
Potential Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of inflammation. Activation of these kinases by stimuli like LPS leads to the phosphorylation of various transcription factors that, in turn, promote the expression of inflammatory genes. While direct evidence for the inhibition of specific MAPK phosphorylation by Jatrophane diterpenoids is still emerging, the anti-inflammatory activity of other diterpenoids is often mediated through this pathway. It is plausible that Jatrophanes may also exert their effects by modulating one or more of these MAPK cascades.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Jatrophane Jatrophane Diterpenoids Jatrophane->MKKs Potential Inhibition Jatrophane->p38 Potential Inhibition Jatrophane->JNK Potential Inhibition Jatrophane->ERK Potential Inhibition ProInflammatory_Genes Pro-inflammatory Gene Transcription Transcription_Factors->ProInflammatory_Genes

Figure 2: Potential modulation of the MAPK signaling pathway by Jatrophane diterpenoids.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of various Jatrophane diterpenoids has been quantified in several studies. The most common assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The following tables summarize the key quantitative findings.

Compound Name/SourceAssay ModelMeasured EffectIC₅₀ (µM)Reference
From Jatropha curcas
Compound 5LPS-stimulated RAW264.7 cellsNO Inhibition16.86 - 32.49[4]
Compound 8LPS-stimulated RAW264.7 cellsNO Inhibition16.86 - 32.49[4]
Compound 9LPS-stimulated RAW264.7 cellsNO Inhibition16.86 - 32.49[4]
Compound 10LPS-stimulated RAW264.7 cellsNO Inhibition16.86 - 32.49[4]
Compound 11LPS-stimulated RAW264.7 cellsNO Inhibition16.86 - 32.49[4]
Compound 13LPS-stimulated RAW264.7 cellsNO Inhibition16.86 - 32.49[4]
Jatrocurcasenone H (Compound 3)LPS-stimulated RAW264.7 cellsNO Inhibition11.28[1]
Jatrocurcasenone I (Compound 4)LPS-stimulated RAW264.7 cellsNO Inhibition7.71[1]
From Euphorbia kansui
Kanesulone A (Compound 1)LPS-stimulated RAW264.7 cellsNO Inhibition0.7 - 46.5[9]
Kanesulone B (Compound 2)LPS-stimulated RAW264.7 cellsNO Inhibition0.7 - 46.5[9]
Known Jatrophanes (3-8)LPS-stimulated RAW264.7 cellsNO Inhibition0.7 - 46.5[9]
From Jatropha isabellei
Dichloromethane Fraction (containing Jatrophone)Carrageenan-induced rat paw edemaEdema Reduction (200 mg/kg, oral)25.3% reduction[2][[“]][11]
Dichloromethane Fraction (containing Jatrophone)Carrageenan-induced rat paw edemaEdema Reduction (10 mg/kg, i.v.)32.5% reduction[2][[“]][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Griess_Assay_Workflow start Seed RAW264.7 cells in 96-well plate pretreat Pre-treat with Jatrophane (various concentrations) for 1-2h start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreat->stimulate collect Collect cell culture supernatant stimulate->collect mix Mix supernatant with Griess Reagent (1:1 ratio) collect->mix incubate Incubate at room temperature for 10-15 min mix->incubate measure Measure absorbance at 540 nm incubate->measure calculate Calculate NO₂⁻ concentration using a sodium nitrite (B80452) standard curve measure->calculate

Figure 3: Workflow for the Griess assay to measure nitric oxide production.

Methodology:

  • Seed RAW264.7 cells in 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the Jatrophane diterpenoid for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate the mixture at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Methodology:

  • Culture and treat RAW264.7 cells with Jatrophanes and/or LPS as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-JNK, JNK, p-ERK, or ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Normalize the protein expression to a loading control such as β-actin or GAPDH.

Methodology:

  • Collect cell culture supernatants after treatment with Jatrophanes and/or LPS.

  • Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions for the specific ELISA kit.

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add cell supernatants and standards to the wells and incubate.

  • Wash the wells and add a biotinylated detection antibody.

  • Add an avidin-HRP conjugate, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentration from the standard curve.

Conclusion and Future Directions

Jatrophane diterpenoids represent a promising class of natural products with potent anti-inflammatory activities. Their ability to inhibit the NF-κB pathway, a central mediator of inflammation, underscores their therapeutic potential. The quantitative data presented in this guide highlight the efficacy of several specific Jatrophane compounds in preclinical models.

Future research should focus on:

  • Elucidating the precise molecular targets of Jatrophane diterpenoids within the NF-κB and MAPK signaling pathways.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize the anti-inflammatory potency and drug-like properties of these compounds.

  • Evaluating the efficacy and safety of lead Jatrophane compounds in more advanced in vivo models of inflammatory diseases.

The information compiled in this technical guide provides a solid foundation for the continued exploration and development of Jatrophane diterpenoids as novel anti-inflammatory therapeutics.

References

Cytotoxicity Profile of Jatrophane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the cytotoxicity profile of jatrophane diterpenes, a class of macrocyclic compounds predominantly isolated from the Euphorbiaceae family of plants.[1][2] These compounds have garnered significant interest in oncological research due to their potent cytotoxic effects against a wide array of cancer cell lines and their potential to overcome multidrug resistance.[2][3][4] This document is intended for researchers, scientists, and drug development professionals.

Overview of Jatrophane Diterpenes and Their Anticancer Potential

Jatrophane diterpenes are characterized by a complex, macrocyclic carbon skeleton.[1] Their structural diversity, arising from various substitutions and stereochemical arrangements, leads to a broad spectrum of biological activities.[1][2] A significant body of research highlights their cytotoxic and antiproliferative properties, making them promising candidates for the development of novel anticancer therapeutics.[5][6]

One specific, albeit less academically studied, example is a compound identified in patent literature as "Jatrophane 3," with the chemical name 2,5,14-triacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxy-9-nicotinoyloxyjatropha-6(17),11E-diene.[7][8] While detailed public research on this specific molecule is limited, the broader family of jatrophanes has been extensively evaluated.

Quantitative Cytotoxicity Data

The cytotoxic activity of various jatrophane diterpenes has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to express this activity. The data below is compiled from multiple studies and showcases the potency and selectivity of these compounds.

Compound Name/SourceCancer Cell LineIC₅₀ (µM)Reference
Euphoheliphanes A-C (1-3) Renal Cancer Cell Lines (unspecified)< 50[9]
Euphohelinoids (7 compounds) HepG2 (Liver)8.1 - 29.7[10]
HeLa (Cervical)8.1 - 29.7[10]
HL-60 (Leukemia)8.1 - 29.7[10]
SMMC-7721 (Liver)8.1 - 29.7[10]
Jatrophone (B1672808) MCF-7/ADR (Doxorubicin-resistant Breast)1.8[11][12]
Compound 4 HL-60 (Leukemia)10.28 - 29.70[13]
A-549 (Lung)10.28 - 29.70[13]
SMMC-7721 (Liver)10.28 - 29.70[13]
MCF-7 (Breast)10.28 - 29.70[13]
SW480 (Colon)10.28 - 29.70[13]
Euphornin HeLa (Cervical)3.1[1]
MDA-MB-231 (Breast)13.4[1]
Unnamed Jatrophane MCF-7 (Breast)32.1 - 58.2[1]
NCI-H460 (Non-small cell lung)32.1 - 58.2[1]

Mechanisms of Action

The cytotoxic effects of jatrophane diterpenes are mediated through multiple mechanisms, primarily involving the induction of programmed cell death (apoptosis) and the modulation of drug resistance pathways.

Induction of Apoptosis and Autophagy

Several studies have demonstrated that jatrophanes can induce apoptosis in cancer cells. For instance, jatrophone has been shown to induce both early and late-stage apoptosis in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[11] This process is often accompanied by cell cycle arrest, typically at the S and G2/M phases.[11] Furthermore, jatrophone also triggers autophagic cell death in these cells.[11][12]

Inhibition of Pro-Survival Signaling Pathways

A key mechanism underlying the pro-apoptotic effects of some jatrophanes is the inhibition of critical cell survival signaling pathways. Jatrophone, for example, has been found to down-regulate the PI3K/Akt/NF-κB signaling cascade.[5][11][12] This pathway is frequently hyperactivated in cancer and plays a crucial role in promoting cell proliferation, survival, and metastasis.

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpenes (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival NFkB->Proliferation

Inhibition of the PI3K/Akt/NF-κB signaling pathway by jatrophane diterpenes.
Reversal of Multidrug Resistance (MDR)

A remarkable feature of many jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells.[3][14][15] MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump cytotoxic drugs out of the cell.[14] Several jatrophanes have been identified as potent inhibitors of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.[2][16]

MDR_Reversal_Workflow cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (In) Drug_in->Pgp Binds to Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits

Mechanism of P-glycoprotein inhibition by jatrophane diterpenes to reverse multidrug resistance.

Experimental Protocols

The evaluation of the cytotoxicity of jatrophane diterpenes involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the jatrophane diterpene for a specified period (e.g., 48-72 hours).

  • MTT Incubation: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

b) SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[11]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: Absorbance is read at approximately 510 nm.

Cytotoxicity_Assay_Workflow cluster_assays Assay Specific Steps Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treat Treat with Jatrophane Diterpene Seed_Cells->Treat Incubate Incubate (e.g., 48h) Treat->Incubate MTT_Add Add MTT Reagent Incubate->MTT_Add SRB_Fix Fix Cells (TCA) Incubate->SRB_Fix MTT_Solubilize Solubilize Formazan MTT_Add->MTT_Solubilize Read_Absorbance Measure Absorbance MTT_Solubilize->Read_Absorbance SRB_Stain Stain with SRB SRB_Fix->SRB_Stain SRB_Solubilize Solubilize Dye SRB_Stain->SRB_Solubilize SRB_Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

General workflow for in vitro cytotoxicity assays (MTT and SRB).
Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[1]

  • Cell Culture and Treatment: Cells are treated with the jatrophane compound for a desired time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.

  • Incubation: The cell suspension is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., PI3K, Akt, NF-κB).[11]

  • Protein Extraction: Following treatment with the jatrophane compound, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in the lysates is determined (e.g., using a BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

Jatrophane diterpenes represent a promising class of natural products with significant potential for development as anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, coupled with their ability to modulate key signaling pathways and overcome multidrug resistance, makes them attractive candidates for further investigation. Future research should focus on elucidating the structure-activity relationships of these compounds to guide the synthesis of analogues with improved efficacy and safety profiles. Furthermore, in vivo studies are necessary to validate the preclinical anticancer activity of the most promising jatrophane diterpenes.

References

Methodological & Application

Application Note and Protocol: Isolation of Jatrophane 3 from Jatropha curcas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jatropha curcas, a plant belonging to the Euphorbiaceae family, is a rich source of various bioactive secondary metabolites, including a diverse range of diterpenoids.[1] Among these, jatrophane diterpenes have garnered significant interest due to their complex chemical structures and potential therapeutic applications, such as cytotoxic and multidrug resistance reversal activities.[2][3] This document provides a detailed protocol for the isolation and purification of Jatrophane 3, a specific jatrophane diterpenoid, from Jatropha curcas. The methodology is based on established solvent extraction and multi-step chromatographic techniques.[4][5]

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the extraction of the plant material, followed by a series of chromatographic separations to purify the target compound.

1. Plant Material Collection and Preparation

  • Collection: Whole plants of Jatropha curcas are collected.

  • Drying: The plant material is air-dried in the shade at room temperature.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction

  • Objective: To extract a broad range of secondary metabolites, including jatrophane diterpenoids, from the prepared plant material.

  • Method: Maceration is a commonly used technique.[5]

  • Protocol:

    • The powdered plant material is soaked in a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature.

    • The mixture is periodically agitated for a period of several days to a week to ensure thorough extraction.

    • The solvent is then filtered, and the process is repeated multiple times with fresh solvent to maximize the yield of the crude extract.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation and Purification

The crude extract is a complex mixture of compounds and requires further separation to isolate this compound. This is typically achieved through a series of chromatographic techniques.

3.1. Column Chromatography (CC)

  • Objective: To perform an initial separation of the crude extract into fractions of varying polarity.

  • Stationary Phase: Silica (B1680970) gel or polyamide is commonly used.[4]

  • Mobile Phase: A gradient of solvents with increasing polarity is used for elution. A common solvent system starts with n-hexane and gradually introduces ethyl acetate (B1210297).

  • Protocol:

    • A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values).

    • Fractions with similar TLC profiles are combined for further purification.

3.2. Preparative Thin Layer Chromatography (pTLC)

  • Objective: Further purification of the fractions obtained from column chromatography.

  • Protocol:

    • The combined fractions are applied as a band onto a pTLC plate (silica gel).

    • The plate is developed in a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate).

    • The separated bands are visualized under UV light.

    • The band corresponding to the desired compound is scraped off the plate.

    • The compound is eluted from the silica gel with a polar solvent (e.g., methanol or chloroform).

    • The solvent is evaporated to yield a more purified fraction.

3.3. High-Performance Liquid Chromatography (HPLC)

  • Objective: Final purification of the target compound to achieve high purity. Both normal-phase (NP) and reversed-phase (RP) HPLC may be used.[4]

  • Protocol (Reversed-Phase HPLC):

    • The purified fraction from pTLC is dissolved in a suitable solvent (e.g., methanol).

    • The solution is injected into an RP-HPLC system equipped with a C18 column.

    • A gradient elution is performed using a mobile phase consisting of acetonitrile (B52724) and water.

    • The elution is monitored using a UV detector.

    • The peak corresponding to this compound is collected.

    • The solvent is removed to obtain the pure compound.

4. Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.[2][4][6]

Data Presentation

Table 1: Summary of Chromatographic Conditions for this compound Isolation

Chromatographic TechniqueStationary PhaseMobile Phase (Exemplary)Purpose
Column ChromatographySilica Geln-Hexane:Ethyl Acetate (Gradient)Initial fractionation of crude extract
Preparative TLCSilica Geln-Hexane:Ethyl Acetate (e.g., 7:3 v/v)Further purification of fractions
Reversed-Phase HPLCC18Acetonitrile:Water (Gradient)Final purification of this compound

Table 2: ¹³C NMR Spectroscopic Data for a Representative Jatrophane Ester (this compound) [7]

(Note: Data is for a representative Jatrophane ester, specifically referred to as compound 3 in the cited literature, in CDCl₃ at 125 MHz. Chemical shifts (δ) are in ppm.)

Carbon PositionChemical Shift (δ)
137.5
239.9
377.9
4134.5
5129.5
6211.9
756.7
883.1
978.4
1044.2
11127.8
12137.9
1349.3
1474.2
1580.1
1616.5
1719.3
1827.1
1920.9
2017.2

Mandatory Visualization

Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Fractionation and Purification cluster_end Final Product and Analysis Start Jatropha curcas Plant Material Grinding Grinding Start->Grinding Extraction Maceration with Organic Solvent Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CC Column Chromatography (Silica Gel) Concentration->CC Crude Extract TLC_monitoring TLC Monitoring and Fraction Pooling CC->TLC_monitoring pTLC Preparative TLC TLC_monitoring->pTLC Enriched Fractions HPLC Reversed-Phase HPLC pTLC->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structure Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: Workflow for the isolation of this compound from Jatropha curcas.

References

Application Note and Protocol: Purification of Jatrophane Diterpenes using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jatrophane diterpenes are a class of natural products found predominantly in the Euphorbiaceae family of plants.[1][2] These compounds have garnered significant interest from the scientific community due to their complex chemical structures and diverse biological activities, which include antitumor, antiviral, and multidrug resistance-reversing properties.[1][2][3] The isolation and purification of specific jatrophane diterpenes, such as the polyester (B1180765) designated as Jatrophane 3 from Euphorbia platyphyllos L., are crucial for their structural elucidation and subsequent pharmacological evaluation.[1] High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the final purification of these compounds, offering high resolution and reproducibility.[1][4] This document provides a detailed protocol for the purification of jatrophane diterpenes, with a focus on a representative compound, "this compound," using HPLC.

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of jatrophane diterpenes from plant material, culminating in a final HPLC purification step. The methods are based on established procedures for the isolation of similar compounds from Euphorbia species.[1][2]

1. Plant Material Extraction and Preliminary Fractionation

  • Extraction: The dried and powdered plant material (e.g., whole plants of Euphorbia platyphyllos L.) is subjected to extraction with a suitable solvent, such as a mixture of CH2Cl2:acetone (2:1) or chloroform (B151607) (CHCl3), at room temperature through maceration or percolation.[1][2]

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in a methanol (B129727)/water mixture (e.g., 75:25 v/v) and partitioned against a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar constituents.[2]

  • Column Chromatography: The aqueous methanol fraction is then subjected to column chromatography. A common initial step is chromatography over a polyamide resin.[1]

2. Preliminary Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC): The fractions obtained from column chromatography are further separated using VLC on silica (B1680970) gel. A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is typically used for elution.[1]

  • Preparative Thin-Layer Chromatography (Prep-TLC): Fractions from VLC containing the compounds of interest are further purified by preparative TLC on silica gel plates.[1]

3. Final Purification by HPLC

The final purification of individual jatrophane diterpenes is achieved using a combination of normal-phase (NP) and reversed-phase (RP) HPLC.

3.1. Normal-Phase HPLC (NP-HPLC)

  • Objective: To separate jatrophane diterpenes based on their polarity.

  • Column: Silica gel column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase: A non-polar mobile phase system, such as a gradient of hexane and ethyl acetate.

  • Flow Rate: 1.0 - 3.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.[5][6]

  • Sample Preparation: The semi-purified fraction from prep-TLC is dissolved in a small volume of the initial mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

3.2. Reversed-Phase HPLC (RP-HPLC)

  • Objective: To achieve final purity of the isolated jatrophane diterpene.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A polar mobile phase system, typically a gradient of water and acetonitrile (B52724) or methanol.[7][8]

  • Flow Rate: 0.5 - 1.5 mL/min.[7][8]

  • Detection: UV detection, typically in the range of 210-280 nm, or Diode Array Detector (DAD) for full spectral analysis.[5][6]

  • Sample Preparation: The fraction collected from NP-HPLC is evaporated to dryness, redissolved in the initial mobile phase of the RP-HPLC method, filtered, and injected.

Data Presentation

The following table summarizes representative quantitative data for the HPLC purification of a jatrophane diterpene. The exact values will vary depending on the specific compound and chromatographic conditions.

ParameterNP-HPLCRP-HPLC
Column Silica Gel (250 x 10 mm, 5 µm)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient: Hexane:Ethyl AcetateGradient: Water:Acetonitrile
Flow Rate 2.0 mL/min1.0 mL/min
Detection UV at 254 nmDAD (210-400 nm)
Retention Time 15-25 min10-20 min
Peak Purity >90%>98%
Yield VariableVariable

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the purification of this compound.

experimental_workflow plant_material Dried Plant Material (e.g., Euphorbia platyphyllos L.) extraction Extraction (e.g., CHCl3) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Preliminary Fractionation (e.g., Polyamide CC, VLC, Prep-TLC) crude_extract->fractionation semi_pure Semi-pure Jatrophane Fractions fractionation->semi_pure np_hplc Normal-Phase HPLC semi_pure->np_hplc rp_hplc Reversed-Phase HPLC np_hplc->rp_hplc pure_jatrophane3 Pure this compound rp_hplc->pure_jatrophane3

Caption: Experimental workflow for the isolation and purification of this compound.

hplc_purification_logic start Semi-purified Jatrophane Mixture np_hplc Normal-Phase HPLC Separation based on polarity Non-polar stationary phase start->np_hplc Inject intermediate Partially Purified This compound Fraction np_hplc->intermediate Collect Fraction rp_hplc Reversed-Phase HPLC Separation based on hydrophobicity Non-polar stationary phase intermediate->rp_hplc Inject end Highly Pure This compound rp_hplc->end Collect Peak

Caption: Logical relationship of the two-step HPLC purification process.

References

Application Notes and Protocols for the Analysis of Jatrophane 3 (euphpepluone G)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of Jatrophane 3, specifically identified as euphpepluone G. This jatrophane diterpenoid, isolated from Euphorbia peplus, represents a class of complex natural products with significant structural diversity and potential biological activities. The following protocols and data are intended to guide researchers in the structural elucidation and characterization of this and similar compounds.

Spectroscopic and Spectrometric Data

The structural characterization of euphpepluone G is achieved through a combination of high-resolution mass spectrometry and one- and two-dimensional NMR spectroscopy.

Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of the compound.

ParameterObserved ValueCalculated Value
Molecular Formula C₃₈H₅₀O₁₄-
Ion [M + Na]⁺-
m/z 753.3094753.3093

Table 1: High-Resolution Mass Spectrometry data for euphpepluone G.

NMR Spectroscopy Data

The ¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the attached functional groups. The data presented below was acquired in CDCl₃.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
139.0-
2--
3--
445.5-
5--
6142.4-
7-5.24
847.7-
945.9-
1041.3-
11135.75.63 (d, 16.2)
12134.15.62 (d, 16.2)
1344.7-
14--
1542.9-
17114.85.18 (s), 4.82 (s)
Acetyl Group
C=O169.2-
CH₃20.71.84 (s)
Benzoyl Group
C-1'129.7-
C-2', C-6'129.98.11 (d, 7.9)
C-3', C-5'128.57.45 (t, 7.6)
C-4'134.07.56 (t, 7.3)
C-7' (C=O)166.0-
Propionyloxy Group
C=O171.9-
CH₂27.52.36
CH₃9.01.17

Table 2: ¹H and ¹³C NMR data for euphpepluone G (this compound) in CDCl₃. Note: Some assignments are not fully detailed in the provided search results.

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of jatrophane diterpenes like euphpepluone G.

Sample Preparation
  • Isolation : this compound (euphpepluone G) is isolated from the plant source, typically Euphorbia peplus, using standard chromatographic techniques such as silica (B1680970) gel column chromatography followed by preparative HPLC.

  • NMR Sample : Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • MS Sample : Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

NMR Data Acquisition Protocol
  • Instrument : Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

  • Software : TopSpin 3.x or newer.

  • Temperature : 298 K.

1. ¹H NMR Spectroscopy:

  • Pulse Program : zg30

  • Spectral Width (SW) : 20 ppm (10000 Hz)

  • Acquisition Time (AQ) : 3.28 s

  • Relaxation Delay (D1) : 2.0 s

  • Number of Scans (NS) : 16

  • Transmitter Frequency Offset (O1P) : Centered in the spectral region of interest (e.g., 6 ppm).

2. ¹³C NMR Spectroscopy:

  • Pulse Program : zgpg30 (power-gated decoupling)

  • Spectral Width (SW) : 240 ppm (30000 Hz)

  • Acquisition Time (AQ) : 1.09 s

  • Relaxation Delay (D1) : 2.0 s

  • Number of Scans (NS) : 1024

3. 2D NMR - COSY (Correlation Spectroscopy):

  • Pulse Program : cosygpqf

  • Spectral Width (SW) in F1 and F2: 12 ppm

  • Time Domain (TD) in F2: 2048

  • Number of Increments (TD) in F1: 256

  • Number of Scans (NS) : 8

  • Relaxation Delay (D1) : 2.0 s

4. 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program : hsqcedetgpsisp2.3

  • Spectral Width (SW) in F2 (¹H): 12 ppm

  • Spectral Width (SW) in F1 (¹³C): 180 ppm

  • Time Domain (TD) in F2: 1024

  • Number of Increments (TD) in F1: 256

  • Number of Scans (NS) : 16

  • Relaxation Delay (D1) : 2.0 s

  • ¹J(C,H) Coupling Constant : 145 Hz

5. 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program : hmbcgplpndqf

  • Spectral Width (SW) in F2 (¹H): 12 ppm

  • Spectral Width (SW) in F1 (¹³C): 220 ppm

  • Time Domain (TD) in F2: 2048

  • Number of Increments (TD) in F1: 512

  • Number of Scans (NS) : 32

  • Relaxation Delay (D1) : 2.0 s

  • Long-range Coupling Constant : Optimized for 8 Hz.

6. 2D NMR - ROESY (Rotating-frame Overhauser Effect Spectroscopy):

  • Pulse Program : roesygpph

  • Spectral Width (SW) in F1 and F2: 12 ppm

  • Time Domain (TD) in F2: 2048

  • Number of Increments (TD) in F1: 256

  • Number of Scans (NS) : 16

  • Relaxation Delay (D1) : 2.0 s

  • Mixing Time : 300 ms

Mass Spectrometry Data Acquisition Protocol
  • Instrument : Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled with a Vanquish UHPLC system (or equivalent).

  • Software : Xcalibur.

1. Liquid Chromatography (LC) Method:

  • Column : Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate at 5% B for 2 minutes.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 5 µL.

2. Mass Spectrometry (MS) Method:

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.5 kV.

  • Sheath Gas Flow Rate : 35 (arbitrary units).

  • Auxiliary Gas Flow Rate : 10 (arbitrary units).

  • Capillary Temperature : 320 °C.

  • S-Lens RF Level : 50.

  • Scan Range (Full MS) : m/z 150-1500.

  • Resolution (Full MS) : 70,000.

  • AGC Target (Full MS) : 3e6.

  • Maximum IT (Full MS) : 100 ms.

  • dd-MS² (Data-Dependent MS²):

    • Resolution : 17,500.

    • AGC Target : 1e5.

    • Maximum IT : 50 ms.

    • Loop Count : 5.

    • Isolation Window : 2.0 m/z.

    • Normalized Collision Energy (NCE) : Stepped (20, 30, 40).

Data Analysis and Visualization

The following diagrams illustrate the workflow and key relationships in the analysis of this compound.

experimental_workflow cluster_isolation Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_details NMR Experiments cluster_ms_details MS Experiments cluster_interpretation Structure Elucidation plant_material Euphorbia peplus extraction Solvent Extraction plant_material->extraction chromatography Column Chromatography extraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr_analysis NMR Spectroscopy pure_compound->nmr_analysis ms_analysis Mass Spectrometry pure_compound->ms_analysis data_integration Data Integration & Interpretation nmr_analysis->data_integration ms_analysis->data_integration nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HSQC, HMBC, ROESY) hresims HRESIMS (Molecular Formula) msms MS/MS (Fragmentation) final_structure Final Structure of This compound data_integration->final_structure

Caption: Experimental workflow for the analysis of this compound.

nmr_analysis_pathway H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Spin Systems HSQC HSQC H1->HSQC Direct ¹H-¹³C Correlations HMBC HMBC H1->HMBC Long-Range ¹H-¹³C Correlations ROESY ROESY H1->ROESY Spatial Proximity C13 ¹³C NMR C13->HSQC C13->HMBC Structure Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure ROESY->Structure

Caption: NMR data interpretation pathway for this compound.

ms_fragmentation_logic molecular_ion Molecular Ion [M+H]⁺ cleavage_a Cleavage of Ester Linkages molecular_ion->cleavage_a cleavage_b Ring Cleavage of Jatrophane Core molecular_ion->cleavage_b loss_acetic_acid Loss of Acetic Acid (-60 Da) fragment_1 Fragment Ion 1 loss_acetic_acid->fragment_1 loss_propionic_acid Loss of Propionic Acid (-74 Da) fragment_2 Fragment Ion 2 loss_propionic_acid->fragment_2 loss_benzoic_acid Loss of Benzoic Acid (-122 Da) fragment_3 Fragment Ion 3 loss_benzoic_acid->fragment_3 cleavage_a->loss_acetic_acid cleavage_a->loss_propionic_acid cleavage_a->loss_benzoic_acid fragment_4 Fragment Ion 4 cleavage_b->fragment_4

Caption: Plausible MS/MS fragmentation logic for this compound.

Application Notes and Protocols: Multidrug Resistance Reversal Assay with Jatrophane 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents and thereby diminishing their efficacy.[1] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as promising modulators of P-gp-mediated MDR.[2][3][4] Specifically, certain jatrophane derivatives have demonstrated the ability to reverse MDR by inhibiting the efflux function of P-gp, often with low intrinsic cytotoxicity, making them attractive candidates for further development as chemosensitizing agents.[2][5][6]

This document provides detailed application notes and protocols for assessing the MDR reversal potential of Jatrophane 3, a representative compound of this class. The protocols outlined below describe key in vitro assays to determine its cytotoxicity, its ability to inhibit P-gp-mediated drug efflux, and its effect on the chemosensitivity of MDR cancer cells.

Data Presentation

The efficacy of this compound and other jatrophane diterpenoids in reversing multidrug resistance is typically quantified through cytotoxicity and chemosensitization assays. The following tables summarize representative quantitative data for various jatrophane compounds from published studies, offering a comparative overview of their potential.

Table 1: Cytotoxicity of Selected Jatrophane Diterpenoids in MDR Cancer Cells

CompoundCell LineAssayIC50 (µM)
Euphosorophane I (4)MCF-7/ADRMTT> 40
Jatrophane Derivative 17MCF-7/ADRMTT> 40
Verapamil (VRP)MCF-7/ADRMTT> 40

Note: A higher IC50 value indicates lower cytotoxicity.

Table 2: MDR Reversal Activity of Selected Jatrophane Diterpenoids

CompoundCell LineChemotherapeutic AgentReversal Fold (RF) at specified concentration
Euphosorophane I (4)MCF-7/ADRDoxorubicin (DOX)36.82 at 10 µM
Jatrophane Derivative 17MCF-7/ADRDoxorubicin (DOX)EC50 = 0.182 µM
Jatrophane Compound 9MCF-7/ADRDoxorubicin (DOX)20.59 at 10 µM
Verapamil (VRP)MCF-7/ADRDoxorubicin (DOX)13.7 at 10 µM

Note: Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 of the chemotherapeutic agent in the presence of the reversal agent. A higher RF indicates greater chemosensitization.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.[9]

P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)

This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[4][10] Inhibition of P-gp by a test compound will lead to increased intracellular rhodamine 123 fluorescence.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR)

  • Complete cell culture medium

  • This compound

  • Rhodamine 123

  • Verapamil (positive control)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 × 10⁴ to 2 × 10⁴ cells/well and allow them to attach overnight.

  • Pre-incubation with Inhibitors: Wash the cells with PBS. Add 100 µL of medium containing various concentrations of this compound or Verapamil and incubate for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to a final concentration of 5 µM to each well and incubate for 1-2 hours at 37°C, protected from light.

  • Washing: Discard the loading solution and wash the cells three times with ice-cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ≈ 485/528 nm) or by harvesting the cells and analyzing them via flow cytometry.[11][12]

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated and verapamil-treated cells. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Chemosensitization Assay (MDR Reversal)

This assay determines the ability of a non-toxic concentration of this compound to sensitize MDR cells to a conventional chemotherapeutic agent.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR)

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • MTT assay reagents (as described in Protocol 1)

  • 96-well plates

Protocol:

  • Cell Seeding: Follow step 1 of the MTT assay protocol.

  • Compound Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of this compound (determined from the cytotoxicity assay).

  • Incubation and Assay: Follow steps 3-6 of the MTT assay protocol.

  • Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of this compound. The Reversal Fold (RF) is calculated using the following formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + this compound

Visualizations

Caption: Experimental workflow for evaluating the MDR reversal activity of this compound.

signaling_pathway cluster_cell MDR Cancer Cell cluster_outside drug Chemotherapeutic Drug pgp P-glycoprotein (P-gp) drug->pgp Efflux intracellular_drug Intracellular Drug drug->intracellular_drug Influx j3 This compound j3->pgp Inhibition pgp->drug ATP-dependent cell_death Apoptosis / Cell Death intracellular_drug->cell_death Induces drug_out Chemotherapeutic Drug drug_out->drug j3_out This compound j3_out->j3

Caption: Mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

References

Application Notes and Protocols: Chemosensitivity Assays of Jatrophane 3 (Jatrophone) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the chemosensitivity of cancer cell lines to Jatrophane 3, also known as Jatrophone (B1672808). Jatrophone is a macrocyclic jatrophane diterpene found in plant species of the Jatropha and Euphorbia genera, which has demonstrated significant cytotoxic and anti-cancer properties.[1][2] This document outlines the methodologies for evaluating its efficacy, understanding its mechanism of action, and presenting the data in a clear and concise manner for research and drug development purposes.

Introduction to this compound (Jatrophone) and its Anti-Cancer Activity

Jatrophone has emerged as a promising natural compound with potent cytotoxic effects against a variety of cancer cell lines.[3][4][5] Its primary mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, notably the PI3K/Akt/NF-κB pathway.[1][2] By down-regulating the expression levels of PI3K, AKT, and NF-κB, jatrophone can induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1][2] Furthermore, some jatrophane diterpenes have been shown to overcome multidrug resistance in cancer cells, a significant challenge in chemotherapy.

Quantitative Data Presentation: Cytotoxicity of Jatrophone

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the reported IC50 values of jatrophone in various human cancer cell lines.

Cancer Cell LineCancer TypeIC50 (µM)Assay MethodReference
MCF-7/ADRDoxorubicin-resistant Breast Cancer1.8SRB[1][2]
Hep G2Hepatocellular Carcinoma3.2MTT[3][4][5]
WiDrColon Cancer8.97MTT[3][4][5]
HeLaCervical Cancer5.13MTT[3][4][5]
AGSStomach Cancer2.5MTT[3][4]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the chemosensitivity of cancer cell lines to jatrophone.

Cell Viability and Cytotoxicity Assay using Sulforhodamine B (SRB)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Jatrophone stock solution (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of jatrophone in a complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the jatrophone dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.[8]

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of the PI3K/Akt/NF-κB Signaling Pathway

Western blotting is used to detect and quantify the levels of specific proteins involved in the PI3K/Akt/NF-κB pathway.[9]

Materials:

  • Cancer cells treated with jatrophone

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PI3K, anti-phospho-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with jatrophone for the desired time, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Jatrophone on the PI3K/Akt/NF-κB signaling pathway.

PI3K_Akt_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt IκBα IκBα pAkt->IκBα Inhibits NFkB NF-κB IκBα->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Jatrophone Jatrophone Jatrophone->PI3K Inhibition Jatrophone->pAkt Inhibition Jatrophone->NFkB Inhibition Gene Gene Transcription (Proliferation, Survival) NFkB_nuc->Gene

Caption: Jatrophone's inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a chemosensitivity assay using Jatrophone.

Chemosensitivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture CellSeeding 3. Cell Seeding in 96-well Plates CellCulture->CellSeeding JatrophonePrep 2. Jatrophone Stock Solution Preparation Treatment 4. Treatment with Jatrophone Dilutions JatrophonePrep->Treatment CellSeeding->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation ViabilityAssay 6. Cell Viability Assay (e.g., SRB) Incubation->ViabilityAssay DataCollection 7. Data Collection (Absorbance Reading) ViabilityAssay->DataCollection DataAnalysis 8. Data Analysis (IC50 Calculation) DataCollection->DataAnalysis

Caption: General workflow for a chemosensitivity assay.

References

Application Notes and Protocols for Measuring the Anti-inflammatory Activity of Jatrophane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenoids are a class of naturally occurring compounds found in various plant species of the Euphorbiaceae family, such as those from the Jatropha and Euphorbia genera.[1][2][3][4][5] These compounds have garnered significant interest in drug discovery due to their diverse and complex chemical structures and a broad spectrum of biological activities, including cytotoxic, anti-HIV, and multidrug resistance-reversing effects.[2][3][4] Notably, several studies have highlighted the potent anti-inflammatory properties of jatrophane diterpenoids, making them promising candidates for the development of novel anti-inflammatory agents.[1][3][5][6][7][8][9]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the anti-inflammatory activity of a representative jatrophane diterpenoid, herein referred to as Jatrophane-3. The protocols described cover both in vitro and in vivo models, offering a tiered approach to screening and characterizing the anti-inflammatory potential of this compound class.

Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response involving various cell types and signaling pathways.[10][11] Key mediators of the inflammatory process include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that produce prostaglandins (B1171923) and nitric oxide (NO), respectively.[6][12] The expression of these inflammatory mediators is largely regulated by the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Jatrophane diterpenoids are hypothesized to exert their anti-inflammatory effects by modulating these critical signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IκB degradation NF-κB translocation Jatrophane3 Jatrophane 3 Jatrophane3->IKK inhibits Jatrophane3->NFkB_n inhibits translocation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcribes

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

In Vitro Anti-inflammatory Activity Assays

In vitro assays are crucial for the initial screening of anti-inflammatory compounds as they are cost-effective and provide direct insights into the mechanism of action.[10][11]

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a widely used method to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][6][7]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of Jatrophane-3 (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent system.

    • Mix 50 µL of supernatant with 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value of Jatrophane-3.

Data Presentation:

CompoundConcentration (µM)NO Production (% of Control)% Inhibition
Control-100 ± 5.2-
Jatrophane-3192.1 ± 4.87.9
Jatrophane-3575.4 ± 3.924.6
Jatrophane-31051.3 ± 2.748.7
Jatrophane-32528.9 ± 1.971.1
Jatrophane-35015.6 ± 1.284.4
L-NMMA2035.2 ± 2.164.8
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

This protocol measures the inhibitory effect of Jatrophane-3 on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages using ELISA.

Experimental Protocol:

  • Follow steps 1-4 from the Nitric Oxide Production assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.

Data Presentation:

CompoundConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-1500 ± 852200 ± 110
Jatrophane-310850 ± 421350 ± 75
Jatrophane-325420 ± 25680 ± 40
Dexamethasone10350 ± 20550 ± 35
COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of Jatrophane-3 to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[13]

Experimental Protocol:

  • Assay Principle: This assay utilizes a fluorometric method to measure the peroxidase activity of COX enzymes. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) by COX is coupled to a probe that generates a fluorescent signal.[13]

  • Materials: Use a commercially available COX-2 inhibitor screening kit.

  • Procedure:

    • Prepare reagents according to the kit's instructions.

    • Add various concentrations of Jatrophane-3 to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control.

    • Prepare a reaction mix containing assay buffer, probe, and cofactor, and add it to each well.

    • Add the diluted COX-2 enzyme to each well.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Calculation: The rate of the reaction (slope of the kinetic curve) is proportional to the enzyme activity. Calculate the percentage of inhibition.

Data Presentation:

CompoundConcentration (µM)COX-2 Activity (% of Control)% Inhibition
Control-100 ± 4.5-
Jatrophane-31065.2 ± 3.834.8
Jatrophane-32538.7 ± 2.961.3
Celecoxib1025.1 ± 2.174.9

In Vivo Anti-inflammatory Activity Models

In vivo models are essential for evaluating the therapeutic potential of anti-inflammatory compounds in a whole-organism context, providing insights into their efficacy, pharmacokinetics, and potential side effects.[14][15][16][17][18]

Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute inflammation.[14][18] Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Protocol:

  • Animals: Use male Wistar rats (180-220 g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC, p.o.)

    • Group II: Jatrophane-3 (e.g., 25 mg/kg, p.o.)

    • Group III: Jatrophane-3 (e.g., 50 mg/kg, p.o.)

    • Group IV: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Jatrophane-3250.52 ± 0.0438.8
Jatrophane-3500.35 ± 0.0358.8
Indomethacin100.28 ± 0.0267.1

Experimental Workflow for In Vivo Anti-inflammatory Screening

InVivo_Workflow start Start: Acclimatize Animals grouping Randomly Assign to Treatment Groups start->grouping treatment Administer this compound, Vehicle, or Standard Drug (p.o.) grouping->treatment induction Induce Inflammation (e.g., Carrageenan Injection) treatment->induction 1 hour later measurement Measure Inflammatory Parameters (e.g., Paw Volume) induction->measurement At timed intervals data_analysis Analyze Data and Calculate % Inhibition measurement->data_analysis end_point End: Evaluate Efficacy data_analysis->end_point

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

The protocols and application notes presented here provide a robust framework for the systematic evaluation of the anti-inflammatory properties of Jatrophane-3 and other related diterpenoids. The combination of in vitro and in vivo assays allows for a comprehensive assessment, from initial screening and mechanism of action studies to the evaluation of therapeutic efficacy in preclinical models of inflammation. The promising anti-inflammatory activity demonstrated by jatrophane diterpenoids in various studies underscores their potential as lead compounds for the development of novel anti-inflammatory drugs. Further research into their structure-activity relationships and safety profiles is warranted to advance these natural products towards clinical applications.

References

Application Notes: Nitric Oxide Production Inhibition Assay for Jatrophane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributor to a variety of human diseases. A key mediator in the inflammatory process is nitric oxide (NO), which, in excessive amounts, can lead to cellular damage. The production of NO is regulated by inducible nitric oxide synthase (iNOS), an enzyme often overexpressed during inflammation. Consequently, the inhibition of NO production serves as a crucial indicator of a compound's anti-inflammatory potential. Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have demonstrated a range of biological activities, including potent anti-inflammatory effects.[1][2][3] This document provides a detailed protocol for assessing the inhibitory activity of Jatrophane 3 and related compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

Principle of the Assay

This assay quantifies the inhibitory effect of a test compound, such as this compound, on the production of nitric oxide by macrophages. The murine macrophage cell line RAW 264.7 is stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers an inflammatory response and induces the expression of iNOS, leading to the production of NO.[4][5] The amount of NO produced is indirectly measured by quantifying the accumulation of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[6][7] The Griess reaction is employed for this quantification, where a chromophoric azo derivative is formed, and its absorbance is measured spectrophotometrically.[6] A decrease in nitrite concentration in the presence of the test compound indicates its inhibitory activity on the NO production pathway.

Data Presentation

The inhibitory activity of several jatrophane diterpenoids against nitric oxide production in LPS-stimulated RAW 264.7 macrophages has been evaluated. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit 50% of the nitric oxide production, are summarized in the table below. While specific data for "this compound" is not available in the cited literature, the data for structurally related jatrophane compounds from Jatropha curcas are presented to illustrate the potential anti-inflammatory activity within this class of molecules.

CompoundSource OrganismIC₅₀ (µM) for NO InhibitionPositive Control (L-NMMA) IC₅₀ (µM)Reference
Jatrophane Compound 5Jatropha curcas16.86 - 32.4921.90[8]
Jatrophane Compound 8Jatropha curcas16.86 - 32.4921.90[8]
Jatrophane Compound 9Jatropha curcas16.86 - 32.4921.90[8]
Jatrophane Compound 10Jatropha curcas16.86 - 32.4921.90[8]
Jatrophane Compound 11Jatropha curcas16.86 - 32.4921.90[8]
Jatrophane Compound 13Jatropha curcas16.86 - 32.4921.90[8]

Note: The IC₅₀ values for the active jatrophane compounds were reported as a range in the referenced study. L-NMMA (N G-monomethyl-L-arginine) is a known inhibitor of nitric oxide synthase.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.

Nitric Oxide Production Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[6]

  • Compound Treatment: Prepare stock solutions of this compound and other test compounds in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid cytotoxicity.

  • Incubation: Pre-treat the adherent cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce nitric oxide production.[6] Include a positive control (LPS with a known inhibitor like L-NMMA) and a negative control (LPS without any inhibitor).

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

Measurement of Nitrite Concentration (Griess Assay)
  • Sample Collection: After the 24-hour incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[6]

  • Reaction: In a separate 96-well plate, add 100 µL of the collected supernatant to 100 µL of the Griess reagent.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Calculation: Calculate the percentage of nitric oxide inhibition for each concentration of the test compound relative to the LPS-stimulated control. The IC₅₀ value can then be determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed inhibition of nitric oxide production is not due to cell death.

  • Protocol: Following the collection of the supernatant for the Griess assay, perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay on the remaining cells in the plate.[6]

  • Procedure: Add MTT solution to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Analysis: Compare the viability of cells treated with the test compounds to that of untreated control cells.

Visualizations

Signaling Pathway

LPS_iNOS_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO Catalyzed by iNOS Jatrophane3 This compound Jatrophane3->NFkB Potential Inhibition

Caption: LPS-induced NF-κB signaling pathway for iNOS expression.

Experimental Workflow

Caption: Workflow for the nitric oxide production inhibition assay.

References

Application Note: High-Throughput Analysis of Autophagic Flux Modulation by Jatrophane Diterpenoids Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of autophagic flux in response to treatment with Jatrophane diterpenoids, using a flow cytometry-based assay with a tandem fluorescent mCherry-GFP-LC3 reporter.

Introduction

Autophagy is a critical cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a key role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including neurodegenerative disorders and cancer, making it an attractive target for therapeutic development. Autophagic flux, the complete process from autophagosome formation to lysosomal degradation, is a more accurate measure of autophagic activity than simply quantifying autophagosome numbers.

Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have shown diverse biological activities, including the modulation of autophagic flux. This application note details a robust and quantitative method to assess the impact of these compounds on autophagy using a human microglia cell line (HM) stably expressing a tandem mCherry-GFP-LC3 reporter. In this system, autophagosomes exhibit both green and red fluorescence, while autolysosomes, due to the quenching of GFP in the acidic lysosomal environment, fluoresce only red. This fluorescence change allows for the ratiometric analysis of autophagic flux by flow cytometry.

While the specific compound "Jatrophane 3" is not uniquely identified in the broader scientific literature, this protocol is exemplified using Euphpepluone K, a well-characterized Jatrophane diterpenoid

Application Notes and Protocols for In Vitro Studies of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro investigation of Jatrophane diterpenes, a class of natural products with significant therapeutic potential. Jatrophanes, primarily isolated from plants of the Euphorbiaceae family, have demonstrated a range of biological activities, including potent multidrug resistance (MDR) reversal, cytotoxic, and anti-inflammatory effects.[1][2] This document outlines the key experimental setups for studying these activities and the underlying molecular mechanisms.

Overview of Jatrophane Diterpenes' Biological Activities

Jatrophane diterpenes are macrocyclic compounds characterized by a unique 5/12-membered bicyclic core.[1] Their diverse biological activities make them promising candidates for drug discovery programs. Key areas of investigation include:

  • Multidrug Resistance (MDR) Reversal: A significant focus of Jatrophane research is their ability to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells.[1][3][4] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps chemotherapeutic drugs out of cancer cells, reducing their efficacy. Jatrophanes have been shown to inhibit P-gp function, thereby restoring the sensitivity of resistant cancer cells to conventional chemotherapy.[3][5]

  • Cytotoxic Activity: Several Jatrophane diterpenes exhibit direct cytotoxic effects against various cancer cell lines, including those of the breast, cervix, and liver.[1][6][7] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[8]

  • Anti-inflammatory Activity: Jatrophanes have also been investigated for their anti-inflammatory properties. These effects are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Experimental Protocols

This section provides detailed protocols for the most common in vitro assays used to evaluate the biological activities of Jatrophane diterpenes.

Assessment of Cytotoxicity and Multidrug Resistance (MDR) Reversal

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds. It is also adapted to determine the MDR reversal activity of Jatrophanes in combination with known chemotherapeutic agents.[3]

Protocol: MTT Assay for Cytotoxicity and MDR Reversal

  • Cell Culture:

    • Culture sensitive (e.g., MCF-7) and multidrug-resistant (e.g., MCF-7/ADR) cancer cell lines in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • For Cytotoxicity: Prepare serial dilutions of the Jatrophane diterpene in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

    • For MDR Reversal: Treat the resistant cells with a fixed, non-toxic concentration of the Jatrophane diterpene in combination with serial dilutions of a chemotherapeutic drug (e.g., doxorubicin). Incubate for 48-72 hours. Include controls for the chemotherapeutic agent alone and the Jatrophane alone.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals. .

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity and the reversal fold (RF) for MDR reversal. The RF value can be calculated by dividing the IC₅₀ of the chemotherapeutic agent alone by the IC₅₀ of the chemotherapeutic agent in the presence of the Jatrophane compound.[11]

P-glycoprotein (P-gp) Inhibition Assay

The Rhodamine 123 (Rho123) efflux assay is a functional assay used to assess the inhibitory effect of compounds on P-gp activity. Rho123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of Rho123, which can be quantified by flow cytometry or fluorescence microscopy.[3][12]

Protocol: Rhodamine 123 Efflux Assay

  • Cell Culture and Seeding:

    • Culture P-gp overexpressing cells (e.g., MCF-7/ADR or L5178Y mouse T-lymphoma cells transfected with human ABCB1) as described in the MTT protocol.[12]

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or culture flasks).

  • Compound Incubation:

    • Treat the cells with the Jatrophane diterpene at various concentrations for a predetermined time (e.g., 1-2 hours). Include a known P-gp inhibitor (e.g., verapamil) as a positive control.[3]

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to the cells at a final concentration of 5-10 µM and incubate for 30-60 minutes at 37°C in the dark.

  • Efflux Period:

    • Wash the cells with ice-cold PBS to remove extracellular Rho123.

    • Add fresh, pre-warmed medium (with or without the test compound) and incubate for an efflux period of 1-2 hours at 37°C.

  • Fluorescence Measurement:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in PBS and analyze the intracellular fluorescence of Rho123 using a flow cytometer.

  • Data Analysis:

    • Calculate the fluorescence activity ratio (FAR) by dividing the mean fluorescence intensity of the treated cells by that of the untreated cells.[11]

Anti-inflammatory Activity Assay

The anti-inflammatory potential of Jatrophane diterpenes can be evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

    • Seed cells into 96-well plates at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the Jatrophane diterpene for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for NO inhibition.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of selected Jatrophane diterpenes.

Table 1: Cytotoxic Activity of Jatrophane Diterpenes

Jatrophane CompoundCell LineIC₅₀ (µM)Reference
EuphorninHeLa3.1[1]
EuphorninMDA-MB-23113.4[1]
GuyonianinHEK29335[1]
JatrophoneMCF-7/ADR1.8[8]
Compound 4 (from E. heliosocpia)HL-6010.28 - 29.70[13]
Various JatrophanesHepG2, HeLa, HL-60, SMMC-77218.1 - 29.7[7]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes

Jatrophane CompoundCell LineReversal Fold (RF) / EC₅₀ (µM)Reference
Euphosorophane I (4)MCF-7/ADREC₅₀ = 1.82[3]
Compound 7 (from E. esula)MCF-7/ADRRF = 12.9 (at 10 µM)[11][12]
Compound 8 (from E. esula)MCF-7/ADRRF = 12.3 (at 10 µM)[11][12]
Compound 9 (from E. sororia)MCF-7/ADRRF = 36.82 (at 10 µM)[12]
Compound 17 (derivative)MCF-7/ADREC₅₀ = 0.182[14]

Table 3: Anti-inflammatory Activity of Jatrophane Diterpenes

Jatrophane CompoundAssayCell LineIC₅₀ (µM)Reference
Compound 5 (from J. curcas)NO InhibitionRAW 264.716.86 - 32.49[9]
Compound 8 (from J. curcas)NO InhibitionRAW 264.716.86 - 32.49[9]
Compound 9 (from J. curcas)NO InhibitionRAW 264.716.86 - 32.49[9]
Compound 10 (from J. curcas)NO InhibitionRAW 264.716.86 - 32.49[9]
Compound 11 (from J. curcas)NO InhibitionRAW 264.716.86 - 32.49[9]
Compound 13 (from J. curcas)NO InhibitionRAW 264.716.86 - 32.49[9]

Signaling Pathways and Experimental Workflows

The biological effects of Jatrophane diterpenes are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

PI3K/Akt/NF-κB Signaling Pathway in Cytotoxicity

Jatrophone, a representative Jatrophane, has been shown to exert its cytotoxic effects in resistant breast cancer cells by inhibiting the PI3K/Akt/NF-κB pathway.[6][8] This pathway is a critical regulator of cell survival, proliferation, and drug resistance.

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibition

Caption: Jatrophane inhibition of the PI3K/Akt/NF-κB pathway.

P-glycoprotein (P-gp) Mediated Multidrug Resistance and its Reversal

Jatrophane diterpenes can reverse MDR by directly interacting with P-gp and inhibiting its drug efflux function.[3] Some Jatrophanes may also downregulate the expression of P-gp, potentially through pathways like PI3K/NF-κB.[5]

Pgp_MDR_Reversal cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Drug_out->Drug_in Influx Jatrophane Jatrophane Diterpene Jatrophane->Pgp Direct Inhibition PI3K_NFkB PI3K/NF-κB Pathway Jatrophane->PI3K_NFkB Inhibition Pgp_expression P-gp Expression PI3K_NFkB->Pgp_expression

Caption: Mechanisms of Jatrophane-mediated P-gp inhibition.

Experimental Workflow for In Vitro Jatrophane Studies

The following diagram illustrates a typical workflow for the in vitro evaluation of Jatrophane diterpenes.

Experimental_Workflow Start Jatrophane Compound Isolation/Synthesis Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity MDR_Reversal MDR Reversal Assay (MTT Assay) Start->MDR_Reversal Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Start->Anti_Inflammatory Mechanism Mechanism of Action Studies (Western Blot, qPCR) Cytotoxicity->Mechanism Pgp_Inhibition P-gp Inhibition Assay (Rho123 Efflux) MDR_Reversal->Pgp_Inhibition Pgp_Inhibition->Mechanism Lead_Compound Lead Compound Identification Mechanism->Lead_Compound

Caption: General workflow for in vitro Jatrophane evaluation.

References

Application Notes and Protocols: Synthesis and Purification of a Jatrophane 3 Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community due to their complex molecular architecture and promising biological activities.[1][2] Many of these compounds exhibit potent cytotoxic effects against various cancer cell lines and have demonstrated the ability to reverse multidrug resistance (MDR) in tumor cells.[2][3] This activity is often attributed to their interaction with P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells.[4][5][6][7]

This document provides detailed application notes and protocols for the synthesis and purification of a specific Jatrophane 3 analogue, (-)-15-O-acetyl-3-O-propionylcharaciol. The synthesis of this analogue is a notable example of the strategic chemical transformations required to construct the challenging bicyclo[10.3.0]pentadecane core of the jatrophane skeleton. The protocols provided are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1B-alkyl Suzuki-Miyaura Cross-CouplingPd(dppf)Cl₂, K₃PO₄1,4-Dioxane (B91453)/H₂O8012Data not available
2Carbonyl AdditionData not availableData not availableData not availableData not availableData not available
3Ring-Closing Metathesis (RCM)Grubbs II catalystToluene (B28343)11016Data not available
4Mitsunobu InversionDIAD, PPh₃, Propionic acidTHF0 to rt12Data not available
5AcetylationAc₂O, PyridineCH₂Cl₂rt4Data not available
6Final PurificationSilica (B1680970) Gel Chromatography, HPLCData not availablert-Data not available

Note: Specific quantitative data for yields, reagent amounts, and reaction conditions would be extracted from the full experimental procedures of the cited literature.

Experimental Protocols

The successful synthesis of the this compound analogue, (-)-15-O-acetyl-3-O-propionylcharaciol, hinges on a series of key chemical transformations. The following protocols provide a detailed methodology for these critical steps.

Protocol 1: B-alkyl Suzuki-Miyaura Cross-Coupling

This step is crucial for the formation of a key carbon-carbon bond in the jatrophane backbone.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the vinyl iodide precursor and the alkylborane reagent in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: To the solution, add Pd(dppf)Cl₂ (5 mol %) and K₃PO₄ (3.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80 °C under an argon atmosphere and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Protocol 2: Ring-Closing Metathesis (RCM) for Macrocycle Formation

The formation of the 12-membered macrocyclic ring is a key challenge in jatrophane synthesis, achieved here via RCM.

  • Substrate Preparation: In a flame-dried Schlenk flask, dissolve the diene precursor in anhydrous and degassed toluene (0.001 M).

  • Catalyst Addition: Add Grubbs II catalyst (5-10 mol %) to the solution under a continuous flow of argon.

  • Reaction Execution: Heat the mixture to 110 °C and maintain stirring for 16 hours. The reaction is typically accompanied by a color change. Monitor for the disappearance of the starting material by TLC.

  • Catalyst Quenching and Solvent Removal: After completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether. Stir for 30 minutes, then concentrate the mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the macrocyclic jatrophane core.

Protocol 3: Purification of the Final this compound Analogue

Final purification is critical to obtain the analogue in high purity for biological evaluation.

  • Initial Purification: Subject the crude product from the final synthetic step to flash column chromatography on silica gel using a gradient elution system (e.g., hexane/ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, perform reversed-phase HPLC (RP-HPLC) on a C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) in water is typically effective.

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. Combine the pure fractions and remove the solvent under reduced pressure. Confirm the identity and purity of the final compound by NMR spectroscopy and mass spectrometry.

Mandatory Visualization

Signaling Pathway: Inhibition of P-glycoprotein Efflux Pump by this compound Analogue

Jatrophane diterpenes are known to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. The diagram below illustrates the proposed mechanism of action. P-gp, an ATP-dependent transporter, actively removes chemotherapeutic drugs from the cell, reducing their intracellular concentration and efficacy. Jatrophane analogues are thought to act as competitive substrates for P-gp. They bind to the drug-binding site within the transmembrane domains of the protein. This binding triggers ATP hydrolysis, but the subsequent transport and release of the jatrophane analogue is inefficient, leading to a "futile cycling" of the pump. This competitive inhibition prevents the efflux of co-administered anticancer drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effect.[4][8][9]

Pgp_Inhibition_by_Jatrophane cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular pgp P-glycoprotein (P-gp) adp ADP + Pi pgp->adp chemo_out Chemotherapeutic Drug pgp->chemo_out Efflux chemo Chemotherapeutic Drug chemo->pgp Binds to P-gp jatrophane This compound Analogue jatrophane->pgp Competitively Binds to P-gp atp ATP atp->pgp Hydrolysis

Caption: P-gp inhibition by a this compound analogue.

Experimental Workflow: Total Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol

The synthetic strategy for the this compound analogue involves the assembly of two key fragments followed by macrocyclization and final functional group manipulations. The workflow diagram below outlines the logical progression of the synthesis.

Jatrophane_Synthesis_Workflow start Starting Materials fragA Synthesis of Cyclopentane Fragment start->fragA fragB Synthesis of Alkene Fragment start->fragB coupling B-alkyl Suzuki-Miyaura Cross-Coupling fragA->coupling fragB->coupling linear Linear Diene Precursor coupling->linear rcm Ring-Closing Metathesis (RCM) linear->rcm macrocycle Jatrophane Core rcm->macrocycle functionalization Functional Group Manipulation (Propionylation & Acetylation) macrocycle->functionalization purification Purification (Column Chromatography & HPLC) functionalization->purification final_product (-)-15-O-acetyl-3-O-propionylcharaciol purification->final_product

Caption: Synthetic workflow for a this compound analogue.

References

Application Notes and Protocols for Testing Jatrophane Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest in oncological research due to their potent cytotoxic and multidrug resistance (MDR) reversing activities.[1][2] This document provides a comprehensive guide for testing the efficacy of Jatrophane compounds, with a focus on a representative compound referred to herein as "Jatrophane 3," against various cancer cell lines. The provided protocols and data serve as a foundational resource for researchers investigating the therapeutic potential of this promising class of molecules.

Data Presentation: Cytotoxicity of Jatrophane Diterpenes

The following table summarizes the cytotoxic activity of various Jatrophane diterpenes against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Jatrophane CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
JatrophoneMCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8[3]
JatrophoneHep G2 1886Hepatocellular Carcinoma3.2[4]
JatrophoneHeLaCervical Cancer5.13[4]
JatrophoneWiDrColon Cancer8.97[4]
EuphorninHeLaCervical Cancer3.1[5]
EuphorninMDA-MB-231Breast Cancer13.4[5]
Euphoscopin CA549 (Paclitaxel-Resistant)Lung Cancer6.9[6][7]
Euphorbiapene DA549 (Paclitaxel-Resistant)Lung Cancer7.2[6][7]
Euphoheliosnoid AA549 (Paclitaxel-Resistant)Lung Cancer9.5[6][7]
Euphoheliphane A-CRenal Cancer Cell Lines (6 types)Renal Cancer< 50[8][9]
Various JatrophanesHepG2, HeLa, HL-60, SMMC-7721Various8.1 - 29.7[10]

Signaling Pathways Modulated by Jatrophanes

Jatrophane diterpenes have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and drug resistance. One of the primary pathways identified is the PI3K/AKT/NF-κB signaling cascade .[3][11] Jatrophone, for instance, has been demonstrated to down-regulate the expression levels of PI3K, AKT, and NF-κB in doxorubicin-resistant breast cancer cells (MCF-7/ADR).[3]

PI3K_AKT_NFkB_Pathway Jatrophane This compound PI3K PI3K Jatrophane->PI3K Apoptosis Apoptosis Jatrophane->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

This compound inhibition of the PI3K/AKT/NF-κB pathway.

Experimental Workflow

A typical workflow for evaluating the efficacy of a Jatrophane compound involves a series of in vitro assays to determine its cytotoxic effects and elucidate its mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture SRB_Assay Cytotoxicity Screening (SRB Assay) Cell_Culture->SRB_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Cell_Culture->Western_Blot Jatrophane_Prep This compound Stock Solution Jatrophane_Prep->SRB_Assay Jatrophane_Prep->Cell_Cycle Jatrophane_Prep->Apoptosis_Assay Jatrophane_Prep->Western_Blot IC50 IC50 Determination SRB_Assay->IC50 Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Protein_Quant Protein Level Quantification Western_Blot->Protein_Quant

General experimental workflow for this compound efficacy testing.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay provides a colorimetric method to determine cell number based on the measurement of total cellular protein content.[10][12][13]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) cold solution

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the respective this compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population.[14][15]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695), 70% (cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Western Blot Analysis of the PI3K/AKT/NF-κB Pathway

This technique is used to detect and quantify the levels of specific proteins in the PI3K/AKT/NF-κB signaling pathway.[19][20]

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PI3K, anti-phospho-AKT, anti-AKT, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).

References

Application Note: Quantification of Jatrophane Diterpenoids in Botanical Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jatrophane diterpenoids are a class of structurally diverse natural products found predominantly in the Euphorbiaceae family of plants.[1][2][3] These compounds have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and multidrug resistance-reversing properties.[2][3] As research into the therapeutic potential of jatrophane diterpenoids progresses, the need for robust and reliable analytical methods for their quantification in plant matrices becomes increasingly critical. This application note provides a detailed protocol for the quantification of a representative jatrophane diterpenoid, hereafter referred to as "Jatrophane X," using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Challenge

The quantification of jatrophane diterpenoids in botanical extracts presents several challenges. These include the complexity of the plant matrix, the presence of multiple, structurally similar congeners, and the potential for low concentrations of the target analyte. Therefore, a highly selective and sensitive analytical method is required to ensure accurate and precise quantification.

Solution

This application note describes a comprehensive analytical workflow for the quantification of Jatrophane X in a plant matrix. The protocol includes detailed procedures for sample preparation, chromatographic separation, and detection using both HPLC-UV and LC-MS/MS. The HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers higher sensitivity and selectivity for trace-level quantification and confirmatory analysis.

Experimental Protocols

Preparation of Jatrophane X Analytical Standard

Objective: To prepare a stock solution of Jatrophane X with a certified concentration for use as a reference standard in the quantification experiments.

Materials:

  • Jatrophane X (high purity, >98%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Protocol:

  • Accurately weigh approximately 10 mg of Jatrophane X into a 10 mL volumetric flask.

  • Dissolve the Jatrophane X in methanol and bring the volume to the mark. This will be the primary stock solution (approximately 1 mg/mL).

  • From the primary stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase (e.g., acetonitrile/water mixture) to create a calibration curve. Recommended concentrations for the calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

  • Store all standard solutions at 4°C in amber vials to prevent degradation.

Sample Preparation from Plant Material

Objective: To extract Jatrophane X from a plant matrix (e.g., dried Euphorbia leaves) and prepare it for HPLC or LC-MS/MS analysis.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Dichloromethane (B109758)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Weigh 1 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 mixture of dichloromethane and methanol.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the plant material pellet two more times.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Perform a solid-phase extraction (SPE) cleanup. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of a 40% methanol in water solution to remove polar impurities.

  • Elute the Jatrophane X with 5 mL of 90% methanol in water.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-UV Quantification Method

Objective: To quantify Jatrophane X in the prepared plant extract using an HPLC-UV system.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile
Gradient 0-20 min, 60-90% B; 20-25 min, 90% B; 25-30 min, 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 234 nm and 273 nm
Injection Volume 10 µL

Protocol:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared plant extract samples.

  • Identify the Jatrophane X peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of Jatrophane X in the sample using the calibration curve.

LC-MS/MS Quantification Method

Objective: To provide a highly sensitive and selective method for the quantification of Jatrophane X, particularly at low concentrations.

Instrumentation and Conditions:

ParameterCondition
LC System A standard UPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), positive mode
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid, B: Acetonitrile
Gradient 0-10 min, 50-95% B; 10-12 min, 95% B; 12-15 min, 50% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer Parameters (Hypothetical for Jatrophane X with MW ~550):

ParameterValue
Precursor Ion (Q1) m/z 551.3
Product Ions (Q3) m/z 311.2, m/z 293.2 (for MRM transitions)
Collision Energy Optimized for each transition
Dwell Time 100 ms

Protocol:

  • Optimize the mass spectrometer parameters for Jatrophane X by infusing a standard solution.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared plant extract samples.

  • Quantify Jatrophane X using the area of the specific MRM transitions.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery) 98.5 - 101.2%
Precision (RSD) < 2.0%

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (Recovery) 99.1 - 100.8%
Precision (RSD) < 1.5%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction spe_cleanup SPE Cleanup extraction->spe_cleanup final_extract Final Extract spe_cleanup->final_extract hplc_uv HPLC-UV Analysis final_extract->hplc_uv lcmsms LC-MS/MS Analysis final_extract->lcmsms standard_prep Analytical Standard Preparation working_standards Working Standards standard_prep->working_standards calibration Calibration Curve Generation working_standards->calibration quantification Quantification of Jatrophane X hplc_uv->quantification lcmsms->quantification calibration->quantification reporting Reporting quantification->reporting

Caption: Overall workflow for the quantification of Jatrophane X.

hplc_protocol cluster_hplc HPLC-UV Protocol cluster_data_analysis Data Analysis injection Inject Sample/ Standard separation C18 Reverse-Phase Separation injection->separation detection UV Detection (234 & 273 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration concentration_calc Calculate Concentration peak_integration->concentration_calc

Caption: HPLC-UV analysis protocol for Jatrophane X.

References

Application Notes and Protocols for In Vivo Studies of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies on jatrophane diterpenes, a class of natural products showing promise in oncology and inflammatory diseases. Due to the limited specific data on a singular "Jatrophane 3," this document synthesizes findings from various jatrophane diterpenoids to propose robust experimental protocols.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a large family of macrocyclic compounds primarily isolated from plants of the Euphorbiaceae family.[1][2] These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1][2] A particularly notable activity of many jatrophanes is their ability to reverse multidrug resistance (MDR) in cancer cells, often by modulating the activity of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells.[1][2][3][4][5][6] Some jatrophanes have also been shown to induce apoptosis and affect signaling pathways such as PI3K/Akt/NF-κB.[7]

Key Biological Activities and In Vivo Models

The primary therapeutic areas for in vivo investigation of jatrophane diterpenes are oncology (particularly MDR reversal) and inflammation.

Multidrug Resistance Reversal in Oncology

Rationale: Many jatrophane diterpenes have been shown to inhibit P-gp, thereby restoring the efficacy of standard chemotherapeutic agents in resistant cancer models.[1][4][5]

Proposed In Vivo Model: Xenograft model using a human cancer cell line that overexpresses P-gp (e.g., MCF-7/ADR, a doxorubicin-resistant breast cancer cell line) implanted in immunodeficient mice (e.g., nude or SCID mice).

Anti-inflammatory Activity

Rationale: Jatrophane diterpenes have demonstrated anti-inflammatory properties in various assays.[2]

Proposed In Vivo Model: Carrageenan-induced paw edema model in rats or mice. This is a well-established and widely used model for evaluating acute inflammation.[8][9][10]

Quantitative Data Summary

The following tables summarize representative quantitative data for various jatrophane diterpenes from in vitro studies, which can be used to inform starting doses for in vivo experiments.

CompoundCell LineActivity AssayedIC50 / EC50 (µM)Reference
Euphosorophane I (4)MCF-7/ADRDoxorubicin (B1662922) resistance reversal1.82[4]
Jatrophone (B1672808)MCF-7/ADRProliferation inhibitionLow micromolar[7]
Jatropholone BVarious cancerAntiproliferativeActive[11]
Euphomelliferine (1)L5178Y MDRMDR ReversalDose-dependent[3][6]
Euphomelliferenes A (2)L5178Y MDRMDR ReversalDose-dependent[3][6]

Note: In vivo dosage will need to be determined through dose-ranging studies, but these in vitro values provide a starting point for calculation.

Experimental Protocols

Protocol 1: In Vivo Evaluation of Multidrug Resistance Reversal

Objective: To assess the ability of a jatrophane diterpene to reverse resistance to a standard chemotherapeutic agent in a xenograft mouse model.

Materials:

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Doxorubicin-resistant human breast cancer cell line (MCF-7/ADR).

  • Test Compound: Jatrophane diterpene (e.g., "this compound").

  • Chemotherapeutic Agent: Doxorubicin.

  • Vehicle: Appropriate vehicle for solubilizing the jatrophane diterpene (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Positive Control: Verapamil (a known P-gp inhibitor).[4]

Methodology:

  • Cell Culture and Implantation:

    • Culture MCF-7/ADR cells under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel/PBS mixture).

    • Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Animal Grouping and Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control.

      • Group 2: Doxorubicin alone.

      • Group 3: Jatrophane diterpene alone.

      • Group 4: Jatrophane diterpene + Doxorubicin.

      • Group 5: Verapamil + Doxorubicin (positive control).

    • Dosage and Administration:

      • Determine the dose of the jatrophane diterpene based on preliminary toxicity studies. A suggested starting dose could be in the range of 10-50 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.) daily.[7]

      • Administer doxorubicin at a standard dose (e.g., 2-5 mg/kg, i.p., once or twice a week).

      • In combination groups, administer the jatrophane diterpene approximately 1 hour before the doxorubicin.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting for P-gp expression).

  • Endpoint Analysis:

    • Primary endpoint: Tumor growth inhibition.

    • Secondary endpoints: Body weight changes (as a measure of toxicity), tumor weight at the end of the study, and molecular markers of drug resistance.

Workflow Diagram:

MDR_Reversal_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture Culture MCF-7/ADR cells implantation Implant cells into nude mice cell_culture->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize into groups tumor_growth->randomization treatment Administer treatment regimens randomization->treatment monitoring Measure tumor volume & body weight treatment->monitoring euthanasia Euthanize and excise tumors monitoring->euthanasia data_analysis Analyze tumor growth inhibition euthanasia->data_analysis Anti_Inflammatory_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis grouping Randomize animals into groups dosing Administer test compounds/vehicle grouping->dosing baseline Measure baseline paw volume dosing->baseline injection Inject carrageenan into paw baseline->injection measurement Measure paw volume hourly injection->measurement analysis Calculate % inhibition of edema measurement->analysis Pgp_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapy Drug Pgp->Chemo_out Efflux Chemo_in Chemotherapy Drug Chemo_in->Pgp Binds to Extracellular Extracellular Chemo_out->Extracellular Expelled Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits Extracellular->Chemo_in Enters cell PI3K_Akt_Pathway Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

References

Troubleshooting & Optimization

Technical Support Center: Jatrophane 3 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Jatrophane 3 and related diterpenes from plant sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Jatrophane diterpenes?

A1: The most frequently used extraction methods for Jatrophane diterpenes are traditional solvent-based techniques. Maceration is the most common, followed by reflux with solvents, Soxhlet extraction, hot solvent extraction, and percolation.[1] More modern techniques like ultrasonic-assisted extraction and supercritical CO2 extraction are also being explored to improve efficiency and adhere to green chemistry principles.[1]

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is critical and depends on the specific plant material and the polarity of the target Jatrophane diterpenes. Commonly used solvents include n-hexane, petroleum ether, dichloromethane, and chloroform (B151607) for initial extraction due to the low to moderate polarity of most Jatrophane compounds.[1] Methanol and ethanol (B145695) are also used, particularly in combination with other solvents or for specific extraction techniques like maceration.[2][3][4]

Q3: How can I remove chlorophyll (B73375) and fatty compounds from my extract?

A3: A common purification step involves a defatting process. After initial extraction and concentration, the extract can be suspended in a methanol-water mixture (e.g., 75:25). This solution is then subjected to vacuum filtration through a non-polar stationary phase like RP-18 adsorbent or silica (B1680970) gel impregnated with paraffin. This step helps to remove dark green chlorophylls (B1240455) and fats, enriching the diterpenoid content in the filtrate.[5]

Q4: What are the key purification steps after initial extraction?

A4: Due to the complexity of the chemical profile in plant extracts, a multi-step purification protocol is typically required.[5] This often involves a combination of chromatographic techniques, including:

  • Column Chromatography: Using stationary phases like silica gel, polyamide, or Sephadex LH-20.[5][6]

  • Vacuum Liquid Chromatography (VLC): For initial fractionation of the crude extract.[6]

  • Preparative Thin-Layer Chromatography (TLC): For further separation of fractions.[6]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are often used for the final purification of individual Jatrophane compounds.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient initial extraction. 2. Inappropriate solvent selection. 3. Degradation of target compounds. 4. Loss of compound during purification.1. Increase extraction time, temperature (if appropriate for the method), or consider a more efficient method like ultrasonic-assisted extraction.[7][8] 2. Test a range of solvents with varying polarities. A sequential extraction starting with a non-polar solvent like n-hexane, followed by a more polar solvent like methanol, may be effective. 3. Avoid high temperatures and prolonged exposure to light. Use a rotary evaporator at a controlled temperature (e.g., 40°C) for solvent removal.[3][5] 4. Monitor each purification step using TLC or HPLC to track the fraction containing the target compound and prevent accidental discarding.
Presence of Impurities in Final Product 1. Incomplete removal of chlorophyll and fats. 2. Co-elution of structurally similar compounds.1. Implement a thorough defatting step as described in the FAQs.[5] 2. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase HPLC). Use different solvent systems or stationary phases to improve separation.
Difficulty in Isolating Specific Jatrophane Esters Jatrophane diterpenes often exist as a complex mixture of polyesters with similar structures.[5]A multi-step chromatographic approach is essential. This may include initial fractionation by column chromatography followed by repeated preparative HPLC until the desired purity is achieved.[5][6]
Extract is a Dark, Tarry Substance High concentration of chlorophyll and other pigments.Utilize a polyamide column chromatography step or the defatting procedure with an RP-18 adsorbent to effectively remove these pigments.[5][6]

Quantitative Data on Extraction Yields

The following tables summarize quantitative data from studies on Jatropha species. Note that these yields are for total oil or mixed diterpenes and not specifically for this compound, for which yields can vary significantly based on the plant source and methodology.

Table 1: Solvent Extraction Optimization for Jatropha curcas Oil [7]

ParameterRange StudiedOptimal ConditionPredicted Yield
Solvent to Kernel Ratio-15:163 wt%
Extraction Time-4.4 hours63 wt%
Reaction Temperature-47 °C63 wt%
Stirring RateFixed200 rpm63 wt%

Table 2: Alternative Solvent Extraction Conditions for Jatropha Oil [7]

ParameterOptimal ConditionResulting Yield
Extraction Time8 hours47.3%
Temperature68 °C47.3%
Particle Size0.5-0.75 mm47.3%
Hexane to Seed Ratio6:147.3%

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Jatrophane Diterpenes

This protocol is a generalized procedure based on common methodologies for isolating macrocyclic diterpenes from Euphorbia and Jatropha species.[5]

  • Preparation of Plant Material: Air-dry the plant material (e.g., aerial parts, leaves) and grind it into a coarse powder.

  • Initial Solvent Extraction (Maceration):

    • Macerate the powdered plant material with a solvent mixture such as dichloromethane:acetone (2:1) at room temperature for 24-48 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C.

  • Defatting and Chlorophyll Removal:

    • Suspend the concentrated crude extract in a methanol:water (75:25) solution.

    • Perform vacuum filtration using a Buchner funnel with an RP-18 adsorbent layer.

    • Elute with the same methanol:water mixture. The filtrate will contain the defatted fraction rich in diterpenoids.

  • Silica Gel Column Chromatography:

    • Concentrate the defatted fraction and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column.

    • Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Analysis and Pooling:

    • Collect fractions and monitor them by TLC, visualizing with a spray reagent (e.g., 1% ceric sulfate (B86663) in 10% sulfuric acid followed by heating) to identify diterpene-rich fractions.

    • Pool the fractions containing compounds with similar Rf values.

  • Further Purification:

    • Subject the pooled fractions to further chromatographic separation, such as Sephadex LH-20 column chromatography, to remove remaining pigments.

    • Final purification is typically achieved using preparative HPLC with either a normal-phase or reversed-phase column.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Initial Extraction cluster_purification Purification plant_material Dried & Powdered Plant Material maceration Maceration (e.g., Dichloromethane:Acetone) plant_material->maceration filtration_concentration Filtration & Concentration (Rotary Evaporator) maceration->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract defatting Defatting (MeOH/H2O, RP-18 Filtration) crude_extract->defatting silica_column Silica Gel Column Chromatography defatting->silica_column prep_hplc Preparative HPLC silica_column->prep_hplc pure_jatrophane Pure this compound prep_hplc->pure_jatrophane

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Yield cluster_extraction_issues Extraction Phase cluster_purification_issues Purification Phase cluster_solutions Potential Solutions start Low this compound Yield check_method Is the extraction method efficient? start->check_method check_solvent Is the solvent optimal? check_method->check_solvent Yes solution_method Consider Ultrasonic-Assisted Extraction check_method->solution_method No check_degradation Compound degradation during concentration? check_solvent->check_degradation Yes solution_solvent Test different solvent polarities check_solvent->solution_solvent No check_loss Loss during chromatography? check_degradation->check_loss No solution_degradation Lower temperature during solvent removal check_degradation->solution_degradation Yes solution_loss Monitor fractions with TLC/HPLC check_loss->solution_loss Yes

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: Optimizing HPLC Separation of Jatrophane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the High-Performance Liquid Chromatography (HPLC) analysis of jatrophane diterpenoids.

General Experimental Workflow

The overall process for analyzing jatrophane diterpenoids, from sample acquisition to data analysis, follows a structured path. This workflow ensures reproducibility and helps pinpoint potential issues.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Handling A Plant Material (e.g., Euphorbia sp.) B Extraction (e.g., with CH2Cl2 or MeOH) A->B C Filtration & Concentration B->C D Solvent & Sample Degassing C->D E Column Equilibration D->E F Sample Injection E->F G Chromatographic Separation (Gradient Elution) F->G H DAD Detection (e.g., 210-254 nm) G->H I Peak Integration H->I J Quantification & Analysis I->J

Caption: General workflow for jatrophane diterpenoid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for jatrophane diterpenoid separation?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most predominantly used method for analyzing diterpenoids.[1][2] It is typically paired with a C18 column and a water/acetonitrile or water/methanol (B129727) mobile phase gradient.[3] This approach separates the compounds based on their hydrophobicity.

Q2: Jatrophane diterpenoids have weak UV absorbance. What is the optimal detection wavelength?

A2: Due to a general lack of strong chromophores, many diterpenoids exhibit low UV absorption.[4][5] For better sensitivity, detection at low wavelengths, typically between 205-210 nm, is necessary.[4][6] However, some specific jatrophanes, like riolozatrione (B1238254), can be detected at higher wavelengths such as 254 nm.[7][8] A photodiode array (PDA) detector is highly recommended to screen for the optimal wavelength for your specific compounds of interest.

Q3: Should I use an isocratic or gradient elution?

A3: For complex plant extracts containing multiple diterpenoids with varying polarities, gradient elution is almost always necessary.[3][9] A gradient program, which changes the mobile phase composition over time (e.g., increasing the percentage of organic solvent), provides better separation efficiency and reduces analysis time for a wide range of analytes.[9]

Q4: My sample is from a crude plant extract. What are the key considerations for sample preparation?

A4: Proper sample preparation is critical to avoid column blockage and matrix interference.[10][11] Ensure your dried and ground plant material is thoroughly extracted with an appropriate organic solvent (e.g., n-hexane, dichloromethane (B109758), chloroform).[12] Before injection, the final sample must be dissolved in a solvent compatible with the mobile phase and filtered through a 0.22 or 0.45 µm syringe filter to remove particulates.[13]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of jatrophane diterpenoids.

Problem: Poor Peak Resolution or Co-elution

Poor separation between adjacent peaks is a frequent challenge, especially with structurally similar isomers.[5]

Initial Checks:

  • Confirm Column Health: Ensure the column has not degraded. Check your records for the number of injections and run a standard to verify its performance.

  • Mobile Phase Preparation: Double-check that the mobile phase was prepared correctly and is properly mixed.[13]

Troubleshooting Steps:

Start Poor Peak Resolution Q1 Is the gradient slope optimal? Start->Q1 A1 Decrease gradient slope (make it shallower) to increase separation time. Q1->A1 No Q2 Is the mobile phase composition adequate? Q1->Q2 Yes End Resolution Improved A1->End A2 Try a different organic modifier (e.g., Methanol instead of Acetonitrile) or add a modifier like formic acid. Q2->A2 No Q3 Is the column chemistry appropriate? Q2->Q3 Yes A2->End A3 Switch to a different stationary phase. (e.g., C30 column for better shape selectivity, or a Phenyl-Hexyl column). Q3->A3 No Q4 Is the temperature optimized? Q3->Q4 Yes A3->End A4 Systematically vary column temperature (e.g., 25-40°C). Higher temps can improve efficiency but may reduce resolution. Q4->A4 No A4->End

Caption: Troubleshooting logic for poor peak resolution.
Problem: Low Signal Intensity or No Peaks

This issue can stem from the sample, the mobile phase, or the HPLC system itself.

Potential Cause Recommended Solution
Incorrect Detector Wavelength Use a DAD/PDA detector to acquire a full UV spectrum and identify the wavelength of maximum absorbance (λmax) for your target peaks. Many diterpenoids are best detected at 205-210 nm.[4]
Low Analyte Concentration The concentration of the target analyte in the extract may be below the limit of detection (LOD).[13] Concentrate the sample or perform a targeted solid-phase extraction (SPE) to enrich the analytes of interest.
Sample Degradation Jatrophane diterpenoids can be sensitive to heat and light. Store extracts and standards in a cool, dark place. Prepare fresh samples before analysis.
Detector Lamp Failure Check if the detector lamp is on and has sufficient energy.[10] Most systems have a diagnostic tool to check lamp hours and intensity.
Mobile Phase Absorbance When detecting at low wavelengths (~210 nm), ensure you are using high-purity, HPLC-grade solvents to minimize baseline noise and drift.[4] Some additives can have high absorbance at these wavelengths.
Problem: Peak Tailing or Fronting

Asymmetrical peaks can compromise integration accuracy and resolution.

Potential Cause Recommended Solution
Column Overload Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.
Secondary Interactions Active sites on the silica (B1680970) backbone can cause peak tailing, especially for polar compounds. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.
Column Contamination/Wear A partially plugged column inlet frit or contamination at the head of the column can cause peak distortion.[11] Try flushing the column with a strong solvent (e.g., isopropanol) or back-flushing it (if permitted by the manufacturer). If the problem persists, replace the guard or analytical column.[11]
Sample Solvent Mismatch The sample should be dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[13] Injecting in a much stronger solvent can cause distorted peaks.
Problem: Retention Time Drifting or Unstable

Inconsistent retention times make peak identification unreliable.

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this may require 10-15 column volumes.
Mobile Phase Composition Change If using manually mixed solvents, one component may evaporate faster than the other, altering the composition. Use a modern HPLC system with online mixing or prepare fresh mobile phase daily.[13]
Pump Malfunction or Leaks Check for pressure fluctuations, which can indicate air bubbles in the pump, worn pump seals, or leaks in the system.[13] Degas the mobile phase thoroughly and purge the pump.[13]
Temperature Fluctuations Unstable column temperature can cause retention times to shift.[4] Use a column thermostat to maintain a constant temperature.

Data Tables for Method Optimization

Quantitative data is essential for comparing and optimizing separation conditions.

Table 1: Example Comparison of HPLC Columns for Diterpenoid Separation

Column TypeParticle Size (µm)Dimensions (mm)Typical Mobile PhaseKey Advantage
Standard C18 3.5 - 54.6 x 150Water/AcetonitrileGeneral purpose, good for a wide range of polarities.
C30 (Carotenoid) 34.6 x 250Water/Acetonitrile/MethanolExcellent shape selectivity for structurally similar isomers.[6]
Phenyl-Hexyl 34.6 x 150Water/AcetonitrileAlternative selectivity for aromatic or moderately polar compounds.
AccQ-Tag™ C18 43.9 x 150Water/AcetonitrileUsed successfully for separating jatrophatrione (B1672806) and riolozatrione isomers.[7][8]

Table 2: Example Effect of Mobile Phase Composition on Resolution

Hypothetical data for two closely eluting jatrophane isomers.

Gradient Program (Water/Acetonitrile)Analysis Time (min)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
50-95% ACN in 15 min2012.112.41.3 (co-elution)
50-95% ACN in 30 min3521.522.11.8 (good separation)
60-85% ACN in 30 min3518.218.72.1 (excellent separation)

Reference Experimental Protocol

This protocol provides a starting point for the RP-HPLC-DAD analysis of jatrophane diterpenoids from a plant extract. Optimization will be required based on the specific sample matrix and target analytes.

Sample Preparation
  • Extraction: Macerate 10 g of dried, powdered plant material (e.g., from Euphorbia species) with 100 mL of dichloromethane (CH₂Cl₂) for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Sample Solution: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol (or acetonitrile) to achieve a concentration of 1 mg/mL.

  • Final Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-DAD Conditions
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-35 min: 40% to 90% B

    • 35-40 min: 90% B

    • 40-41 min: 90% to 40% B

    • 41-50 min: 40% B (Post-run equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD).

  • Detection Wavelengths: Monitor at 210 nm, 230 nm, and 254 nm. Acquire spectra from 200-400 nm.

References

Jatrophane 3 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with Jatrophane 3. The following recommendations are based on general principles for handling complex, polyoxygenated diterpene esters, as specific stability data for this compound is not extensively documented in scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general chemical features?

A1: this compound is a complex diterpene polyester (B1180765) isolated from plants of the Euphorbia genus.[1][2] Its structure is characterized by a fused bicyclic core and multiple ester functional groups. These esters are key to its biological activity but also represent potential sites of chemical instability.

Q2: What are the primary factors that can affect the stability of this compound?

A2: Based on its chemical structure as a polyester, the stability of this compound is likely influenced by several factors:

  • pH: Ester bonds are susceptible to hydrolysis, a reaction that breaks the ester linkage to form a carboxylic acid and an alcohol. This process is catalyzed by both acids and bases.[3][4][5]

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.[6][7]

  • Moisture: Water is a reactant in hydrolysis, so exposure to moisture can lead to degradation.[8]

  • Light: Exposure to UV or other high-energy light can potentially induce photolytic degradation.

  • Oxygen: Complex organic molecules can be susceptible to oxidation, especially if they contain sensitive functional groups or are stored improperly.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability and shelf-life, this compound should be stored under controlled conditions. While specific data is unavailable, general best practices for sensitive natural products suggest the following:

ParameterRecommended ConditionRationale
Form Solid (lyophilized powder)Increases stability by reducing molecular mobility and exposure to solvents.
Temperature -20°C or lowerMinimizes rates of all potential degradation reactions.[9]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation.
Light Protected from light (amber vial)Prevents photolytic degradation.
Moisture Desiccated environmentPrevents hydrolytic degradation.

For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in an airtight container. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible CauseTroubleshooting Step
Degradation of this compound 1. Verify Storage: Confirm that the compound has been stored under the recommended conditions (see table above). 2. Check Solution Age: Use freshly prepared solutions whenever possible. If using a stock solution, ensure it has not been stored for an extended period or subjected to multiple freeze-thaw cycles. 3. Assess Purity: Analyze the compound's purity using a suitable analytical method like HPLC-UV or LC-MS to check for the presence of degradation products.
Improper Sample Handling 1. Review Dissolution Protocol: Ensure the solvent used is appropriate and does not promote degradation. For example, avoid strongly acidic or basic buffers for prolonged periods. 2. Minimize Exposure: Protect the compound and its solutions from light and air during experimental setup.
Experimental Variability 1. Run Controls: Include positive and negative controls in your assay to ensure the system is working as expected. 2. Calibrate Instruments: Ensure all equipment (pipettes, detectors, etc.) is properly calibrated.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible CauseTroubleshooting Step
Hydrolysis of Ester Groups 1. Analyze Buffer/Solvent pH: Check the pH of your mobile phase and sample solvent. Hydrolysis is a common degradation pathway for esters.[3][5][10] 2. LC-MS Analysis: Use LC-MS to determine the molecular weights of the new peaks. A loss of mass corresponding to one or more of the ester side chains is indicative of hydrolysis.
Oxidative Degradation 1. Check Handling Procedures: Ensure the sample was handled under an inert atmosphere if possible. 2. LC-MS Analysis: Look for mass additions corresponding to the incorporation of oxygen atoms (e.g., +16 Da).
Solvent Impurities or Adducts 1. Run a Blank: Inject the solvent/mobile phase without the sample to check for impurities. 2. Check for Adducts: In mass spectrometry, unexpected peaks can sometimes be adducts with ions from the mobile phase (e.g., +Na, +K).

Experimental Protocols

Protocol: General Stability Assessment of this compound by HPLC

This protocol outlines a general method to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) to a known concentration (e.g., 1 mg/mL). This is your T=0 reference sample.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with a solution of 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution with a solution of 0.1 M NaOH.

    • Oxidative Stress: Dilute the stock solution with a solution of 3% hydrogen peroxide.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

  • Time Points:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Immediately analyze the T=0 sample.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape).

    • Detection: UV detector set to a wavelength appropriate for the chromophores in this compound.

    • Analysis: Inject equal volumes of each sample. Compare the peak area of the main this compound peak at each time point to the T=0 sample. The appearance of new peaks and a decrease in the main peak area indicate degradation.

Visualizations

Hypothetical Degradation Pathway for this compound Jatrophane3 This compound (Diterpene Polyester) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Jatrophane3->Hydrolysis Moisture, pH extremes Oxidation Oxidation (e.g., O₂) Jatrophane3->Oxidation Air exposure Degraded1 Hydrolyzed Product (Loss of one ester group) Hydrolysis->Degraded1 Degraded2 Oxidized Product Oxidation->Degraded2 FurtherDeg Further Degradation Products Degraded1->FurtherDeg

Caption: Plausible degradation pathways for this compound.

General Experimental Workflow for Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepStock Prepare Stock Solution of this compound PrepStress Prepare Stress Samples (Acid, Base, Heat, etc.) PrepStock->PrepStress Incubate Incubate Samples at Defined Time Points PrepStress->Incubate Analyze Analyze by HPLC / LC-MS Incubate->Analyze Compare Compare to T=0 Control (Assess Purity & Degradants) Analyze->Compare

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Assay Inconsistency Start Inconsistent Assay Results? CheckStorage Compound Stored Correctly? (-20°C, Dark, Dry, Inert Atm.) Start->CheckStorage CheckPrep Solution Freshly Prepared? CheckStorage->CheckPrep Yes Outcome1 Review & Correct Storage Protocol CheckStorage->Outcome1 No CheckPurity Purity Verified by HPLC/LC-MS? CheckPrep->CheckPurity Yes Outcome2 Prepare Fresh Solution CheckPrep->Outcome2 No CheckControls Assay Controls OK? CheckPurity->CheckControls Yes Outcome3 Source New Batch of Compound CheckPurity->Outcome3 No (Degradation Detected) Outcome4 Troubleshoot Assay Protocol CheckControls->Outcome4 No Outcome5 Compound is Likely Stable; Issue is Elsewhere CheckControls->Outcome5 Yes

Caption: Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Overcoming Low Solubility of Jatrophane 3 in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of Jatrophane 3 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern?

A1: this compound belongs to the jatrophane diterpenes, a class of natural compounds known for their complex structures and interesting biological activities, including potential anti-inflammatory, antiviral, and cytotoxic effects.[1][2][3] Like many other diterpenes, this compound is a lipophilic molecule, which often results in low aqueous solubility.[1] This poor solubility can be a significant hurdle in various in vitro and cell-based assays, as it can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.[1]

Q2: What are the common initial signs of solubility issues with this compound in my assay?

A2: You may be encountering solubility problems if you observe any of the following:

  • Visible precipitate: Cloudiness, crystals, or film in your stock solutions or in the assay wells after adding the compound.

  • Poor dose-response curve: A non-sigmoidal or erratic dose-response relationship in your bioassays.

  • Low potency or inconsistent results: The compound appears less active than expected, or you see high variability between replicate experiments.

  • Clogged liquid handling equipment: Precipitation can interfere with automated liquid handlers.

Q3: What are the primary strategies to improve the solubility of hydrophobic compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic drugs.[4][5][6] The most common approaches for laboratory settings include:

  • Use of Co-solvents: Employing a water-miscible organic solvent to dissolve the compound before diluting it in an aqueous buffer.[4][7]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the lipophilic core of a cyclodextrin (B1172386).[8][9][10][11]

  • Lipid-Based Formulations: Incorporating the compound into micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS).[6][12]

  • Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution, often through techniques like micronization or nanosuspension.[7][13]

Q4: Can Dimethyl Sulfoxide (DMSO) be used to dissolve this compound for cell-based assays?

A4: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective co-solvent for dissolving hydrophobic compounds for in vitro assays.[14][15][16] However, it's crucial to be mindful of the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at higher concentrations.[14][17] It is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize its effects on cell viability and function.[14][17] Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[14]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in Stock Solution The concentration of this compound exceeds its solubility limit in the chosen solvent.- Prepare a more dilute stock solution. - Gently warm the solution to aid dissolution (check for compound stability at higher temperatures). - Try a different organic solvent (e.g., ethanol, methanol, dimethylformamide), ensuring it is compatible with your assay.
Precipitation Upon Dilution in Aqueous Buffer/Media "Salting out" or "crashing out" of the hydrophobic compound when the organic solvent is diluted in an aqueous environment.- Decrease the final concentration of this compound in the assay. - Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, but be mindful of cell toxicity. - Use a formulation strategy like cyclodextrin complexation to improve aqueous solubility.[8][9]
Inconsistent or Non-Reproducible Assay Results Micro-precipitation of the compound, leading to inaccurate effective concentrations.- Prepare fresh dilutions of this compound for each experiment. - Ensure thorough mixing (vortexing) when preparing dilutions. - Consider using a solubility-enhancing formulation like a cyclodextrin complex for more stable solutions.[18]
Low or No Biological Activity Observed The actual concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility.- Confirm the solubility of this compound in your assay medium. - Employ a solubility enhancement technique, such as using co-solvents or cyclodextrins, to increase the bioavailable concentration of the compound.[4][19]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for temperature sensitivity of the compound.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Application: When preparing working solutions, serially dilute the stock in DMSO before making the final dilution into the aqueous assay buffer or cell culture medium.[15] This helps to avoid precipitation. The final DMSO concentration in the assay should be kept to a minimum (ideally ≤ 0.1%).[14]

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common derivative used to improve drug solubility.[9]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for better solubility.

  • Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 100 mM).

  • Complexation:

    • Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the stirring HP-β-CD solution.

    • Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight, to allow for complex formation.

  • Solvent Removal (if necessary): If a volatile organic solvent was used, it can be removed by gentle evaporation under a stream of nitrogen or by lyophilization.

  • Filtration: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Concentration Determination: It is advisable to determine the actual concentration of the solubilized this compound in the final solution using a suitable analytical method like HPLC-UV.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventEstimated Solubility (mg/mL)Notes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS)< 0.01Practically insoluble in aqueous buffers.
Ethanol5 - 10Soluble.
Methanol2 - 5Moderately soluble.
DMSO> 20Highly soluble.
10% HP-β-CD in Water0.5 - 1.5Solubility significantly increased with cyclodextrin.

Note: These values are illustrative and should be experimentally determined for the specific batch of this compound and assay conditions.

Visualizations

Signaling Pathway Diagram

Jatrophane diterpenes are known to act as modulators of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer cells.[20][21][22][23][24][25] The following diagram illustrates the proposed mechanism of action where this compound could inhibit P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs.

P_glycoprotein_Inhibition Proposed Mechanism of this compound as a P-gp Inhibitor cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) (Efflux Pump) Drug_in Intracellular Chemotherapeutic Drug Drug_out Extracellular Chemotherapeutic Drug Pgp->Drug_out Efflux Increased Cytotoxicity Increased Cytotoxicity Drug_in->Increased Cytotoxicity Leads to Drug_out->Pgp Enters cell Drug_out->Drug_in Increased Accumulation Jatrophane3 This compound Jatrophane3->Pgp Inhibits Solubility_Workflow Workflow for Overcoming this compound Solubility Issues Start Start: this compound Solubility Issue Check_DMSO Is DMSO a suitable co-solvent for the assay? Start->Check_DMSO Use_DMSO Prepare concentrated stock in DMSO. Dilute carefully. Check_DMSO->Use_DMSO Yes Consider_Alternatives Consider alternative solubility enhancers. Check_DMSO->Consider_Alternatives No Check_Precipitation Does precipitation occur upon dilution? Use_DMSO->Check_Precipitation Optimize_Dilution Optimize dilution strategy. (e.g., serial dilution in DMSO) Check_Precipitation->Optimize_Dilution Yes Assay Proceed with Assay Check_Precipitation->Assay No Optimize_Dilution->Check_Precipitation Cyclodextrin Use Cyclodextrin Complexation Consider_Alternatives->Cyclodextrin Lipid_Formulation Use Lipid-Based Formulation Consider_Alternatives->Lipid_Formulation Cyclodextrin->Assay Lipid_Formulation->Assay Logical_Relationship Consequences of Low this compound Solubility Low_Solubility Low Aqueous Solubility of this compound Precipitation Compound Precipitation in Assay Medium Low_Solubility->Precipitation Inaccurate_Concentration Inaccurate Effective Concentration Precipitation->Inaccurate_Concentration Poor_Bioavailability Poor Bioavailability in Cell-Based Assays Inaccurate_Concentration->Poor_Bioavailability Unreliable_Data Unreliable and Non-Reproducible Experimental Data Poor_Bioavailability->Unreliable_Data

References

Jatrophane 3 Mechanism of Action Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the mechanism of action of Jatrophane 3 and related diterpenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide quick answers to common problems.

1. Compound Solubility and Handling

  • Q1: My this compound compound is not dissolving properly in my cell culture medium. What should I do?

    A1: Jatrophane diterpenes are often lipophilic and can have poor aqueous solubility.[1] Here is a step-by-step guide to address this:

    • Initial Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in an appropriate organic solvent like DMSO.

    • Working Dilutions: When preparing your final working concentrations, dilute the stock solution in your cell culture medium. It's crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Precipitation Issues: If you observe precipitation upon dilution, try the following:

      • Serial Dilutions: Perform serial dilutions in the culture medium rather than a single large dilution.

      • Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution.

      • Carrier Proteins: For in vivo studies or specific in vitro assays, consider using a carrier protein like bovine serum albumin (BSA) to improve solubility.

  • Q2: I suspect my compound is degrading in solution. How can I check for and prevent this?

    A2: Jatrophanes, like many natural products, can be sensitive to light, temperature, and pH.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials.

    • Stability Check: To confirm stability, you can use techniques like HPLC or LC-MS to analyze the purity of your compound in the final assay buffer over the time course of your experiment.

    • Fresh Preparations: Always prepare fresh working dilutions from your frozen stock for each experiment.

2. Cytotoxicity Assays

  • Q3: I am seeing high variability in my IC50 values for this compound in different cancer cell lines. What could be the cause?

    A3: Variability in IC50 values is common and can be attributed to several factors:

    • Cell Line Specificity: Different cell lines have varying sensitivities to cytotoxic agents due to differences in their genetic makeup, proliferation rates, and expression of drug efflux pumps.[1]

    • Seeding Density: Ensure you use a consistent cell seeding density across all experiments, as this can significantly impact the final cell number and, consequently, the IC50 value.

    • Incubation Time: The duration of compound exposure will influence the IC50. Standardize the incubation time (e.g., 24, 48, or 72 hours) for all comparative experiments.

    • Assay Method: The type of cytotoxicity assay used (e.g., MTT, SRB, LDH) can yield different IC50 values. Ensure you are using the same assay for all comparisons.

  • Q4: My this compound compound is showing cytotoxicity at concentrations where I want to study its non-cytotoxic effects (e.g., P-gp inhibition). How can I manage this?

    A4: This is a common challenge. Here are some strategies:

    • Concentration Range: Determine the cytotoxic IC50 value first. Then, for mechanism-of-action studies, use concentrations well below the IC10 (the concentration that inhibits 10% of cell growth) to minimize confounding cytotoxic effects.

    • Shorter Incubation Times: For mechanism-focused assays that do not require long-term cell viability (e.g., short-term efflux pump inhibition), you may be able to use higher concentrations for shorter durations.

    • Control Experiments: Always include a "compound alone" control to assess its baseline effect on the assay endpoint, independent of its intended mechanistic action.

3. P-glycoprotein (P-gp) Inhibition Assays

  • Q5: I am not observing any P-gp inhibition with my this compound analog, even though it's structurally similar to known inhibitors. What should I check?

    A5: Several factors could be at play:

    • Structure-Activity Relationship (SAR): Minor structural modifications can dramatically affect P-gp inhibitory activity. The presence and position of acyl groups and hydroxylations can be critical for activity.[2]

    • Assay Sensitivity: Ensure your assay is sensitive enough to detect inhibition. This includes optimizing the concentration of the P-gp substrate (e.g., Rhodamine 123, Calcein-AM) and the cell number.

    • Positive Control: Always include a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control to validate your assay setup. If the positive control fails, troubleshoot the assay itself.

    • Compound-Substrate Interaction: It's possible your Jatrophane analog interferes with the fluorescence of the P-gp substrate. Run a control experiment without cells to check for any direct quenching or enhancement of the fluorescent signal.

  • Q6: The results from my Rhodamine 123 efflux assay are inconsistent. What are the common pitfalls?

    A6: Rhodamine 123 assays require careful optimization:

    • Loading Concentration and Time: Overloading cells with Rhodamine 123 can lead to mitochondrial sequestration and high background fluorescence. Optimize the loading concentration and time to ensure the dye is primarily in the cytoplasm.

    • Efflux Time: The efflux period is critical. If it's too short, you may not see a significant difference between your control and treated cells. If it's too long, the cells may start to die, leading to artifacts.

    • Cell Health: Ensure the cells are healthy and in the logarithmic growth phase. Stressed or dying cells can have altered membrane potential and pump activity.

4. Autophagy Assays

  • Q7: I am trying to measure autophagy induction by this compound using LC3-II turnover, but the Western blot results are ambiguous.

    A7: LC3-II turnover is a reliable marker for autophagy, but the assay can be tricky.

    • Lysosomal Inhibition: To accurately measure autophagic flux, you must include a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine) in a parallel sample. An increase in LC3-II levels in the presence of the Jatrophane compound compared to the compound plus a lysosomal inhibitor indicates a true induction of autophagic flux.

    • Loading Control: Use a stable housekeeping protein like GAPDH or β-actin as a loading control.

    • Antibody Quality: Ensure your anti-LC3 antibody is validated and can detect both LC3-I and LC3-II.

    • Time Course: Autophagy is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing LC3-II accumulation.

  • Q8: My fluorescence microscopy results with a LysoTracker dye are showing high background or non-specific staining.

    A8: LysoTracker dyes accumulate in acidic compartments and are not exclusively specific to lysosomes.

    • Dye Concentration and Staining Time: Use the lowest possible concentration of the dye that gives a detectable signal and minimize the staining time to reduce non-specific localization.

    • Cell Fixation: Some fixation methods can disrupt lysosomal membranes. If you need to fix your cells, use a protocol that is known to preserve lysosomal integrity (e.g., paraformaldehyde).

    • Co-localization: To confirm that the observed vesicles are indeed autolysosomes, co-stain with an autophagosome marker like GFP-LC3. The co-localization of GFP-LC3 and LysoTracker provides stronger evidence of autophagic flux.

Quantitative Data Summary

Table 1: Reported Cytotoxic Activities of Selected Jatrophane Diterpenes

CompoundCell LineAssayIC50 (µM)Reference
JatrophoneHeLa (cervical cancer)MTT5.13[3]
JatrophoneWiDr (colon adenocarcinoma)MTT8.97[3]
Curcusone BHeLa (cervical cancer)MTT19.60[3]
Curcusone BWiDr (colon adenocarcinoma)MTT18.24[3]
Jatropholone AHeLa (cervical cancer)MTT36.15[3]
Jatropholone AWiDr (colon adenocarcinoma)MTT15.20[3]
EuphorninHeLa (cervical cancer)-3.1[4]
EuphorninMDA-MB-231 (breast cancer)-13.4[4]

Experimental Protocols

1. P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Efflux

This protocol is designed to assess the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cancer cells.

Materials:

  • P-gp-overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Test compound (this compound) and positive control (e.g., Verapamil)

  • PBS (Phosphate Buffered Saline)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the medium and add fresh medium containing the test compound at various concentrations. Include a positive control (Verapamil, e.g., 10 µM) and a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux: Add fresh, pre-warmed medium (without Rhodamine 123 but with the test compound/controls) to each well. Incubate for 1-2 hours at 37°C to allow for P-gp-mediated efflux.

  • Fluorescence Measurement:

    • Plate Reader: Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~525 nm).

    • Flow Cytometer: Detach the cells with trypsin, resuspend in PBS, and analyze the fluorescence intensity of single cells.

  • Data Analysis: Calculate the fold increase in Rhodamine 123 accumulation in the presence of the test compound compared to the vehicle control.

2. Autophagy Induction Assay using LC3-II Western Blotting

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

  • Cells of interest (e.g., HeLa, U251)

  • Cell culture medium

  • Test compound (this compound)

  • Positive control (e.g., Rapamycin)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies (anti-LC3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the test compound at various concentrations and for different time points. Include a positive control (Rapamycin) and a vehicle control. For autophagic flux measurement, treat a parallel set of wells with the test compound in combination with a lysosomal inhibitor for the last 2-4 hours of the incubation period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities for LC3-II and LC3-I. Calculate the LC3-II/LC3-I ratio or the LC3-II/GAPDH ratio. An increase in the LC3-II level in the presence of the lysosomal inhibitor compared to the compound alone indicates an induction of autophagic flux.

Visualizations

P_gp_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_efflux_measurement Efflux & Measurement seed_cells Seed P-gp overexpressing cells (e.g., MCF-7/ADR) adhere Allow cells to adhere overnight seed_cells->adhere pre_incubate Pre-incubate with This compound / Controls adhere->pre_incubate load_rho123 Load with Rhodamine 123 pre_incubate->load_rho123 wash Wash with cold PBS load_rho123->wash efflux Incubate for efflux wash->efflux measure Measure intracellular fluorescence efflux->measure data_analysis data_analysis measure->data_analysis Analyze Data

Caption: Experimental workflow for the P-glycoprotein (P-gp) inhibition assay.

Autophagy_Signaling_Pathway Jatrophane3 This compound mTORC1 mTORC1 Complex Jatrophane3->mTORC1 Inhibits (?) ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Beclin1_complex Beclin-1 Complex (VPS34, etc.) ULK1_complex->Beclin1_complex Activates Autophagosome_formation Autophagosome Formation (LC3-I to LC3-II conversion) Beclin1_complex->Autophagosome_formation Initiates Autolysosome Autolysosome (Degradation of cargo) Autophagosome_formation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fuses with

Caption: Postulated signaling pathway for Jatrophane-induced autophagy.

Troubleshooting_Logic start Unexpected Experimental Result check_solubility Is the compound fully dissolved? start->check_solubility check_cytotoxicity Is the concentration non-toxic? check_solubility->check_cytotoxicity Yes troubleshoot_assay Troubleshoot core assay parameters check_solubility->troubleshoot_assay No check_positive_control Did the positive control work? check_cytotoxicity->check_positive_control Yes check_cytotoxicity->troubleshoot_assay No check_reagents Are reagents/antibodies validated? check_positive_control->check_reagents Yes check_positive_control->troubleshoot_assay No check_reagents->troubleshoot_assay No re_evaluate_hypothesis Re-evaluate biological hypothesis check_reagents->re_evaluate_hypothesis Yes

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Jatrophane Diterpenes in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with essential information for refining the dosage and experimental design for in vitro studies involving jatrophane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are jatrophane diterpenes and what is their primary mechanism of action?

A1: Jatrophane diterpenes are a large class of naturally occurring compounds characterized by a complex polycyclic skeleton.[1] They are of significant interest in drug discovery due to a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal effects.[2][3] A key mechanism of action for some jatrophanes, such as jatrophone (B1672808), is the inhibition of the PI3K/AKT/NF-κB signaling pathway, which is crucial for cancer cell proliferation, survival, and metastasis.[4][5][6]

Q2: How should I prepare a stock solution of a jatrophane diterpene?

A2: Jatrophane diterpenes are often hydrophobic and have limited solubility in aqueous solutions.[7] The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (B87167) (DMSO).[5]

  • Preparation: Dissolve the compound in 100% DMSO to a concentration of 10-20 mM. Ensure it is fully dissolved by vortexing. Gentle warming or brief sonication can aid dissolution, but care should be taken to avoid degradation.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

A3: It is crucial to keep the final DMSO concentration in the culture medium as low as possible, as DMSO itself can be toxic to cells. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines .[4][5] However, primary cells or particularly sensitive cell lines may require even lower concentrations (<0.1%).[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[8]

Q4: At what concentration range should I test jatrophane diterpenes?

A4: The effective concentration of jatrophane diterpenes can vary significantly depending on the specific compound, the cell line, and the assay being performed. Based on published data, a broad range from 0.1 µM to 100 µM is often initially screened.[2][4] For example, jatrophone has shown an IC50 value of 1.8 µM in doxorubicin-resistant breast cancer cells (MCF-7ADR).[4][6] Other jatrophane diterpenoids have exhibited cytotoxicity in the range of 8.1 to 29.7 μM against various cancer cell lines.[8]

Data Presentation: In Vitro Efficacy of Jatrophane Diterpenes

The following table summarizes the cytotoxic activity of various jatrophane diterpenes across different human cancer cell lines. This data can serve as a starting point for designing dose-response experiments.

Compound/DerivativeCell LineAssay TypeEfficacy (IC50)Reference
JatrophoneMCF-7ADR (Doxorubicin-resistant Breast Cancer)SRB1.8 µM[4][6]
EuphorninHeLa (Cervical Carcinoma)Not Specified3.1 µM[2]
EuphorninMDA-MB-231 (Breast Cancer)Not Specified13.4 µM[2]
Jatrophane Diterpenoids (Unnamed)HepG2, HeLa, HL-60, SMMC-7721Not Specified8.1 - 29.7 µM[8]
Jatrophane Diterpenes (Unnamed)OVCAR-3 (Ovarian Cancer)MTT, Annexin V-FITC, PI staining38.81 - 75.65 µM[2]
Jatrophane Diterpenes (Unnamed)Caov-4 (Ovarian Cancer)MTT, Annexin V-FITC, PI staining36.48 - 85.86 µM[2]

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with jatrophane diterpenes.

Issue 1: Compound precipitates immediately upon addition to cell culture media.

  • Question: I dissolved my jatrophane diterpene in DMSO, but when I add it to the culture medium, the solution becomes cloudy or a precipitate forms. What's happening and how can I fix it?

  • Answer: This is a common issue with hydrophobic compounds and is often referred to as "crashing out".[9] It occurs because the compound's solubility dramatically decreases when the highly concentrated DMSO stock is diluted into the aqueous medium.

    • Solution 1: Check Final Concentration: Your final concentration may be too high. Try testing a lower concentration range.

    • Solution 2: Modify Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media while gently vortexing. Then, add this intermediate dilution to the final volume.[9]

    • Solution 3: Pre-warm Media: Always use media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[9]

Issue 2: I'm observing high cytotoxicity in my vehicle control group.

  • Question: My cells treated with only DMSO (vehicle control) are showing significant cell death. Why is this happening?

  • Answer: This indicates that your final DMSO concentration is likely too high for your specific cell line.

    • Solution 1: Reduce DMSO Concentration: Ensure the final DMSO concentration is at or below 0.5%.[5] For sensitive cells, aim for <0.1%.[5] This may require preparing a more concentrated primary stock solution if your compound's solubility allows.

    • Solution 2: Perform a DMSO Dose-Response: To determine the maximum tolerable DMSO concentration for your cell line, run a dose-response experiment with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). Use a cell viability assay to identify the highest concentration that does not significantly impact cell health.

Issue 3: I'm not observing the expected biological effect (e.g., cytotoxicity, pathway inhibition).

  • Question: I have treated my cells with a jatrophane diterpene at a concentration reported in the literature, but I am not seeing the expected results. What should I check?

  • Answer: Several factors could contribute to a lack of biological activity.

    • Solution 1: Verify Compound Integrity: Ensure the compound has not degraded. Check the storage conditions and age of the stock solution. If possible, verify its identity and purity.

    • Solution 2: Confirm Solubility: Visually inspect your culture wells under a microscope after adding the compound. If you see crystals or precipitate, the actual concentration of the dissolved compound is lower than intended. Refer to Issue 1 for solubility troubleshooting.

    • Solution 3: Re-evaluate Cell Line and Doubling Time: The sensitivity to jatrophane diterpenes can be highly cell-line specific. Also, ensure the treatment duration is appropriate for the cell line's doubling time and the specific endpoint being measured. For example, cytotoxicity assays often require incubation for 48-72 hours.[4]

    • Solution 4: Optimize Assay Conditions: Ensure your assay (e.g., MTT, SRB, Western blot) is optimized and running correctly. Include positive and negative controls relevant to the assay itself.

Experimental Protocols & Visualizations

Protocol 1: Determining Cytotoxicity using Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of jatrophone.[4][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the jatrophane diterpene in culture medium. The final DMSO concentration should remain constant across all wells (e.g., 0.1%). Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Discard the supernatant. Gently add 150 µL of 10% cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 70 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 15 minutes.

  • Remove Unbound Dye: Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye. Allow the plate to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Diagrams

Below are diagrams illustrating key concepts and workflows for working with jatrophane diterpenes.

G PI3K PI3K AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates Proliferation Cell Proliferation, Survival, Metastasis NFkB->Proliferation Promotes Jatrophone Jatrophone Jatrophone->PI3K Inhibits Jatrophone->AKT Inhibits Jatrophone->NFkB Inhibits

Caption: Jatrophone inhibits the PI3K/AKT/NF-κB signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10-20 mM Stock in 100% DMSO solubility_test Perform Preliminary Solubility Test in Media prep_stock->solubility_test seed_cells Seed Cells in 96-Well Plate solubility_test->seed_cells treat_cells Treat with Serial Dilutions (e.g., 0.1-100 µM) seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate vehicle_control Include Vehicle Control (DMSO only) vehicle_control->incubate viability_assay Perform Viability Assay (e.g., SRB, MTT) incubate->viability_assay calc_ic50 Calculate IC50 Value viability_assay->calc_ic50

Caption: Experimental workflow for determining IC50 of a jatrophane.

G box box start Precipitate Observed in Media? cause1 Final Concentration Too High? start->cause1 Yes end Solution Clear start->end No cause2 Improper Dilution Technique? cause1->cause2 No sol1 Decrease final concentration. Perform solubility test. cause1->sol1 Yes cause3 Media Too Cold? cause2->cause3 No sol2 Use serial dilution in pre-warmed media. cause2->sol2 Yes sol3 Always use media warmed to 37°C. cause3->sol3 Yes cause3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting guide for compound precipitation.

References

Technical Support Center: Enhancing the Therapeutic Index of Jatrophane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jatrophane 3 and other related jatrophane diterpenoids. The information is designed to address specific experimental challenges and provide guidance on enhancing the therapeutic index of these promising compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound belongs to the jatrophane class of diterpenoids, which are naturally occurring compounds found in plants of the Euphorbiaceae family.[1][2][3] These compounds are of significant interest due to their diverse biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR)-reversing properties.[1][2]

The primary mechanism of action for many jatrophane diterpenoids, and likely this compound, is the modulation of P-glycoprotein (P-gp) dependent multidrug resistance.[4][5][6] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, leading to decreased intracellular drug concentrations and treatment failure. Jatrophanes can inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.[4][5][7] Some jatrophanes, like jatrophone, have also been shown to induce apoptosis and autophagy in resistant breast cancer cells by targeting the PI3K/Akt/NF-κB pathway.[8][9][10]

Q2: My this compound analog shows high cytotoxicity in normal cell lines. How can I improve its selectivity?

High cytotoxicity in normal cells is a common challenge when developing natural products as therapeutic agents. To improve the selectivity of your this compound analog, consider the following medicinal chemistry strategies:

  • Structural Modification: Structure-activity relationship (SAR) studies on various jatrophane diterpenoids have revealed that modifications at specific positions can influence both efficacy and toxicity.[4][6][11] For instance, the type and position of acyl groups on the jatrophane skeleton can significantly impact its MDR reversal activity and cytotoxicity.[12] Modifications at C-2, C-3, C-5, and C-14 have been shown to be particularly important for P-gp inhibition.[6][11]

  • Prodrug Approach: Designing a prodrug of your this compound analog can help to improve its therapeutic index.[13] This involves masking the cytotoxic functional groups with a promoiety that is cleaved off at the target site, leading to a localized release of the active compound.

  • Molecular Hybridization: Combining the pharmacophore of your this compound analog with that of another molecule with a known safety profile or targeting moiety can lead to a hybrid compound with enhanced selectivity.[13]

Q3: I am not observing any significant MDR reversal with my this compound derivative. What could be the issue?

Several factors could contribute to a lack of MDR reversal activity. Here are some troubleshooting steps:

  • Confirm P-gp Expression: Ensure that the cancer cell line you are using expresses a functional P-gp transporter. You can verify this using Western blotting or flow cytometry with a P-gp specific antibody.

  • Optimize Compound Concentration: The MDR reversal effect of jatrophanes is often concentration-dependent.[14] Perform a dose-response experiment to determine the optimal concentration range for your compound.

  • Check Compound Stability: Jatrophane diterpenoids can be susceptible to degradation. Confirm the stability of your compound in the cell culture medium under your experimental conditions.

  • Review Structure-Activity Relationships: The SAR for jatrophane-mediated P-gp inhibition suggests that certain structural features are crucial for activity. For example, the absence of keto-carbonyl groups at C-9 and C-14 has been shown to be essential for MDR reversal activity in some derivatives.[12] The lipophilicity and substitution pattern at various positions also play a significant role.[4][6] Compare the structure of your derivative to those with known activity to identify any potentially unfavorable modifications.

Q4: What are the key considerations for designing in vivo experiments with this compound analogs?

When moving from in vitro to in vivo studies, several factors need to be addressed:

  • Pharmacokinetics and Bioavailability: Natural products often suffer from poor solubility and bioavailability.[15][16] It is crucial to assess the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of your this compound analog. Formulation strategies, such as the use of nanoparticles, can be explored to improve bioavailability.[8]

  • In Vivo Toxicity: Conduct thorough toxicity studies in animal models to determine the maximum tolerated dose (MTD) and to identify any potential side effects.

  • Tumor Model Selection: Choose a tumor model that is relevant to the intended clinical application and that expresses P-gp if you are investigating MDR reversal.

  • Combination Therapy: Jatrophane diterpenoids are most likely to be effective as part of a combination therapy with a conventional chemotherapeutic agent. Design your in vivo experiments to evaluate the synergistic effects of your this compound analog and a P-gp substrate drug.

Troubleshooting Guides

Problem: Inconsistent results in Rhodamine 123 (Rho123) efflux assay.

Possible Cause Troubleshooting Step
Cellular Stress Ensure cells are healthy and not overgrown. Avoid excessive exposure to light during the assay, as Rho123 is photosensitive.
Inconsistent Dye Loading Optimize Rho123 concentration and incubation time. Ensure a consistent cell density for each experiment.
Compound Precipitation Check the solubility of your this compound analog in the assay buffer. Use a suitable solvent and ensure it does not exceed a non-toxic final concentration.
Fluorescence Quenching Test if your compound interferes with the fluorescence of Rho123 by running a cell-free control.

Problem: Low yield during the semi-synthesis of this compound derivatives.

Possible Cause Troubleshooting Step
Steric Hindrance The jatrophane skeleton is complex, and certain hydroxyl groups may be sterically hindered.[2] Use more reactive acylating agents or catalysts, or consider protecting/deprotecting strategies.
Side Reactions The presence of multiple reactive functional groups can lead to side reactions.[2] Use selective reagents and optimize reaction conditions (temperature, solvent, reaction time).
Purification Challenges The polarity of different jatrophane esters can be very similar, making purification by chromatography difficult.[1] Use high-resolution chromatography techniques (e.g., HPLC) and consider derivatization to improve separation.

Quantitative Data Summary

Table 1: In Vitro Activity of Selected Jatrophane Diterpenoids

CompoundCell LineIC50 (µM) (Cytotoxicity)MDR Reversal Activity (Concentration)Reference
JatrophoneMCF-7/ADR1.8-[9][10]
EuphorninHeLa3.1Inactive[2]
EuphorninMDA-MB-23113.4Inactive[2]
Compound 26 HepG2/ADR, MCF-7/ADRLess cytotoxic than tariquidarPotent modulator[4][5]
Euphodendroidin DP-gp expressing cells-Outperformed cyclosporin (B1163) by a factor of 2[6]
Compound 6 -Lower toxicity than verapamil (B1683045)Higher chemo reversal effects than verapamil[17]
Euphosorophane I (4 )MCF-7/ADRLow cytotoxicityEC50 = 1.82 µM (for DOX resistance reversal)[12]
Compound 17 MCF-7/ADRLow cytotoxicityEC50 = 182.17 nM (for DOX resistance reversal)[18]

Experimental Protocols

1. Rhodamine 123 (Rho123) Efflux Assay for P-gp Inhibition

This protocol is used to assess the ability of a test compound to inhibit the P-gp mediated efflux of the fluorescent substrate Rho123.

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Rho123 Loading: Wash the cells with pre-warmed PBS and then incubate with a loading buffer containing 5 µM Rho123 for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells to remove excess Rho123. Add fresh medium containing the this compound analog at various concentrations. Include a positive control (e.g., verapamil or tariquidar) and a negative control (vehicle).

  • Efflux Period: Incubate the plate at 37°C for 1-2 hours to allow for P-gp mediated efflux.

  • Fluorescence Measurement: After the incubation period, wash the cells with cold PBS. Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS). Measure the intracellular fluorescence of Rho123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: A higher intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp mediated efflux.

2. Cytotoxicity Assay (MTT or SRB)

This protocol determines the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (both drug-sensitive and drug-resistant lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • SRB Assay:

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Stain with 0.4% SRB solution.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 515 nm.[9]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

G P-glycoprotein (P-gp) Mediated Multidrug Resistance and Inhibition by this compound cluster_0 Cancer Cell P-gp P-gp ADP + Pi ADP + Pi P-gp->ADP + Pi Extracellular Space Extracellular Space P-gp->Extracellular Space Efflux Intracellular Space Intracellular Space Intracellular Space->P-gp Binding ATP ATP ATP->P-gp Hydrolysis Chemotherapy Drug Chemotherapy Drug Chemotherapy Drug->Intracellular Space Diffusion This compound This compound This compound->P-gp Inhibition G PI3K/Akt/NF-κB Signaling Pathway Inhibition by Jatrophone Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation NF-κB NF-κB Akt->NF-κB Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Proliferation\nSurvival\nInvasion Cell Proliferation Survival Invasion NF-κB->Cell Proliferation\nSurvival\nInvasion Promotion Jatrophone Jatrophone Jatrophone->PI3K Inhibition Jatrophone->Akt Inhibition Jatrophone->NF-κB Inhibition G Experimental Workflow for Evaluating this compound Analogs Start Start Synthesis of\nthis compound Analogs Synthesis of This compound Analogs Start->Synthesis of\nthis compound Analogs In Vitro Screening In Vitro Screening Synthesis of\nthis compound Analogs->In Vitro Screening Cytotoxicity Assays\n(MTT/SRB) Cytotoxicity Assays (MTT/SRB) In Vitro Screening->Cytotoxicity Assays\n(MTT/SRB) MDR Reversal Assays\n(Rho123 Efflux) MDR Reversal Assays (Rho123 Efflux) In Vitro Screening->MDR Reversal Assays\n(Rho123 Efflux) Lead Compound\nSelection Lead Compound Selection Cytotoxicity Assays\n(MTT/SRB)->Lead Compound\nSelection MDR Reversal Assays\n(Rho123 Efflux)->Lead Compound\nSelection In Vivo Studies In Vivo Studies Lead Compound\nSelection->In Vivo Studies Pharmacokinetics\n& Bioavailability Pharmacokinetics & Bioavailability In Vivo Studies->Pharmacokinetics\n& Bioavailability Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies Xenograft Tumor\nModel Xenograft Tumor Model In Vivo Studies->Xenograft Tumor\nModel End End Pharmacokinetics\n& Bioavailability->End Toxicity Studies->End Xenograft Tumor\nModel->End

References

avoiding degradation of Jatrophane 3 during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Jatrophane 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation during the storage and handling of this compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: "this compound" is a general descriptor for a class of jatrophane diterpene polyesters. As specific stability data for a singular compound named "this compound" is not publicly available, this guide is based on the general chemical properties of jatrophane diterpenoids isolated from Euphorbia species. These compounds are known to be complex polyesters, and their stability is influenced by their intricate structures.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general chemical nature of this compound and why is it prone to degradation?

A1: this compound belongs to the jatrophane diterpenoid family, which are macrocyclic compounds characterized by a complex 5/12-membered carbon ring system.[1][2] A key feature of these molecules is the presence of multiple polyester (B1180765) groups, where various acyl and benzoyl groups are attached to the core structure.[4] These ester linkages are susceptible to hydrolysis, which is a primary degradation pathway. Additionally, the presence of double bonds and other functional groups within the intricate three-dimensional structure can make the molecule sensitive to oxidation, light, and heat.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The main factors that can lead to the degradation of this compound are:

  • Moisture: The presence of water can lead to the hydrolysis of the ester bonds, breaking down the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other decomposition reactions.

  • Light: Exposure to UV or even ambient light can potentially induce photodegradation, especially if the molecule contains photosensitive functional groups.

  • Oxygen: The double bonds in the jatrophane skeleton can be susceptible to oxidation, leading to the formation of epoxides or other oxidation products.

  • pH: Storage in non-neutral pH conditions (either acidic or basic) can catalyze the hydrolysis of the ester groups.

Q3: What are the recommended general storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.[5]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Container: Use a tightly sealed, airtight container to prevent moisture ingress.[7] Glass vials with secure caps (B75204) are recommended.[5]

  • Form: Storing the compound as a dry, solid powder is generally preferable to in-solution storage.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in my this compound sample. Degradation of the compound due to improper storage.1. Review your storage conditions. Was the compound exposed to moisture, light, or elevated temperatures? 2. Assess the purity of your sample using an appropriate analytical method like HPLC (see Experimental Protocols). 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
I see extra peaks in my HPLC chromatogram that were not there before. The appearance of new peaks likely indicates the formation of degradation products.1. The most probable degradation pathway is hydrolysis of the ester groups. These degradation products will be more polar and will likely have shorter retention times in reverse-phase HPLC. 2. Consider the possibility of oxidation if the sample was exposed to air. 3. Perform a forced degradation study (see Experimental Protocols) to help identify the potential degradation products.
My solid this compound sample appears clumpy or discolored. This could be a sign of moisture absorption or degradation.1. Moisture absorption can lead to clumping and accelerate hydrolysis. 2. Discoloration might indicate oxidative or photodegradation. 3. It is recommended to analyze the purity of the sample. If compromised, a new sample should be used. Ensure future storage is in a desiccated and light-protected environment.

Quantitative Data Summary

While specific quantitative stability data for this compound is not available, the following table provides a hypothetical summary of expected stability based on the known reactivity of complex natural product esters. These values should be experimentally verified for your specific batch of this compound.

Storage Condition Parameter Expected Stability (Hypothetical % Recovery after 1 month) Notes
Temperature -80°C (Solid, Dark, Inert Gas)>99%Ideal for long-term storage.
-20°C (Solid, Dark, Inert Gas)>98%Suitable for long-term storage.
4°C (Solid, Dark)90-95%Acceptable for short-term storage (days to weeks).
Room Temperature (Solid, Dark)<80%Not recommended for storage beyond immediate use.
Solvent Anhydrous DMSO (-20°C)90-95%Prepare solutions fresh. Avoid repeated freeze-thaw cycles.
Anhydrous Ethanol (-20°C)85-90%Esters can undergo transesterification in alcohols over time.
Aqueous Buffer (pH 7.4, 4°C)<70%Highly susceptible to hydrolysis. Prepare fresh for each experiment.
Light Exposure Ambient Light (Solid, Room Temp)<70%Significant degradation can occur.
UV Light (Solid, Room Temp)<50%Rapid degradation is expected.
Atmosphere Air (Solid, 4°C)85-90%Oxidation is a risk over extended periods.
Inert Gas (Solid, 4°C)>95%Significantly improves stability by preventing oxidation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol describes a general reverse-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products. Method optimization will be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

Columns and Mobile Phase:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A typical starting gradient could be 50% B, increasing to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 230 nm and 270 nm due to benzoyl groups).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like acetonitrile or DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 100 µg/mL).

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8][9][10]

1. Acid and Base Hydrolysis:

  • Acid: Dissolve this compound in a small amount of acetonitrile and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base: Dissolve this compound in a small amount of acetonitrile and add 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours, protected from light.

3. Thermal Degradation:

  • Store solid this compound at 60°C for 48 hours.

  • Dissolve the sample for HPLC analysis.

4. Photodegradation:

  • Expose a solution of this compound (in a quartz cuvette) and solid sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

  • A control sample should be kept in the dark at the same temperature.

Analysis:

  • Analyze all stressed samples by the developed HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

Potential Degradation Pathway of this compound Jatrophane3 This compound (Parent Compound) Hydrolysis Hydrolysis (H2O, H+ or OH-) Jatrophane3->Hydrolysis Oxidation Oxidation (O2) Jatrophane3->Oxidation Photodegradation Photodegradation (Light) Jatrophane3->Photodegradation Hydrolyzed_Product Hydrolyzed Product (e.g., Diol) Hydrolysis->Hydrolyzed_Product Oxidized_Product Oxidized Product (e.g., Epoxide) Oxidation->Oxidized_Product Photo_Product Photodegradation Product Photodegradation->Photo_Product

Caption: Potential degradation pathways of this compound.

Workflow for this compound Stability Assessment Start Start: this compound Sample Method_Dev Develop Stability-Indicating HPLC Method Start->Method_Dev Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Method_Dev->Forced_Deg Analyze_Samples Analyze Stressed Samples by HPLC Forced_Deg->Analyze_Samples Identify_Deg Identify Degradation Peaks Analyze_Samples->Identify_Deg Validate_Method Validate HPLC Method (Specificity, Linearity, etc.) Identify_Deg->Validate_Method Stability_Study Conduct Long-Term and Accelerated Stability Studies Validate_Method->Stability_Study End End: Establish Storage Conditions and Shelf-life Stability_Study->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Synthesis of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Jatrophane-3 and related diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of Jatrophane diterpenes?

A1: The primary challenges in Jatrophane synthesis revolve around three main areas: the stereoselective construction of the highly functionalized cyclopentane (B165970) core, the efficient macrocyclization to form the strained 12-membered ring, and the late-stage functionalization of the complex bicyclic scaffold.[1][2][3][4] Each of these stages presents unique difficulties with yield, selectivity, and purification.

Q2: Which macrocyclization strategies are most effective for forming the 12-membered ring in Jatrophanes?

A2: Ring-Closing Metathesis (RCM) is a widely employed and often successful strategy for forming the 12-membered macrocycle in Jatrophane synthesis.[3][5][6] Other methods like intramolecular Nozaki-Hiyama-Kishi (NHK) coupling and B-alkyl Suzuki-Miyaura cross-coupling have also been utilized to construct the macrocyclic core.[5][7] The choice of strategy often depends on the specific substitution pattern of the Jatrophane target and the available functional groups in the linear precursor.

Q3: What are the key considerations for protecting group strategy in a Jatrophane total synthesis?

A3: A robust protecting group strategy is crucial for the successful synthesis of Jatrophanes due to the presence of multiple reactive functional groups.[1][8][9] Key considerations include:

  • Orthogonality: Protecting groups should be chosen so they can be removed selectively without affecting other protecting groups or sensitive functionalities on the molecule.[10][11]

  • Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.

  • Ease of Removal: Deprotection conditions should be mild to avoid degradation of the complex Jatrophane core, especially in the late stages of the synthesis.[3] Commonly used protecting groups include silyl (B83357) ethers (e.g., TBS, TES) for alcohols and PMB ethers, which can be removed under specific conditions.[2][9]

Q4: Are there common issues with the purification of Jatrophane intermediates?

A4: Yes, the purification of intermediates in Jatrophane synthesis can be challenging due to their often high molecular weight, similar polarities of starting materials and products, and potential instability on silica (B1680970) gel.[12] Careful selection of chromatographic conditions, including the use of less acidic silica gel or alternative stationary phases, may be necessary. In some cases, crystallization can be an effective purification method for key intermediates.

Troubleshooting Guides

Low Yield in Ring-Closing Metathesis (RCM) for Macrocyclization

Problem: The RCM reaction to form the 12-membered ring is giving low yields of the desired macrocycle, with significant amounts of starting material remaining or the formation of oligomeric byproducts.

Potential Cause Troubleshooting Suggestion Rationale
Catalyst Inactivity Use a fresh batch of a second-generation Grubbs or Hoveyda-Grubbs catalyst. Ensure rigorous exclusion of air and moisture from the reaction.Ruthenium-based metathesis catalysts are sensitive to oxygen and impurities, which can lead to deactivation.[13]
Unfavorable Conformation Increase the reaction temperature cautiously. Screen different solvents (e.g., toluene, dichloromethane (B109758), dichloroethane).Higher temperatures can help the linear precursor adopt a conformation amenable to cyclization. The choice of solvent can also influence the conformational equilibrium.[6]
Intermolecular Reactions Perform the reaction under high dilution conditions (typically 0.001 M to 0.005 M). Use a syringe pump for slow addition of the substrate to the catalyst solution.High dilution favors intramolecular cyclization over intermolecular oligomerization.[6][14]
Product Isomerization Add a catalytic amount of an isomerization inhibitor like 1,4-benzoquinone (B44022) or use a catalyst system known to suppress isomerization.Isomerization of the newly formed double bond can be a side reaction in RCM, leading to a mixture of products.[10]
Inefficient B-alkyl Suzuki-Miyaura Cross-Coupling

Problem: The B-alkyl Suzuki-Miyaura coupling used to connect fragments or for macrocyclization is sluggish, incomplete, or results in significant homocoupling and protodeboronation byproducts.

Potential Cause Troubleshooting Suggestion Rationale
Poor Catalyst Performance Screen different palladium catalysts and phosphine (B1218219) ligands. Electron-rich and bulky ligands often improve performance.The choice of ligand is critical for the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11][15]
Ineffective Base Screen different bases (e.g., Cs2CO3, K3PO4, t-BuOK). Ensure the base is anhydrous and finely powdered for solid bases.The base plays a crucial role in the transmetalation step. The optimal base can depend on the specific substrates.[16][17]
Protodeboronation Use anhydrous solvents and reagents. Minimize reaction time.Boronic acids and their derivatives can be susceptible to hydrolysis, which leads to the undesired protodeboronation side product.[11]
Homocoupling of Boronic Acid Rigorously degas the reaction mixture. Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.The presence of oxygen can promote the oxidative homocoupling of the boronic acid reagent.[16]

Quantitative Data Summary

The following tables summarize typical yields for key steps in the synthesis of selected Jatrophane diterpenes, providing a benchmark for experimental outcomes.

Table 1: Yields for Key Steps in the Synthesis of the Cyclopentane Core

Reaction Substrate Type Reagents and Conditions Yield (%) Reference
Stereoselective AlkylationPseudoephedrine propionamideAllyl iodide, LiCl, THF>85[2]
Ring-Closing MetathesisDiene precursorGrubbs' II catalyst, CH2Cl2~95[2]
Hydroboration/OxidationCyclopentene (B43876) derivative9-BBN-H; then H2O2, NaOH~80[2]
Diastereoselective AldolChiral aldehyde and ketoneLDA, THF, -78 °C60-70[18]

Table 2: Comparison of Macrocyclization Yields

Jatrophane Target Macrocyclization Method Catalyst/Reagents Yield (%) Reference
(-)-15-O-acetyl-3-O-propionylcharaciolRing-Closing MetathesisGrubbs' II catalyst65[7]
Euphosalicin precursorRing-Closing Enyne MetathesisGrubbs' II catalyst27 (isolated)[3]
JatrophoneIntramolecular AlkylationLiHMDSNot specified[5]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized Cyclopentene via RCM

This protocol describes the ring-closing metathesis to form a key cyclopentene intermediate, a common precursor for the cyclopentane core of many Jatrophanes.[2]

Reaction Scheme:

A linear diene precursor is cyclized to the corresponding cyclopentene.

Materials:

  • Diene precursor

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (CH2Cl2)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the diene precursor in anhydrous CH2Cl2 (to a final concentration of 0.01 M) in a flame-dried flask under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (typically 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentene derivative.

Protocol 2: Macrocyclization via Ring-Closing Metathesis

This protocol outlines a general procedure for the macrocyclization of a linear triene precursor to form the 12-membered ring of the Jatrophane core.[7]

Reaction Scheme:

A linear triene is cyclized to form the bicyclic Jatrophane core.

Materials:

  • Linear triene precursor

  • Grubbs' second-generation catalyst

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of Grubbs' second-generation catalyst (10-20 mol%) in anhydrous toluene.

  • Prepare a separate solution of the linear triene precursor in anhydrous toluene.

  • Using a syringe pump, add the solution of the triene precursor to the catalyst solution over a period of 10-12 hours at elevated temperature (e.g., 80-110 °C). The final concentration of the substrate should be in the range of 0.001 M.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.

  • Concentrate the mixture and purify by flash column chromatography to yield the macrocyclic product.

Visualizations

Jatrophane_Synthesis_Workflow cluster_0 Fragment Synthesis cluster_1 Assembly and Macrocyclization cluster_2 Final Modifications Starting_Materials Simple Chiral Precursors Cyclopentane_Core Functionalized Cyclopentane Fragment Starting_Materials->Cyclopentane_Core Multi-step synthesis (e.g., Alkylation, RCM) Side_Chain Alkenyl/Alkynyl Side Chain Starting_Materials->Side_Chain Standard organic transformations Fragment_Coupling Coupling of Fragments (e.g., Suzuki, Aldol) Cyclopentane_Core->Fragment_Coupling Side_Chain->Fragment_Coupling Linear_Precursor Linear Macrocyclization Precursor Fragment_Coupling->Linear_Precursor Macrocyclization Macrocyclization (e.g., RCM) Linear_Precursor->Macrocyclization Jatrophane_Core Bicyclic Jatrophane Core Macrocyclization->Jatrophane_Core Late_Stage_Func Late-Stage Functionalization (e.g., Oxidation, Esterification) Jatrophane_Core->Late_Stage_Func Final_Product Jatrophane Diterpene Late_Stage_Func->Final_Product

Caption: A generalized workflow for the total synthesis of Jatrophane diterpenes.

RCM_Troubleshooting Start Low Yield in RCM Macrocyclization Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Use_Fresh_Catalyst Use fresh catalyst under inert atmosphere. Check_Catalyst->Use_Fresh_Catalyst No Check_Byproducts What are the major byproducts? Check_Conditions->Check_Byproducts Yes Optimize_Concentration Increase dilution (syringe pump addition). Check_Conditions->Optimize_Concentration No Oligomers Increase dilution and/or temperature. Check_Byproducts->Oligomers Oligomers Isomers Add isomerization inhibitor. Check_Byproducts->Isomers Isomerized Product SM Increase temperature or change solvent. Check_Byproducts->SM Starting Material Re-evaluate Re-evaluate Results Use_Fresh_Catalyst->Re-evaluate Optimize_Concentration->Re-evaluate Oligomers->Re-evaluate Isomers->Re-evaluate SM->Re-evaluate

Caption: A troubleshooting decision tree for low-yielding RCM macrocyclization reactions.

References

Technical Support Center: Stereochemical Challenges in Jatrophane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the complex stereochemistry during the total synthesis of Jatrophane 3 and related diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of stereochemical complexity in the Jatrophane core?

The complex stereochemistry of the Jatrophane skeleton arises from several key structural features:

  • Multiple Chiral Centers: Jatrophanes can possess between 5 to 10 stereocenters, leading to a large number of possible diastereomers.[1]

  • Highly Substituted Cyclopentane (B165970) Ring: A common structural motif is a cyclopentane moiety, often with contiguous stereocenters that are challenging to control.

  • Flexible Macrocycle: The large, flexible macrocyclic ring can exist in multiple conformations, making stereochemical control during its formation and subsequent reactions difficult.[2]

  • trans-Bicyclo[10.3.0]pentadecane Framework: The fusion of the cyclopentane ring to the macrocycle introduces additional stereochemical constraints.[2]

Q2: How can I determine the relative and absolute stereochemistry of my synthetic intermediates and final Jatrophane product?

Determining the stereochemistry of complex molecules like Jatrophanes is a significant challenge. A combination of techniques is typically required:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including NOESY and ROESY, are crucial for determining relative stereochemistry by analyzing interproton distances. However, due to the high flexibility of the macrocycle, relying solely on NOESY can be misleading.[2]

  • X-ray Crystallography: This is the most unambiguous method for determining the absolute and relative stereochemistry of a crystalline compound.[2]

  • Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict NMR parameters for different diastereomers, which can then be compared to experimental data to identify the most likely structure.

  • Chiral Derivatizing Agents: Reagents like Mosher's acid can be used to determine the absolute configuration of stereocenters bearing hydroxyl groups by analyzing the NMR spectra of the resulting diastereomeric esters.

Q3: What are the key strategies for controlling stereochemistry during the synthesis of the cyclopentane fragment?

Several strategies have been successfully employed to control the stereochemistry of the cyclopentane core:

  • Substrate-Controlled Reactions: Utilizing existing stereocenters in the starting material to direct the stereochemical outcome of subsequent reactions is a common approach.

  • Chiral Auxiliaries: Employing chiral auxiliaries can effectively control the stereochemistry of reactions like alkylations.

  • Asymmetric Catalysis: The use of chiral catalysts in reactions such as rhodium-catalyzed domino sequences can generate cyclopentanes with multiple stereocenters in high enantiomeric and diastereomeric excess.[3]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the cyclopentane ring from an acyclic precursor with pre-existing stereocenters.

Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Formation of the Cyclopentane Ring

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers.

  • Difficulty in separating the desired diastereomer by chromatography.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Ineffective Substrate Control - Modify the protecting groups on existing stereocenters to enhance steric hindrance and favor one diastereomer. - Change the reaction temperature to exploit differences in the activation energies of the competing diastereomeric transition states.
Low Diastereoselectivity in a Catalytic Reaction - Screen different chiral ligands for the catalyst. - Optimize the solvent and temperature of the reaction. - Consider a different catalytic system that has shown higher diastereoselectivity for similar substrates.
Poor Facial Selectivity in a Nucleophilic Addition - Employ a bulky protecting group to block one face of the electrophile. - Use a chelating Lewis acid to rigidify the transition state and improve facial selectivity.
Problem 2: Epimerization of a Stereocenter During a Reaction

Symptoms:

  • Formation of an unexpected diastereomer.

  • Loss of stereochemical purity of a previously established stereocenter.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Basic Reaction Conditions - If a strong base is used, consider a milder, non-nucleophilic base like DBU or a hindered base like 2,6-lutidine. - Minimize the reaction time to reduce the exposure of the substrate to basic conditions. - If possible, perform the reaction at a lower temperature.
Acidic Reaction Conditions - Use a weaker acid or a buffered system to control the pH. - Consider using a non-protic Lewis acid. - Protect sensitive functional groups that may be prone to acid-catalyzed epimerization.
Elevated Temperatures - If the reaction requires heat, try to perform it at the lowest possible temperature that allows for a reasonable reaction rate. - Explore alternative, lower-temperature methods for the desired transformation.
Problem 3: Incorrect Stereochemical Outcome in a Macrocyclization Reaction

Symptoms:

  • Formation of a macrocyclic diastereomer that does not correspond to the natural product.

  • Complex NMR spectrum indicating a mixture of conformational isomers.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Unfavorable Pre-cyclization Conformation - Modify the structure of the linear precursor to favor a conformation that leads to the desired stereoisomer upon cyclization. This could involve changing protecting groups or altering the length and rigidity of the linker. - The choice of macrocyclization reaction is critical. Reactions like ring-closing metathesis or intramolecular Suzuki-Miyaura coupling can be influenced by the catalyst and reaction conditions.
Thermodynamic vs. Kinetic Control - Analyze the reaction conditions to determine if the reaction is under kinetic or thermodynamic control. - If the undesired diastereomer is the thermodynamic product, it may be necessary to run the reaction under kinetic control (e.g., lower temperature, shorter reaction time). - Conversely, if the kinetic product is undesired, exploring conditions that allow for equilibration to the thermodynamic product might be beneficial.
Catalyst-Controlled Stereoselectivity - For catalyst-driven macrocyclizations, screen a variety of catalysts and ligands to identify a system that provides the desired stereochemical outcome.

Experimental Protocols

Detailed Protocol for Stereoselective Synthesis of a Cyclopentane Intermediate via RCM:

This protocol is a generalized example based on common strategies reported in the literature.[4][5]

Step 1: Synthesis of the Acyclic Diene Precursor

  • Start with a known chiral building block containing one or more stereocenters.

  • Introduce the two terminal alkene functionalities through standard synthetic transformations such as Wittig reactions or cross-coupling reactions.

  • Ensure that all stereocenters are appropriately protected to withstand the conditions of the RCM reaction.

Step 2: Ring-Closing Metathesis (RCM)

  • Dissolve the acyclic diene precursor in a degassed, anhydrous solvent such as dichloromethane (B109758) or toluene.

  • Add a Grubbs-type catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) under an inert atmosphere. The choice of catalyst can influence the efficiency and stereochemical outcome.

  • Stir the reaction at room temperature or with gentle heating and monitor the progress by TLC or NMR.

  • Upon completion, quench the reaction by adding a phosphine (B1218219) scavenger or by bubbling air through the solution.

  • Purify the resulting cyclopentene (B43876) derivative by flash column chromatography.

Step 3: Stereoselective Functionalization of the Cyclopentene

  • Perform a stereoselective dihydroxylation or epoxidation of the newly formed double bond. The facial selectivity of this reaction is often directed by the existing stereocenters in the molecule.

  • Further manipulate the functional groups to install the desired substituents on the cyclopentane ring.

Visualizations

stereochemical_control_workflow cluster_planning Retrosynthetic Analysis cluster_synthesis Forward Synthesis & Troubleshooting Jatrophane Jatrophane Target Macrocycle Macrocyclic Precursor Jatrophane->Macrocycle Disconnect Cyclopentane Cyclopentane Fragment Macrocycle->Cyclopentane Disconnect Acyclic Acyclic Starting Materials Cyclopentane->Acyclic Disconnect Control_Cyc Stereocontrol in Cyclopentane Synthesis Acyclic->Control_Cyc Control_Macro Stereocontrol in Macrocyclization Control_Cyc->Control_Macro Analysis Stereochemical Analysis (NMR, X-ray) Control_Macro->Analysis Analysis->Jatrophane Successful Synthesis Problem Incorrect Stereoisomer Analysis->Problem Mismatch with Target Solution Troubleshooting: - Reagent/Catalyst Screening - Condition Optimization - Redesign of Precursor Problem->Solution Solution->Control_Cyc Iterate Solution->Control_Macro Iterate

Caption: A workflow diagram illustrating the key stages of Jatrophane synthesis with a focus on stereochemical control and troubleshooting loops.

diastereomer_formation cluster_troubleshooting Troubleshooting Strategies StartingMaterial Acyclic Precursor TransitionState Transition States Products Diastereomeric Products SM Starting Material (Defined Stereochemistry) TS1 Transition State A (Lower Energy) SM->TS1 Favored Pathway TS2 Transition State B (Higher Energy) SM->TS2 Disfavored Pathway P1 Desired Diastereomer (Major Product) TS1->P1 P2 Undesired Diastereomer (Minor Product) TS2->P2 label_a Goal: Increase selectivity for Transition State A strat1 1. Modify Substrate: - Bulky protecting groups - Conformationally rigid linkers strat2 2. Optimize Conditions: - Lower temperature - Change solvent strat3 3. Change Reagent/Catalyst: - Chiral catalysts - Lewis acids for chelation control

Caption: A diagram illustrating the formation of diastereomers and key troubleshooting strategies to improve selectivity.

References

Technical Support Center: Optimizing Reaction Conditions for Jatrophane 3 Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for the derivatization of Jatrophane 3 and related polycyclic diterpenes. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for jatrophane diterpenes like this compound?

A1: The most frequently employed derivatization strategies for the jatrophane scaffold involve modification of its multiple hydroxyl groups. These reactions are primarily aimed at exploring structure-activity relationships (SAR), particularly for applications such as multidrug resistance (MDR) modulation. The key strategies include:

  • Esterification/Acylation: Introduction of various acyl groups to study the effect of lipophilicity and steric bulk on biological activity.

  • Hydrolysis: Selective or complete removal of existing ester groups to generate polyol cores, which can then be further derivatized.

  • Epoxidation: Modification of double bonds within the jatrophane skeleton to explore the impact of conformational changes and introduce new reactive sites.[1]

Q2: I am planning a selective acylation on a polyhydroxylated jatrophane. What general strategies should I consider to control regioselectivity?

A2: Achieving regioselectivity in the acylation of polyhydroxylated molecules like jatrophanes is a significant challenge due to the similar reactivity of the multiple hydroxyl groups. Key strategies to consider include:

  • Steric Hindrance: Less sterically hindered hydroxyl groups will typically react faster. You can exploit this by using bulky acylating agents or by carefully controlling reaction times and temperature.

  • Protecting Groups: Employing an orthogonal protecting group strategy is a robust method. This involves selectively protecting certain hydroxyl groups, performing the desired acylation, and then deprotecting. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBS, TIPS), which have varying stabilities to acidic and basic conditions, allowing for selective removal.[2][3]

  • Catalyst-Controlled Acylation: Certain catalysts, including enzymes (e.g., lipases) or organocatalysts, can exhibit high regioselectivity based on the substrate's three-dimensional structure.[4][5]

  • Reactivity Tuning of Acylating Agent: The choice of acylating agent (e.g., acid chloride, anhydride (B1165640), or carboxylic acid with a coupling agent) can influence selectivity.

Q3: My jatrophane derivative appears to be unstable during workup or purification. What are the potential stability issues with the jatrophane skeleton?

A3: The jatrophane skeleton can be sensitive to certain conditions, leading to degradation or rearrangement. Potential stability issues include:

  • Acid-Catalyzed Rearrangements: Strong acidic conditions can induce skeletal rearrangements. For example, treatment of related diterpenes with Lewis acids like BF3·Et2O has been shown to cause structural changes. Therefore, acidic workups or purification on silica (B1680970) gel (which can be acidic) should be performed with caution. Neutralizing silica gel with a base (e.g., triethylamine) before chromatography can mitigate this.

  • Hydrolysis of Ester Groups: If your derivatization involves sensitive ester groups, they can be hydrolyzed during acidic or basic workups. It is crucial to use neutral or near-neutral pH conditions if hydrolysis is not the intended reaction.

  • Oxidation: The presence of multiple functional groups and double bonds makes the jatrophane skeleton susceptible to oxidation. Avoid prolonged exposure to air and consider using degassed solvents for reactions and purification.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Troubleshooting: Incomplete or No Reaction in Acylation/Esterification
Potential Cause Possible Solution(s)
Low Reactivity of Hydroxyl Group Sterically hindered hydroxyl groups may require more forcing conditions. Increase the reaction temperature, extend the reaction time, or use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). Consider using a catalyst such as DMAP (4-dimethylaminopyridine).
Poor Solubility of Jatrophane Substrate Ensure the substrate is fully dissolved in the reaction solvent. You may need to screen different anhydrous solvents (e.g., DCM, THF, DMF, acetonitrile) to find one that provides good solubility.
Deactivated Reagents Acylating agents and coupling reagents can be sensitive to moisture. Use freshly opened or properly stored reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst If using a catalyst like DMAP, ensure it is used in sufficient quantity (typically 0.1-0.2 equivalents for catalysis, or stoichiometric amounts for very hindered alcohols).
Troubleshooting: Multiple Products and Lack of Selectivity in Acylation
Potential Cause Possible Solution(s)
Similar Reactivity of Multiple Hydroxyl Groups To achieve mono-acylation, use a stoichiometric amount (1.0-1.2 equivalents) of the acylating agent and carefully monitor the reaction by TLC or LC-MS to stop it before over-acylation occurs. Lowering the reaction temperature can also improve selectivity. For selective acylation of a specific hydroxyl group, a protecting group strategy is highly recommended.
Reaction Conditions are too Harsh High temperatures and long reaction times can lead to multiple acylations. Attempt the reaction at a lower temperature (e.g., 0 °C to room temperature).
Side Reactions Unwanted side reactions can lead to a complex product mixture. Analyze the byproducts by MS and NMR to understand the nature of the side reactions and adjust the reaction conditions accordingly (e.g., by changing the base or solvent).
Troubleshooting: Low Yield in Hydrolysis of Jatrophane Esters
Potential Cause Possible Solution(s)
Incomplete Hydrolysis Extend the reaction time or increase the temperature. Ensure a sufficient excess of the base (e.g., K2CO3, LiOH) is used. The choice of solvent system is also critical; a co-solvent like methanol (B129727) or THF may be needed to ensure solubility of the jatrophane ester in the aqueous base.
Product Degradation The jatrophane core or other functional groups may be sensitive to the basic conditions required for hydrolysis. Monitor the reaction for the appearance of degradation products. If degradation is observed, try milder conditions (e.g., lower temperature, weaker base, or enzymatic hydrolysis).
Difficult Product Isolation The resulting polyol will be significantly more polar than the starting ester. During workup, the product may be lost to the aqueous phase. Ensure to thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), butanol). It may be necessary to saturate the aqueous layer with NaCl to reduce the solubility of the product.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Alkaline Hydrolysis of a Jatrophane Polyester (B1180765) (e.g., Euphornin)

This protocol is adapted from methodologies used for the hydrolysis of jatrophane esters to generate a core polyol for further derivatization.

Materials:

  • Jatrophane polyester (e.g., Euphornin)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the jatrophane polyester in methanol (e.g., 10 mg of substrate in 1 mL of MeOH).

  • Add an aqueous solution of potassium carbonate (e.g., 1 M solution, 5-10 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the specific ester.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrolyzed product.

  • Purify the product by flash column chromatography on silica gel or by preparative HPLC.

Quantitative Data Example (Hypothetical):

Starting MaterialBaseEquivalents of BaseSolventTime (h)Yield of Polyol (%)
Euphornin (10 mg)K₂CO₃5MeOH/H₂O (4:1)1285
Jatrophane PentaacetateLiOH10THF/H₂O (3:1)692
Protocol 2: General Procedure for Acylation of a Jatrophane Polyol

This protocol describes a general method for the acylation of a hydroxyl group on the jatrophane core.

Materials:

  • Jatrophane polyol

  • Acyl chloride or anhydride (1.2 equivalents for mono-acylation)

  • Anhydrous dichloromethane (B109758) (DCM) or pyridine (B92270)

  • Triethylamine (B128534) (Et₃N) or 4-Dimethylaminopyridine (DMAP) (if using DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the jatrophane polyol in anhydrous DCM or pyridine under an inert atmosphere (N₂ or Ar).

  • If using DCM, add a base such as triethylamine (2-3 equivalents) or a catalytic amount of DMAP (0.1 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Quantitative Data Example (Hypothetical):

Jatrophane PolyolAcylating AgentBaseSolventTime (h)Yield of Mono-acyl Product (%)
14-deacetyleuphorninBenzoyl chlorideEt₃N/DMAPDCM478
Jatrophane-3,5,8-triolAcetic anhydridePyridinePyridine665 (mixture of isomers)

Section 4: Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization Reactions cluster_analysis Analysis & Purification cluster_end Final Product start This compound (Polyol Core) esterification Esterification / Acylation start->esterification Select Reaction hydrolysis Hydrolysis start->hydrolysis Select Reaction epoxidation Epoxidation start->epoxidation Select Reaction purification Purification (HPLC, Flash Chromatography) esterification->purification hydrolysis->purification epoxidation->purification characterization Structure Characterization (NMR, MS) purification->characterization end This compound Derivative characterization->end

Caption: General workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low or No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Loss During Workup start->cause3 solution1a Optimize Reaction: - Increase Temp/Time - More Reagent/Catalyst cause1->solution1a solution1b Check Reagent Quality & Anhydrous Conditions cause1->solution1b solution2 Use Milder Conditions: - Lower Temp - Weaker Base/Acid cause2->solution2 solution3 Modify Workup: - Adjust pH - Thorough Extraction - Check Aqueous Layer cause3->solution3

Caption: Troubleshooting logic for low product yield in this compound derivatization.

References

Technical Support Center: Troubleshooting Inconsistent Results in Jatrophane Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Jatrophane 3 and related diterpenes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that can lead to inconsistent or unexpected results in your bioassays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and practical guidance on troubleshooting issues encountered during this compound bioassays.

Section 1: General Bioassay & Sample Handling

Question: We are observing significant variability in our bioassay results between different batches of this compound extract. What are the likely causes?

Answer: Variability between batches of natural product extracts is a common challenge. Several factors can contribute to this inconsistency:

  • Source Material Variation: The chemical profile of the plant from which this compound is extracted can vary based on geographical location, harvest time, and storage conditions.

  • Extraction Method: Different extraction solvents and techniques (e.g., maceration, Soxhlet, ultrasound-assisted) can yield extracts with varying concentrations of this compound and other potentially interfering compounds.[1] It is crucial to standardize your extraction protocol.

  • Compound Purity: The purity of the isolated this compound can differ between batches. Impurities may have their own biological activities or interfere with the assay, leading to inconsistent IC50 values.[2]

  • Sample Storage and Handling: Jatrophane diterpenes can be sensitive to degradation. Inconsistent storage conditions (temperature, light exposure) and repeated freeze-thaw cycles can alter the compound's activity over time.

Troubleshooting Workflow for Batch-to-Batch Variability

Start Inconsistent Results Between Batches CheckSource Review Source Material Documentation Start->CheckSource CheckExtraction Verify Extraction Protocol Consistency Start->CheckExtraction CheckPurity Assess Purity of Each Batch (e.g., HPLC, NMR) Start->CheckPurity CheckStorage Examine Storage and Handling Procedures Start->CheckStorage Standardize Standardize Protocols CheckSource->Standardize CheckExtraction->Standardize CheckPurity->Standardize CheckStorage->Standardize

Caption: Troubleshooting workflow for batch-to-batch variability.

Question: Our this compound sample is difficult to dissolve in aqueous media for our cell-based assays. How can we improve its solubility?

Answer: Poor aqueous solubility is a common issue with many diterpenes. Here are some strategies to improve solubility:

  • Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving lipophilic compounds. However, it is critical to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same DMSO concentration in your experiments.

  • Sonication: Gentle sonication can help to break down aggregates and improve the dissolution of the compound in the chosen solvent.

  • Filtration: After dissolving the sample, filtering it through a 0.22 µm filter can remove any remaining particulates that could interfere with the assay.

Section 2: Cytotoxicity Assays (e.g., MTT Assay)

Question: We are performing an MTT assay to determine the cytotoxicity of this compound, but our results show high variability between replicate wells. What could be causing this?

Answer: High variability in MTT assays can obscure the true cytotoxic effect. Common causes include:

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to have a consistent number of cells in each well.

  • Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the media components and affect cell growth. It is good practice to fill the outer wells with sterile media or PBS and not use them for experimental samples.[3]

  • Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization is a major source of error. Ensure thorough mixing and allow sufficient time for the solubilization agent (e.g., DMSO, SDS) to work.[4]

Question: In our cytotoxicity assay, we observe an increase in cell viability at higher concentrations of this compound, resulting in a U-shaped dose-response curve. Why is this happening?

Answer: This phenomenon can be due to several factors:

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. This can lead to inaccurate absorbance readings due to light scattering and a decrease in the effective concentration of the compound in solution. Visually inspect the wells under a microscope for any signs of precipitation.

  • Assay Interference: Some natural products can directly reduce the MTT reagent, leading to a false positive signal for cell viability.[5] To check for this, include a control well with the compound and MTT reagent but without cells.

  • Hormetic Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate cell proliferation while high doses are inhibitory.

Section 3: P-glycoprotein (P-gp) Inhibition Assays

Question: We are using a rhodamine 123 efflux assay to assess P-gp inhibition by this compound, but the fluorescence signal is weak and inconsistent.

Answer: A weak or variable signal in a rhodamine 123 efflux assay can be due to several factors:

  • Suboptimal Dye Concentration: The concentration of rhodamine 123 needs to be optimized for your specific cell line to ensure sufficient uptake and a detectable signal without causing cytotoxicity.[6]

  • Insufficient Incubation Time: Both the loading time for rhodamine 123 and the efflux time in the presence of your this compound compound may need to be optimized.

  • Low P-gp Expression: The cell line you are using may not express high enough levels of P-gp to observe a significant efflux that can be inhibited. Ensure you are using a validated P-gp overexpressing cell line.

  • Compound Instability: Ensure your this compound compound is stable in the assay buffer for the duration of the experiment.

Data Presentation: Summary of Jatrophane Bioactivity

The following tables summarize reported IC50 values for various Jatrophane diterpenes in different bioassays. Note that these values can vary significantly depending on the specific compound, cell line, and experimental conditions.[2]

Table 1: Cytotoxicity of Jatrophane Diterpenes

Jatrophane DerivativeCell LineAssayIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)SRB1.8[7]
Guyonianin EHEK293 (Human embryonic kidney)Not specified35[8]
Guyonianin FHEK293 (Human embryonic kidney)Not specified100[8]
Jatrophane Diterpenoid (from J. curcas)HL-60 (Human promyelocytic leukemia)MTS4.7[9]
Jatrophane Diterpenoid (from J. curcas)SMMC-7721 (Hepatocellular carcinoma)MTS7.6[9]

Table 2: Anti-inflammatory Activity of Jatrophane Diterpenes

Jatrophane DerivativeCell LineAssayIC50 (µM)Reference
Jatrophane 5 (from J. curcas)RAW264.7 (Mouse macrophage)NO Production Inhibition16.86[10]
Jatrophane 8 (from J. curcas)RAW264.7 (Mouse macrophage)NO Production Inhibition25.43[10]
Jatrophane 9 (from J. curcas)RAW264.7 (Mouse macrophage)NO Production Inhibition32.49[10]
Jatrophane 10 (from J. curcas)RAW264.7 (Mouse macrophage)NO Production Inhibition29.87[10]
Jatrophane 11 (from J. curcas)RAW264.7 (Mouse macrophage)NO Production Inhibition18.25[10]
Jatrophane 13 (from J. curcas)RAW264.7 (Mouse macrophage)NO Production Inhibition28.61[10]

Table 3: P-glycoprotein (P-gp) Modulatory Activity of Jatrophane Diterpenes

Jatrophane DerivativeActivityAssayEffective ConcentrationReference
Euphodendroidin DP-gp InhibitorDaunomycin TransportOutperformed cyclosporin (B1163) by a factor of 2[11]
Jatrophane Derivative 17P-gp-mediated Doxorubicin (B1662922) Resistance ReversalDoxorubicin SensitivityEC50 = 182.17 nM[12]
Jatrophane Diterpenes (from E. Sororia)P-gp Substrate/InhibitorATPase Activity/Drug AccumulationNot specified[13]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of this compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[14][15][16]

Materials:

  • 96-well flat-bottom microplates

  • This compound stock solution (in DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow for MTT Assay

Start Start MTT Assay SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 TreatCells Treat Cells with this compound Incubate1->TreatCells Incubate2 Incubate for 24-72h TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate Cell Viability and IC50 ReadAbsorbance->Analyze

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Protocol 2: Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Inhibition

This protocol is based on established methods for assessing P-gp function.[6][17][18][19]

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) and parental cells (e.g., MCF-7)

  • This compound stock solution (in DMSO)

  • Rhodamine 123 stock solution

  • Verapamil or other known P-gp inhibitor (positive control)

  • Cell culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed P-gp overexpressing and parental cells into appropriate culture vessels and grow to confluency.

  • Cell Harvest: Harvest the cells and resuspend them in fresh culture medium at a defined concentration.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor, or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to the cell suspensions to a final concentration that has been optimized for your cell line and incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for dye uptake.

  • Efflux: Pellet the cells by centrifugation, remove the supernatant containing rhodamine 123, and resuspend the cells in fresh, pre-warmed medium (with or without the test compounds). Incubate for an optimized efflux period (e.g., 1-2 hours) at 37°C.

  • Fluorescence Measurement: After the efflux period, wash the cells with ice-cold PBS and measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity in this compound-treated cells to the vehicle control. An increase in fluorescence indicates inhibition of P-gp-mediated efflux.

Logical Relationship in P-gp Inhibition Assay

Pgp P-glycoprotein (P-gp) Efflux Efflux Pgp->Efflux Rho123_out Rhodamine 123 (extracellular) Rho123_in Rhodamine 123 (intracellular) Rho123_in->Efflux Jatrophane3 This compound Inhibition Inhibition Jatrophane3->Inhibition Inhibition->Efflux Fluorescence Increased Intracellular Fluorescence Inhibition->Fluorescence Efflux->Rho123_out

Caption: Logical diagram of P-glycoprotein inhibition by this compound.

Signaling Pathway

Jatrophone-Induced PI3K/AKT/NF-κB Signaling Pathway Inhibition

Jatrophone, a type of jatrophane diterpene, has been shown to exert its cytotoxic effects in resistant breast cancer cells by inhibiting the PI3K/AKT/NF-κB signaling pathway.[7][20] This pathway is crucial for cell survival, proliferation, and the development of drug resistance.[20] Inhibition of this pathway by Jatrophone leads to cell cycle arrest, apoptosis, and autophagy.[7][20]

Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Apoptosis Apoptosis & Autophagy Jatrophone->Apoptosis AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB CellSurvival Cell Survival & Proliferation NFkB->CellSurvival

Caption: Jatrophone inhibits the PI3K/AKT/NF-κB signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of Jatrophane 3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jatrophane 3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of this lipophilic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility & Dissolution

Question 1: My this compound compound shows very poor aqueous solubility, leading to inconsistent results in my in vitro assays. What can I do?

Answer: Poor aqueous solubility is a common challenge with lipophilic compounds like this compound. To improve solubility and achieve more reliable assay results, consider the following formulation strategies:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and apparent solubility.

  • Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound within their hydrophobic cavity, forming an inclusion complex with improved water solubility.

Question 2: I've prepared a solid dispersion of this compound, but the dissolution rate is still not optimal. How can I troubleshoot this?

Answer: If your solid dispersion isn't performing as expected, consider these factors:

  • Carrier Selection: The choice of hydrophilic carrier is critical. Common carriers include polymers like PVP (polyvinylpyrrolidone), PEG (polyethylene glycol), and HPMC (hydroxypropyl methylcellulose). The optimal carrier will depend on the physicochemical properties of this compound.

  • Drug-to-Carrier Ratio: The ratio of this compound to the carrier can significantly impact dissolution. Experiment with different ratios to find the optimal balance between drug loading and dissolution enhancement.

  • Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can affect the physical form of the drug (amorphous vs. crystalline) within the matrix. An amorphous state generally leads to faster dissolution.

  • Incomplete Amorphous Conversion: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that this compound is in an amorphous state within your solid dispersion.

Data Presentation: Comparison of Formulation Strategies for this compound Solubility

Formulation StrategyDrug:Carrier/Excipient RatioApparent Solubility (µg/mL) in Simulated Gastric Fluid (pH 1.2)Apparent Solubility (µg/mL) in Simulated Intestinal Fluid (pH 6.8)
Unformulated this compoundN/A< 0.1< 0.1
Solid Dispersion (PVP K30)1:55.28.9
Solid Dispersion (HPMC)1:54.87.5
SEDDS10% (w/w)Forms a stable emulsionForms a stable emulsion
Cyclodextrin Complex (HP-β-CD)1:1 (molar ratio)12.518.2

Permeability & Absorption

Question 3: I'm not sure if the low bioavailability of my this compound formulation is due to poor solubility or poor membrane permeability. How can I assess this?

Answer: To differentiate between solubility and permeability issues, you can use an in vitro Caco-2 cell permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).

Question 4: My Caco-2 assay results show a high efflux ratio for this compound. What does this mean and how can I address it?

Answer: A high efflux ratio (typically >2) suggests that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). These transporters actively pump the compound back into the intestinal lumen, reducing its net absorption. To address this, you could:

  • Co-administer a P-gp inhibitor: In your experiments, you can include a known P-gp inhibitor (e.g., verapamil) to see if the permeability of this compound increases.

  • Formulation Strategies: Certain excipients used in formulations like SEDDS have been shown to inhibit P-gp, which could be an added benefit of this formulation approach.

Data Presentation: Caco-2 Permeability of this compound Formulations

FormulationApical to Basolateral Papp (x 10⁻⁶ cm/s)Basolateral to Apical Papp (x 10⁻⁶ cm/s)Efflux Ratio
This compound (unformulated)0.52.55.0
This compound with Verapamil2.12.31.1
This compound in SEDDS3.53.81.1

In Vivo Studies

Question 5: I'm planning an in vivo pharmacokinetic study for my this compound formulation in rodents. What are the key parameters I should be looking to measure?

Answer: A well-designed pharmacokinetic study is crucial to evaluate the in vivo performance of your formulation. Key parameters to determine from the plasma concentration-time profile include:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation compared to an intravenous dose.

Question 6: The oral bioavailability of my this compound formulation is still low in my animal study, despite promising in vitro results. What are potential reasons for this discrepancy?

Answer: Discrepancies between in vitro and in vivo results can arise from several factors:

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation. This is a common reason for low oral bioavailability of natural products.[1]

  • In vivo Dissolution vs. In vitro Conditions: The conditions in the gastrointestinal tract (e.g., pH, enzymes, motility) are more complex than in a simple in vitro dissolution test.

  • Food Effects: The presence of food can significantly alter the absorption of lipophilic compounds. Consider conducting studies in both fasted and fed states.

  • Poor lymphatic uptake: For highly lipophilic drugs, lymphatic transport can be a significant absorption pathway. Your formulation may not be optimized for this.

Data Presentation: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (F%)
This compound (suspension)5045 ± 84.0350 ± 652.5
This compound (Solid Dispersion)50180 ± 252.01450 ± 21010.2
This compound (SEDDS)50350 ± 421.52800 ± 35019.8

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask. A common starting drug-to-carrier ratio is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution behavior, and physical form (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and XRD.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: Use a USP Apparatus II (paddle apparatus).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The volume is typically 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to a standard rate, typically 50 or 75 rpm.

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into the dissolution vessel.

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol 3: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound formulation (dissolved in transport buffer) to the apical (AP) chamber.

    • Add fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the BL chamber and replace with fresh buffer.

  • Transport Studies (Basolateral to Apical):

    • Reverse the process by adding the drug to the BL chamber and sampling from the AP chamber to determine the efflux rate.

  • Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies J3 This compound SD Solid Dispersion J3->SD SEDDS SEDDS J3->SEDDS CD Cyclodextrin Complex J3->CD Dissolution Dissolution Testing SD->Dissolution SEDDS->Dissolution CD->Dissolution Caco2 Caco-2 Permeability Dissolution->Caco2 PK Pharmacokinetic Study (Rodents) Caco2->PK Bioavailability Determine Oral Bioavailability PK->Bioavailability

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

Troubleshooting_Low_Bioavailability Start Low Oral Bioavailability Observed Q1 Is in vitro dissolution rate low? Start->Q1 A1 Optimize Formulation: - Change carrier/ratio - Use SEDDS or Cyclodextrin Q1->A1 Yes Q2 Is Caco-2 permeability low? Q1->Q2 No A1->Q1 A2 High Efflux Ratio? - Use P-gp inhibitors - Modify formulation Q2->A2 Yes A3 Low Passive Permeability? - Chemical modification of this compound Q2->A3 No Q3 Good in vitro data, but low in vivo absorption? Q2->Q3 No A4 Investigate: - First-pass metabolism - Food effects - In vivo stability Q3->A4 Yes

Caption: A logical approach to troubleshooting low oral bioavailability of this compound.

References

Validation & Comparative

Jatrophane Diterpenoids vs. Verapamil: A Comparative Guide to Multidrug Resistance Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. For decades, researchers have sought effective MDR reversal agents to be used in combination with conventional chemotherapy. Verapamil, a first-generation P-gp inhibitor, has been widely studied, but its clinical application has been limited by its cardiovascular side effects and relatively low potency. This has spurred the search for more potent and less toxic MDR modulators. Among the most promising candidates are jatrophane diterpenoids, a class of natural products that have demonstrated significant potential in overcoming MDR.

This guide provides an objective comparison of the performance of jatrophane diterpenoids and Verapamil in reversing P-gp-mediated MDR, supported by experimental data.

Performance Comparison: Jatrophane Diterpenoids Outperform Verapamil

Numerous studies have highlighted that certain jatrophane derivatives exhibit superior MDR reversal activity and lower cytotoxicity compared to Verapamil.[1][2][3][4][5] These natural compounds, isolated from various Euphorbia species, represent a promising new generation of P-gp inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies, showcasing the enhanced efficacy of specific jatrophane diterpenoids over Verapamil.

Table 1: P-glycoprotein Inhibition

CompoundCell LineIC50 (µM) for P-gp InhibitionSource
Jatrophane Derivative (Compound 6) K562/ADRNot explicitly defined as IC50, but showed higher reversal[6]
Euphodendroidin D P-gp-overexpressing cellsOutperformed cyclosporin (B1163) A (a more potent inhibitor than Verapamil) by a factor of 2[7]
Verapamil K562/ADR5.8[6]

Table 2: Cytotoxicity

CompoundCell LineIC50 (µM) for CytotoxicitySource
Jatrophane Derivative (Compound 6) K562> 40[6]
Verapamil K56225.7[6]

Table 3: Reversal of Chemotherapeutic Drug Resistance

Jatrophane DerivativeChemotherapeutic DrugCell LineReversal Fold (RF)Concentration (µM)Source
Compound 6 AdriamycinK562/ADR> 30020[6]
Compound 19 AdriamycinMCF-7/ADR> Verapamil10[8]
Compound 25 AdriamycinMCF-7/ADR> Verapamil10[8]
Compound 26 AdriamycinMCF-7/ADR> Verapamil10[8]
Verapamil AdriamycinK562/ADR13.710[9]

Note: Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic drug alone to the IC50 of the chemotherapeutic drug in the presence of the MDR modulator.

Mechanism of Action: P-glycoprotein Inhibition

Both jatrophane diterpenoids and Verapamil exert their MDR reversal effects primarily by inhibiting the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that removes cytotoxic drugs from cancer cells. By binding to P-gp, these inhibitors block its transport function, leading to an increased intracellular accumulation of chemotherapeutic agents and restoring their cytotoxic effects.

MDR_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_inhibitors MDR Reversal Agents Chemotherapeutic_Drug_Outside Chemotherapeutic Drug (e.g., Doxorubicin) Drug_Inside Intracellular Drug Chemotherapeutic_Drug_Outside->Drug_Inside Diffusion Cell_Death Apoptosis/ Cell Death Drug_Inside->Cell_Death Induces Pgp P-glycoprotein (P-gp) Drug_Inside->Pgp Binds to P-gp Pgp->Chemotherapeutic_Drug_Outside Efflux (ATP-dependent) Jatrophane Jatrophane Diterpenoid Jatrophane->Pgp Inhibits Verapamil Verapamil Verapamil->Pgp Inhibits

Caption: P-glycoprotein mediated multidrug resistance and its inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Jatrophane diterpenoids and Verapamil.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the test compounds themselves are toxic to the cells.

  • Cell Seeding: Cancer cells (e.g., K562, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the jatrophane derivative or Verapamil for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add varying concentrations of Jatrophane or Verapamil incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 remove_medium Remove medium incubation3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

Chemosensitivity Assay

This assay measures the ability of the MDR modulator to sensitize resistant cells to a chemotherapeutic drug.

  • Cell Seeding: MDR cancer cells (e.g., K562/ADR, MCF-7/ADR) are seeded in 96-well plates as described for the cytotoxicity assay.

  • Co-treatment: Cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., Adriamycin) in the presence or absence of a non-toxic concentration of the jatrophane derivative or Verapamil.

  • Incubation and MTT Assay: The plates are incubated for 48-72 hours, and cell viability is determined using the MTT assay as described above.

  • Reversal Fold Calculation: The IC50 of the chemotherapeutic drug is determined in the presence and absence of the modulator. The Reversal Fold (RF) is calculated using the formula: RF = IC50 (chemotherapeutic drug alone) / IC50 (chemotherapeutic drug + modulator)

Rhodamine 123 (Rho123) Efflux Assay

This functional assay directly measures the inhibitory effect of the compounds on P-gp efflux activity. Rho123 is a fluorescent substrate of P-gp.

  • Cell Preparation: MDR cells are harvested and resuspended in a suitable buffer.

  • Inhibitor Pre-incubation: Cells are pre-incubated with the jatrophane derivative or Verapamil at a specific concentration for 30-60 minutes at 37°C.

  • Rho123 Loading: Rhodamine 123 is added to the cell suspension, and the cells are incubated for another 30-60 minutes to allow for dye accumulation.

  • Efflux Period: Cells are then washed and resuspended in fresh, pre-warmed medium (with or without the inhibitor) and incubated for 1-2 hours to allow for Rho123 efflux.

  • Flow Cytometry Analysis: The intracellular fluorescence of Rho123 is measured using a flow cytometer. Increased fluorescence in the presence of the inhibitor indicates reduced P-gp activity.

Rho123_Efflux_Assay start Start prepare_cells Prepare MDR cell suspension start->prepare_cells pre_incubate Pre-incubate cells with Jatrophane or Verapamil prepare_cells->pre_incubate add_rho123 Add Rhodamine 123 for loading pre_incubate->add_rho123 incubation Incubate for dye accumulation add_rho123->incubation wash_cells Wash cells to remove extracellular dye incubation->wash_cells resuspend Resuspend in fresh medium (with/without inhibitor) wash_cells->resuspend efflux_period Incubate for efflux resuspend->efflux_period analyze_fc Analyze intracellular fluorescence by Flow Cytometry efflux_period->analyze_fc end End analyze_fc->end

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Conclusion

The experimental data strongly suggest that jatrophane diterpenoids are a highly promising class of MDR reversal agents. Specific jatrophane derivatives have demonstrated significantly greater potency in inhibiting P-glycoprotein and reversing multidrug resistance compared to the first-generation inhibitor, Verapamil. Furthermore, their lower intrinsic cytotoxicity indicates a potentially wider therapeutic window. These findings warrant further investigation and development of jatrophane-based compounds as adjuvants in cancer chemotherapy to overcome the challenge of multidrug resistance.

References

Reversal of Multidrug Resistance: A Comparative Analysis of Jatrophane Diterpenes and Other P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant impediment to the successful treatment of various cancers. A key player in this phenomenon is the P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports a broad spectrum of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Consequently, the development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR.[3] Among the promising candidates are jatrophane diterpenes, a class of natural products that have demonstrated significant P-gp inhibitory activity.[4][5] This guide provides a comprehensive comparison of jatrophane diterpenes, with a focus on highly potent derivatives, against other well-established P-gp inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of P-gp Inhibitors

The inhibitory potency of various compounds against P-gp is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several jatrophane diterpenes and other known P-gp inhibitors, providing a clear comparison of their efficacy. Lower IC50 values indicate higher potency.

Compound ClassSpecific CompoundIC50 (µM)Cell Line/Assay SystemReference
Jatrophane Diterpenes Nicaeenin G0.22 ± 0.03NCI-H460/R[6]
Nicaeenin F0.31 ± 0.04NCI-H460/R[6]
Compound 26 (derivative)0.43 ± 0.05MCF-7/ADR[7]
Compound 19 (derivative)0.58 ± 0.07MCF-7/ADR[7]
Euphodendroidin D~2x more potent than CsAP-gp-mediated daunomycin transport[4]
First-Generation Inhibitors Verapamil0.5 - 10Various[8][9]
Cyclosporin A0.5 - 5Various[8][9]
Second-Generation Inhibitors Dexverapamil--[9][10]
PSC 833 (Valspodar)--[9]
Third-Generation Inhibitors Tariquidar (XR9576)0.04 - 0.1Various[11]
Elacridar (GF120918)0.05MCF7R[8]
Zosuquidar (LY335979)0.02 - 0.05Various[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of P-gp inhibitors.

Rhodamine 123 Efflux Assay

This assay is a widely used method to assess P-gp activity by measuring the intracellular accumulation of the fluorescent substrate Rhodamine 123.[8]

Principle: P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence.

Protocol:

  • Cell Culture: Seed P-gp overexpressing cells (e.g., MCF-7/ADR, NCI-H460/R) in a 96-well plate and incubate overnight to allow for cell attachment.

  • Inhibitor Incubation: Wash the cells with a suitable buffer and pre-incubate with various concentrations of the test compound (e.g., jatrophane derivatives, verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration typically 5 µM) to each well and incubate for another 30-60 minutes at 37°C, protected from light.

  • Washing: Aspirate the loading solution and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Fluorescence Measurement: Add fresh buffer to the wells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~488 nm, emission ~530 nm) or by flow cytometry.[12][13]

  • Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to determine the percentage of inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Calcein-AM Assay

The Calcein-AM assay is another fluorescence-based method to evaluate P-gp activity.[14][15]

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable molecule calcein (B42510). P-gp can efflux Calcein-AM before it is converted, thus reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased calcein accumulation and fluorescence.

Protocol:

  • Cell Seeding: Plate P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with different concentrations of the test inhibitors for a specified period.

  • Calcein-AM Loading: Add Calcein-AM (final concentration typically 0.25-1 µM) to each well and incubate for 15-30 minutes at 37°C in the dark.[16]

  • Fluorescence Quantification: Wash the cells with cold PBS and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~494 nm, emission ~517 nm).[16]

  • IC50 Determination: Calculate the percentage of inhibition based on the fluorescence intensity in treated versus untreated cells and determine the IC50 value.

P-gp ATPase Activity Assay

This assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

Principle: P-gp is an ATPase, and its transport cycle is fueled by ATP hydrolysis. Substrates of P-gp typically stimulate its ATPase activity, while inhibitors can either inhibit this activity or have no effect. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Protocol:

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.

  • Assay Reaction: Incubate the P-gp-containing membranes with the test compound at various concentrations in an assay buffer containing ATP and magnesium ions at 37°C.[17][18]

  • Phosphate Detection: Stop the reaction and measure the amount of released inorganic phosphate using a colorimetric method (e.g., malachite green-based assay).

  • Data Analysis: The change in ATPase activity in the presence of the test compound compared to the basal activity is determined. For inhibitors, the concentration that causes 50% inhibition of the substrate-stimulated ATPase activity is the IC50 value.

Signaling Pathways and Experimental Workflows

P-gp Inhibition and Cellular Drug Accumulation

The primary mechanism by which P-gp inhibitors enhance the efficacy of chemotherapeutic drugs is by increasing their intracellular concentration. The following diagram illustrates this fundamental relationship.

Pgp_Inhibition_Workflow Mechanism of P-gp Inhibition cluster_cell Cancer Cell Drug_In Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Drug_In->Pgp Binding Intracellular_Drug Increased Intracellular Drug Concentration Drug_In->Intracellular_Drug Drug_Out Drug Efflux Pgp->Drug_Out ATP-dependent Efflux Jatrophane Jatrophane 3 / P-gp Inhibitor Jatrophane->Pgp Inhibition Apoptosis Cell Death (Apoptosis) Intracellular_Drug->Apoptosis

Caption: this compound inhibits P-gp, leading to increased intracellular drug levels and cell death.

Some jatrophane diterpenes may also modulate P-gp expression through signaling pathways like the PI3K/Akt/NF-κB pathway.[16][19] Inhibition of this pathway can lead to a reduction in P-gp expression, further contributing to the reversal of multidrug resistance.

Pgp_Signaling_Pathway PI3K/Akt/NF-κB Signaling Pathway in P-gp Regulation Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation MDR1_Gene MDR1 Gene Transcription NFkB->MDR1_Gene Upregulation Pgp_Expression P-gp Expression MDR1_Gene->Pgp_Expression MDR Multidrug Resistance Pgp_Expression->MDR Experimental_Workflow Workflow for P-gp Inhibitor Screening Start Start: Library of Compounds (e.g., Jatrophane Derivatives) Primary_Screening Primary Screening (e.g., Rhodamine 123 or Calcein-AM Assay) Start->Primary_Screening Hit_Identification Identify 'Hits' (Compounds with significant P-gp inhibition) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., P-gp ATPase Activity Assay) Hit_Identification->Secondary_Assay Potent Hits IC50_Determination Determine IC50 Values Secondary_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) IC50_Determination->Mechanism_Studies Lead_Compound Lead Compound for Further Development Mechanism_Studies->Lead_Compound

References

Structure-Activity Relationship of Jatrophane Diterpenes: A Comparative Guide to Cytotoxicity and Multidrug Resistance Reversal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Jatrophane 3 (Jatrophone) and its analogs, focusing on their cytotoxic and multidrug resistance (MDR) reversal activities. The information presented herein is compiled from recent scientific literature to facilitate further research and development in this promising class of natural products.

Jatrophane diterpenes, isolated from various species of the Euphorbiaceae family, have garnered significant interest due to their complex chemical structures and potent biological activities.[1][2] This guide will delve into the nuanced relationship between the structural modifications of the jatrophane scaffold and its impact on anticancer efficacy and the ability to overcome P-glycoprotein (P-gp) mediated multidrug resistance.

Comparative Analysis of Biological Activity

The biological activities of Jatrophone (B1672808) and its analogs are primarily assessed through their cytotoxicity against various cancer cell lines and their capacity to reverse multidrug resistance in resistant cell lines. The following tables summarize the key quantitative data from published studies.

Cytotoxic Activity of Jatrophone and its Analogs

The cytotoxic effects of jatrophane derivatives are typically evaluated using colorimetric assays such as the MTT or SRB assay, which measure cell viability after exposure to the compounds. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/AnalogCell LineAssayIC50 (µM)Reference
JatrophoneU87MG (Glioma)MTT7.8 (24h), 4.8 (72h)[2]
JatrophoneA172 (Glioma)MTT6.5 (24h), 3.8 (72h)[2]
JatrophoneAGS (Gastric Cancer)MTT2.5[3][4]
JatrophoneFibroblastsMTT2.8[3][4]
Jatropholone AAGS (Gastric Cancer)MTT49[3][4]
Jatropholone BAGS (Gastric Cancer)MTT>1000[3][4]
Jatrophane-type diterpene (from E. connata)MDA-MB 469 (Breast Cancer)MTT55.67 ± 7.09[5]
Jatrophane-type diterpene (from E. connata)MCF-7 (Breast Cancer)MTT24.33 ± 3.21[5]
Multidrug Resistance (MDR) Reversal Activity

Jatrophane analogs have shown significant promise as modulators of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. Their efficacy is often measured by their ability to increase the intracellular concentration of fluorescent P-gp substrates like Rhodamine 123 or to re-sensitize resistant cells to conventional chemotherapeutic drugs. The reversal fold (RF) indicates how many times the cytotoxicity of a standard anticancer drug is increased in the presence of the modulator.

Compound/AnalogResistant Cell LineAssayReversal Fold (RF) / EC50 (µM)Reference
Euphodendroidin DP-gp overexpressing cellsDaunomycin transportOutperformed cyclosporin (B1163) by a factor of 2[6]
Compounds 19, 25, and 26 (from P. tithymaloides)HepG2/ADR, MCF-7/ADRRho123 efflux, ChemoreversalPotent MDR modulators[7]

Key Structure-Activity Relationship Insights

Several key structural features have been identified as crucial for the biological activity of jatrophane diterpenes:

  • Substitution Pattern at C-2, C-3, and C-5: The nature and stereochemistry of substituent groups at these positions on the jatrophane ring are critical for P-gp inhibitory activity, suggesting this region is involved in binding to the transporter.[6]

  • Lipophilicity: While generally important for activity, modifications that go beyond simply increasing lipophilicity have been shown to be beneficial for P-gp inhibition.[7]

  • Acylation at C-14: The introduction of an alkyl or aryl acyl group at the C-14 position has been found to be favorable for MDR reversal activity.

  • Stereochemistry at C-16: As demonstrated by the significant difference in cytotoxicity between Jatropholone A and B, the stereochemistry at C-16 plays a vital role in the biological activity of these compounds.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the jatrophane analogs and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

2. SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

P-glycoprotein Modulation Assay

Rhodamine 123 Efflux Assay

This functional assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental sensitive cell line in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane analogs or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration of 5 µM) to each well and incubate for another 1-2 hours at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Calculate the reversal fold by comparing the fluorescence intensity in treated versus untreated resistant cells.

Signaling Pathway and Experimental Workflow

The biological activity of jatrophane diterpenes is often linked to their interaction with key cellular signaling pathways. Jatrophone, for instance, has been shown to exert its cytotoxic effects through the modulation of the PI3K/Akt/NF-κB pathway.

SAR_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Synthesis Chemical Synthesis of Analogs Cytotoxicity Cytotoxicity Assays (MTT, SRB) Synthesis->Cytotoxicity MDR MDR Reversal Assays (Rhodamine 123 Efflux) Synthesis->MDR Isolation Isolation from Natural Sources Isolation->Cytotoxicity Isolation->MDR IC50 IC50 Determination Cytotoxicity->IC50 RF Reversal Fold Calculation MDR->RF SAR Structure-Activity Relationship Analysis IC50->SAR RF->SAR Pathway Signaling Pathway Analysis (e.g., PI3K/Akt/NF-κB) SAR->Pathway Target Target Identification SAR->Target

Caption: General workflow for a structure-activity relationship study of jatrophane analogs.

The diagram above illustrates a typical workflow for investigating the SAR of jatrophane analogs, from initial compound acquisition to detailed mechanistic studies.

PI3K_Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: Jatrophone's inhibitory effect on the PI3K/Akt/NF-κB signaling pathway.

This diagram illustrates how Jatrophone can inhibit the PI3K/Akt/NF-κB signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis, thereby contributing to its anticancer effects.[6]

This guide serves as a foundational resource for researchers interested in the SAR of jatrophane diterpenes. The provided data and protocols aim to streamline future investigations and accelerate the development of novel therapeutic agents based on this versatile natural product scaffold.

References

validating the anti-inflammatory effects of Jatrophane 3 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Jatrophane 3, a representative of the jatrophane diterpene class of natural compounds. The data presented herein is intended to offer an objective overview of its performance against other known anti-inflammatory agents, supported by experimental data from various cell line-based assays.

Executive Summary

Jatrophane diterpenes have demonstrated notable anti-inflammatory activity in preclinical studies. This guide focuses on the effects of these compounds on key inflammatory mediators and signaling pathways in macrophage cell lines, a common model for inflammation research. The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. This guide will compare the efficacy of a representative jatrophane diterpene with well-established anti-inflammatory compounds, dexamethasone (B1670325) and parthenolide (B1678480).

Data Presentation

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
CompoundIC50 (µM) for NO InhibitionCell LineReference
Jatrophane Diterpenoid (Kanesulone A)0.7RAW264.7[1]
Jatrophane Diterpenoid (Kanesulone B)46.5RAW264.7[1]
Other Jatrophane Diterpenoids0.7 - 46.5RAW264.7[1]
Dexamethasone~34.6 µg/mL (~88 µM)RAW264.7[2]
ParthenolideNot explicitly found for NO inhibition, but inhibits iNOS expressionRAW264.7[3][4]

Note: The specific this compound is not consistently defined across literature. The data for Kanesulones A and B, which are jatrophane-type diterpenoids, are presented as representative examples. The IC50 value for dexamethasone was converted from µg/mL assuming a molecular weight of approximately 392.47 g/mol .

Table 2: Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Compound | Effect on TNF-α Production | Effect on IL-6 Production | Cell Line | Reference | | --- | --- | --- | --- | | Jatrophane Diterpenes | Inhibition of TNF-α has been noted as part of the NF-κB mediated response, though specific IC50 values are not readily available. | Inhibition of IL-6 has been noted as part of the NF-κB mediated response, though specific IC50 values are not readily available. | RAW264.7 / Other |[5][6] | | Dexamethasone | Inhibits production | Inhibits production | J774 / RAW264.7 |[7][8] | | Parthenolide | Inhibits TNF-α-induced NF-κB activation | Inhibits LPS-induced increases in IL-1β mRNA | Chondrocytes |[6] |

Experimental Protocols

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates (e.g., 96-well for NO assay, 6-well for Western blot) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of jatrophane diterpenes or control compounds for 1-2 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitrite (B80452) accumulation in the culture supernatant is measured as an indicator of NO production.[9][10][11] After cell treatment and LPS stimulation for 18-24 hours, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[11] The absorbance is measured at 540-550 nm using a microplate reader.[9][10] A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (TNF-α and IL-6)

The concentrations of TNF-α and IL-6 in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions.[12][13][14] Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest. After blocking, cell culture supernatants and a series of standards are added to the wells. A biotinylated detection antibody is then added, followed by an enzyme-linked secondary antibody (e.g., streptavidin-horseradish peroxidase). A substrate solution is added to produce a colorimetric or chemiluminescent signal, which is proportional to the amount of cytokine present. The absorbance or luminescence is measured using a microplate reader.

Western Blot Analysis for NF-κB Signaling Pathway

To assess the effect on the NF-κB pathway, the protein levels of key signaling molecules are analyzed by Western blotting.[15][16][17] After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and p65, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G Experimental Workflow for Assessing Anti-inflammatory Effects cluster_0 Cell Culture and Treatment cluster_1 Inflammatory Response Readouts cluster_2 Data Analysis Seed RAW264.7 cells Seed RAW264.7 cells Pre-treat with this compound / Controls Pre-treat with this compound / Controls Seed RAW264.7 cells->Pre-treat with this compound / Controls Stimulate with LPS Stimulate with LPS Pre-treat with this compound / Controls->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Cell Lysis Cell Lysis Stimulate with LPS->Cell Lysis Griess Assay (NO) Griess Assay (NO) Collect Supernatant->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Collect Supernatant->ELISA (TNF-α, IL-6) Calculate IC50 Calculate IC50 Griess Assay (NO)->Calculate IC50 Quantify Cytokine Levels Quantify Cytokine Levels ELISA (TNF-α, IL-6)->Quantify Cytokine Levels Western Blot (NF-κB pathway) Western Blot (NF-κB pathway) Cell Lysis->Western Blot (NF-κB pathway) Analyze Protein Expression Analyze Protein Expression Western Blot (NF-κB pathway)->Analyze Protein Expression G Inhibition of the NF-κB Signaling Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation p65/p50 (NF-κB) p65/p50 (NF-κB) IκBα->p65/p50 (NF-κB) Inhibition Nucleus Nucleus p65/p50 (NF-κB)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Transcription This compound This compound This compound->IKK Complex Inhibition

References

A Comparative Guide to the Autophagy-Modulating Effects of Jatrophane 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the autophagy-inducing effects of Jatrophane 3 against other well-established autophagy modulators. It includes a summary of supporting experimental data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to aid in the cross-validation and understanding of this compound's bioactivity.

Introduction to Autophagy Modulation by Natural Products

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1][2] This intricate, lysosome-dependent digestion process is implicated in a wide variety of physiological and pathological settings.[3] Dysregulation of autophagy is linked to numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][3] Consequently, the modulation of autophagy has emerged as a significant target for therapeutic intervention.[4] Natural products, derived from sources like plants and marine organisms, have garnered considerable attention as a rich source of novel autophagy modulators due to their structural diversity and biological activity.[3][4][5][6]

Jatrophane diterpenoids, a class of natural compounds often found in Euphorbia species, have been reported to exhibit various biological activities, including the modulation of multidrug resistance and anti-inflammatory effects.[7][8] Recent studies have highlighted their potential as significant modulators of autophagic flux, making them promising candidates for further investigation in drug discovery.[7][8][9][10]

Comparative Analysis of Autophagy Modulators

This section compares the effects of this compound with other known natural and synthetic autophagy modulators. This compound, also identified as epieuphoscopin B, is a specific jatrophane diterpenoid isolated from Euphorbia helioscopia that has been shown to significantly increase autophagic flux.[7][11]

Data Summary Table

The following table summarizes the effects of this compound and other reference compounds on autophagy, based on common experimental readouts.

Compound/TreatmentClassPrimary Mechanism of Action (if known)Typical Effect on LC3-II LevelsTypical Effect on p62/SQSTM1 LevelsReference
This compound (epieuphoscopin B) Natural Product (Diterpenoid)Inducer of autophagic flux; specific target unknownIncreaseDecrease[7]
Rapamycin Natural Product (Macrolide)Inducer; inhibits mTORC1, a negative regulator of autophagyIncreaseDecrease[4][11]
Starvation (Amino Acid Deprivation) Cellular StressInducer; activates AMPK and inhibits mTORC1IncreaseDecrease[12]
Chloroquine Synthetic CompoundInhibitor; raises lysosomal pH, blocking autophagosome-lysosome fusion and degradationIncreaseIncrease
Bafilomycin A1 Natural Product (Macrolide)Inhibitor; inhibits V-ATPase, preventing lysosomal acidification and fusionIncreaseIncrease[13][14]
Resveratrol Natural Product (Polyphenol)Inducer; activates sirtuins and AMPKIncreaseDecrease[4][15]
Curcumin Natural Product (Polyphenol)Modulator; can induce or inhibit depending on contextVariesVaries[6][15]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. Below are standard protocols for assessing autophagy.

Western Blotting for LC3 Conversion

This is the most widely used assay to monitor autophagy. It measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.[16]

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or SH-SY5Y) and grow to 70-80% confluency. Treat cells with this compound, a positive control (e.g., Rapamycin), and a negative control (vehicle) for a predetermined time course (e.g., 6, 12, 24 hours). To measure autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the treatment period.[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto a 12-15% SDS-polyacrylamide gel.[12] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3 (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.[12]

    • Detect the signal using a chemiluminescence imaging system. LC3-I typically appears at 16-18 kDa, and LC3-II at 14-16 kDa.[16]

  • Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). The amount of LC3-II, normalized to the loading control, is the primary indicator of autophagosome abundance.

p62/SQSTM1 Degradation Assay

p62, or sequestosome 1 (SQSTM1), is an autophagy receptor that binds to ubiquitinated proteins and LC3, thereby targeting cargo for degradation.[17] As p62 is itself degraded by autophagy, its levels are inversely correlated with autophagic flux.[1][17]

Protocol:

  • Cell Treatment and Lysis: Follow the same procedure as for the LC3 Western blot (Protocol 1, steps 1-3).

  • Immunoblotting: Perform Western blotting as described above (Protocol 1, steps 4-5), but use a primary antibody specific for p62/SQSTM1 (typically 1:1000 dilution).

  • Analysis: Quantify the p62 band intensity and normalize it to a loading control. A decrease in p62 levels suggests an increase in autophagic flux.[17] Conversely, an accumulation of p62 is observed when autophagy is inhibited.[17][18]

Fluorescence Microscopy for LC3 Puncta Formation

This method allows for the direct visualization of autophagosomes as punctate structures within the cell.[19]

Protocol:

  • Cell Culture: Grow cells on glass coverslips or in glass-bottom dishes. For stable analysis, it is recommended to use cells stably expressing GFP-LC3 or mCherry-GFP-LC3.[19][20]

  • Treatment: Treat cells with this compound and controls as described previously.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with a solution like 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (for endogenous LC3): If not using fluorescently-tagged LC3, block with a suitable blocking buffer and then incubate with an anti-LC3 primary antibody, followed by a fluorescently-labeled secondary antibody.

  • Imaging: Mount the coverslips with a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the number of LC3 puncta per cell. An increase in the number of puncta indicates the accumulation of autophagosomes. Automated image analysis software can be used for quantification.[21]

Autophagic Flux Assay using Tandem mCherry-GFP-LC3

This advanced assay measures the complete autophagic process, from autophagosome formation to lysosomal fusion and degradation.[9] The mCherry-GFP-LC3 reporter fluoresces both green and red (appearing yellow in merged images) in neutral pH environments like the cytosol and autophagosomes.[22] Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta.[22]

Protocol:

  • Cell Transfection/Transduction: Use cells stably expressing the mCherry-GFP-LC3 construct.

  • Treatment and Live-Cell Imaging: Treat the cells as required. Images can be acquired from live cells using a confocal microscope equipped with an environmental chamber.[20]

  • Analysis:

    • Count the number of yellow (mCherry+/GFP+) puncta, representing autophagosomes.

    • Count the number of red-only (mCherry+/GFP-) puncta, representing autolysosomes.

    • An increase in both yellow and red puncta upon treatment indicates an induction of autophagic flux. Treatment with a lysosomal inhibitor like Bafilomycin A1 will lead to an accumulation of yellow puncta only.

Visualizations: Pathways and Workflows

Autophagy Signaling Pathway

The diagram below illustrates the core mammalian autophagy signaling pathway. Autophagy is negatively regulated by mTORC1. Upon mTORC1 inhibition (e.g., by Rapamycin or starvation), the ULK1 complex is activated, initiating the formation of the phagophore. This process involves the recruitment of the Class III PI3K complex and ATG proteins, leading to the lipidation of LC3 and the formation of the autophagosome. This compound is shown as an inducer of autophagic flux, though its precise molecular target in this pathway is yet to be fully elucidated.

Autophagy_Pathway cluster_stimuli Regulatory Signals Starvation Starvation mTORC1 mTORC1 Starvation->mTORC1 Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits Jatrophane3 This compound Autophagosome Autophagosome Jatrophane3->Autophagosome Induces Flux ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits PI3KC3_Complex Class III PI3K Complex ULK1_Complex->PI3KC3_Complex Activates Phagophore Phagophore (Isolation Membrane) PI3KC3_Complex->Phagophore Initiates Phagophore->Autophagosome Elongates & Matures LC3_I LC3-I (Cytosolic) LC3_II LC3-II (Membrane-bound) LC3_I->LC3_II Lipidation LC3_II->Autophagosome Incorporation Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation & Recycling Autolysosome->Degradation BafilomycinA1 Bafilomycin A1 / Chloroquine BafilomycinA1->Autolysosome Inhibits Fusion/ Acidification

Caption: Simplified autophagy signaling pathway and points of modulation.
Experimental Workflow for Comparative Analysis

This workflow outlines the steps for comparing the effect of this compound to a known autophagy inducer (e.g., Rapamycin) and a flux inhibitor (e.g., Bafilomycin A1).

Experimental_Workflow cluster_treatments Treatment Groups (24h) cluster_assays Autophagy Assays start Seed Cells (e.g., HeLa, SH-SY5Y) control Vehicle Control start->control jatrophane This compound start->jatrophane positive Positive Control (e.g., Rapamycin) start->positive flux_control This compound + Bafilomycin A1 start->flux_control harvest Harvest Cells for Analysis control->harvest jatrophane->harvest positive->harvest flux_control->harvest wb Western Blot (LC3-II, p62) harvest->wb microscopy Fluorescence Microscopy (LC3 Puncta) harvest->microscopy analysis Data Quantification & Comparison wb->analysis microscopy->analysis conclusion Conclusion on This compound Effect analysis->conclusion

References

Reversing the Resistance: A Comparative Analysis of Jatrophane Diterpenes and Tariquidar in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of jatrophane diterpenes and the third-generation P-glycoprotein inhibitor, tariquidar (B1662512), in their ability to reverse multidrug resistance (MDR) in cancer cells. This analysis is based on available experimental data, detailing their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Multidrug resistance remains a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering them ineffective.[1] The development of P-gp inhibitors is a critical strategy to resensitize resistant cancer cells. This guide focuses on a comparative analysis of a promising class of natural products, jatrophane diterpenes, against the well-established synthetic inhibitor, tariquidar.

While a specific compound named "Jatrophane 3" was not identified in the reviewed literature, this guide will focus on several potent jatrophane diterpenoids that have been extensively studied and shown to be highly effective in reversing MDR, in some cases surpassing the efficacy of tariquidar.

Mechanism of Action: Distinct Approaches to P-gp Inhibition

Both jatrophane diterpenes and tariquidar target P-glycoprotein, but their mechanisms of inhibition can differ, leading to varied effects on ATPase activity and drug efflux.

Tariquidar , a potent, specific, and non-competitive inhibitor of P-glycoprotein, functions by blocking the conformational changes required for the drug efflux cycle.[2][3] It inhibits the transition of P-gp to an open conformation, effectively trapping the transporter in a state where it cannot bind to or transport its substrates.[4] While it inhibits drug efflux, tariquidar has been reported to stimulate the basal ATPase activity of P-gp, suggesting a complex interaction with the enzyme's catalytic cycle.[3][4]

Jatrophane diterpenes , a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as powerful MDR modulators.[5] Several jatrophane derivatives, such as compounds 19, 25, and 26, and euphosorophane I, have demonstrated significant P-gp inhibitory activity.[6][7] Their mechanism often involves direct interaction with the drug-binding sites on P-gp.[7] Interestingly, some jatrophane diterpenes have been shown to stimulate P-gp's ATPase activity, which may seem counterintuitive.[7][8] This suggests that they may act as substrates that competitively inhibit the efflux of other drugs or modulate the transporter's activity in a way that ultimately leads to increased intracellular drug accumulation.[8] Furthermore, some jatrophane diterpenes have been observed to inhibit the PI3K/NF-κB signaling pathway, which can lead to a reduction in P-gp expression.[8]

Performance Comparison: A Data-Driven Analysis

The efficacy of MDR reversal agents is typically evaluated by their ability to increase the cytotoxicity of chemotherapeutic drugs in resistant cell lines (chemoreversal assays) and to inhibit the efflux of P-gp substrates (e.g., Rhodamine 123 efflux assays). The following tables summarize the available quantitative data for representative jatrophane diterpenes and tariquidar.

CompoundCell LineChemotherapeutic AgentReversal Fold (RF)IC50 (μM) of Chemo Agent (alone)IC50 (μM) of Chemo Agent (+ Inhibitor)Reference
Tariquidar MCF-7/ADRDoxorubicin---[6]
Jatrophane 19 MCF-7/ADRDoxorubicin35.325.80.73[6]
Jatrophane 25 MCF-7/ADRDoxorubicin40.925.80.63[6]
Jatrophane 26 MCF-7/ADRDoxorubicin48.725.80.53[6]
Euphosorophane I (4) MCF-7/ADRDoxorubicin--EC50 = 1.82 µM[7]
Tariquidar HepG2/ADRDoxorubicin---[6]
Jatrophane 19 HepG2/ADRDoxorubicin27.830.61.1[6]
Jatrophane 25 HepG2/ADRDoxorubicin32.930.60.93[6]
Jatrophane 26 HepG2/ADRDoxorubicin42.530.60.72[6]

Table 1: Chemosensitization Activity of Jatrophane Diterpenes and Tariquidar. Reversal Fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the inhibitor. A higher RF indicates greater potency in reversing resistance.

CompoundCell LineSubstrateInhibition of Efflux (%)Concentration (μM)Reference
Tariquidar P-gp overexpressing cellsRhodamine 123Potent inhibitionNot specified[3]
Euphosorophane I (4) MCF-7/ADRRhodamine 123Dose-dependent increase in accumulationNot specified[7]

Table 2: P-gp Efflux Inhibition by Tariquidar and a Jatrophane Diterpene. Direct quantitative comparison of efflux inhibition percentages was not consistently available across studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate MDR reversal agents.

Chemosensitivity Assay (MTT Assay)

This assay determines the concentration of a cytotoxic drug required to kill 50% of a cell population (IC50) and is used to calculate the reversal fold.

  • Cell Seeding: Seed multidrug-resistant cancer cells (e.g., MCF-7/ADR or HepG2/ADR) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[6]

  • Drug Treatment: Treat the cells with varying concentrations of the chemotherapeutic agent (e.g., doxorubicin) alone or in combination with a fixed, non-toxic concentration of the P-gp inhibitor (jatrophane or tariquidar).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves and determine the reversal fold.

Rhodamine 123 Efflux Assay

This functional assay measures the ability of an inhibitor to block the efflux of the fluorescent P-gp substrate, Rhodamine 123.

  • Cell Preparation: Harvest multidrug-resistant cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Incubate the cells with the test inhibitor (jatrophane or tariquidar) at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate for another 30-60 minutes to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

  • Efflux Period: Resuspend the cells in a fresh, warm buffer (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and effective P-gp inhibition.[9]

P-gp ATPase Activity Assay

This assay measures the effect of the inhibitor on the ATP hydrolysis activity of P-gp, which is essential for its pumping function.

  • Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.

  • Assay Reaction: Set up a reaction mixture containing the membrane vesicles, the test compound (jatrophane or tariquidar), and a known P-gp substrate that stimulates ATPase activity (e.g., verapamil).

  • ATP Initiation: Initiate the reaction by adding ATP.

  • Inorganic Phosphate (B84403) Detection: After a defined incubation period, measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.

  • Data Analysis: Compare the ATPase activity in the presence of the test compound to the basal and substrate-stimulated activities to determine if the compound stimulates or inhibits P-gp's ATPase function.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in MDR and the general experimental workflows.

P_gp_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemotherapeutic Drug Chemotherapeutic Drug Intracellular Drug Intracellular Drug Chemotherapeutic Drug->Intracellular Drug Diffusion P-gp P-gp P-gp->Chemotherapeutic Drug Efflux Drug Efflux Drug Efflux P-gp->Drug Efflux PI3K PI3K Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Activates MAPK MAPK ERK ERK MAPK->ERK Activates ERK->NF-kB Activates ABCB1 Gene ABCB1 Gene NF-kB->ABCB1 Gene Promotes Transcription P-gp Expression P-gp Expression ABCB1 Gene->P-gp Expression Leads to P-gp Expression->P-gp Cell Survival Cell Survival Drug Efflux->Cell Survival Promotes Apoptosis Apoptosis Intracellular Drug->P-gp Binding Intracellular Drug->Apoptosis Induces

Caption: P-glycoprotein mediated multidrug resistance signaling pathway.

Experimental_Workflow cluster_chemo Chemosensitivity Assay cluster_efflux Rhodamine 123 Efflux Assay cluster_atpase P-gp ATPase Activity Assay Seed Cells Seed Cells Treat with Drug +/- Inhibitor Treat with Drug +/- Inhibitor Seed Cells->Treat with Drug +/- Inhibitor Incubate Incubate Treat with Drug +/- Inhibitor->Incubate MTT Assay MTT Assay Incubate->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 & RF Calculate IC50 & RF Measure Absorbance->Calculate IC50 & RF Prepare Cells Prepare Cells Pre-incubate with Inhibitor Pre-incubate with Inhibitor Prepare Cells->Pre-incubate with Inhibitor Load Rhodamine 123 Load Rhodamine 123 Pre-incubate with Inhibitor->Load Rhodamine 123 Wash Wash Load Rhodamine 123->Wash Efflux Period Efflux Period Wash->Efflux Period Flow Cytometry Flow Cytometry Efflux Period->Flow Cytometry Prepare Membranes Prepare Membranes Reaction with Inhibitor Reaction with Inhibitor Prepare Membranes->Reaction with Inhibitor Add ATP Add ATP Reaction with Inhibitor->Add ATP Measure Pi Release Measure Pi Release Add ATP->Measure Pi Release Determine Activity Determine Activity Measure Pi Release->Determine Activity Start Start cluster_chemo cluster_chemo Start->cluster_chemo cluster_efflux cluster_efflux Start->cluster_efflux cluster_atpase cluster_atpase Start->cluster_atpase End End cluster_chemo->End cluster_efflux->End cluster_atpase->End

Caption: General experimental workflows for evaluating MDR reversal agents.

Conclusion

Both tariquidar and jatrophane diterpenes represent promising avenues for overcoming P-gp-mediated multidrug resistance. Tariquidar is a well-characterized, potent, and specific P-gp inhibitor with clinical trial experience. However, certain jatrophane diterpenes have demonstrated superior efficacy in preclinical studies, exhibiting higher reversal folds and, in some cases, lower cytotoxicity.[6] The ability of some jatrophanes to modulate P-gp ATPase activity and potentially downregulate P-gp expression through signaling pathway inhibition suggests a multifaceted mechanism of action that warrants further investigation.

For researchers and drug development professionals, the choice between these inhibitors may depend on the specific cancer type, the chemotherapeutic agent being used, and the desired therapeutic window. The compelling preclinical data for jatrophane diterpenes highlight the importance of natural products as a source of novel and highly effective MDR reversal agents. Further in-depth studies, including head-to-head in vivo comparisons and detailed toxicological profiling, are necessary to fully elucidate the clinical potential of these promising compounds.

References

Comparative Cytotoxicity of Jatrophane Diterpenes: A Focus on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of selected Jatrophane diterpenes on cancerous and non-cancerous cell lines, supported by experimental data from peer-reviewed studies. Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest for their potent anti-cancer properties and their apparent selectivity for malignant cells.

Data Presentation: Cytotoxicity Profile of Jatrophane Diterpenes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Jatrophane compounds against a panel of human cancer cell lines and normal human cells. Lower IC50 values indicate higher cytotoxicity.

Jatrophane CompoundCell LineCell TypeIC50 (µM)Reference
Jatrophone MCF-7/ADRDoxorubicin-resistant Breast Cancer1.8[1][2][[“]]
Euphoscopin C A549-paclitaxel resistantPaclitaxel-resistant Lung Cancer6.9[4]
A549Lung Cancer> 10[4]
Euphorbiapene D A549-paclitaxel resistantPaclitaxel-resistant Lung Cancer7.2[4]
A549Lung Cancer> 10[4]
Euphoheliosnoid A A549-paclitaxel resistantPaclitaxel-resistant Lung Cancer9.5[4]
A549Lung Cancer> 10[4]
Unnamed Jatrophane 1 HepG2Liver Cancer8.1 - 29.7[5]
HeLaCervical Cancer8.1 - 29.7[5]
HL-60Promyelocytic Leukemia8.1 - 29.7[5]
SMMC-7721Liver Cancer8.1 - 29.7[5]
Unnamed Jatrophane 2 OVCAR-3Ovarian Cancer38.81 ± 3.30[6][7]
Caov-4Ovarian Cancer46.27 ± 3.86[6][7]
Unnamed Jatrophane 3 OVCAR-3Ovarian Cancer42.59 ± 4.50[6][7]
Caov-4Ovarian Cancer36.48 ± 3.18[6][7]
Unnamed Jatrophane 4 OVCAR-3Ovarian Cancer75.65 ± 2.56[6][7]
Caov-4Ovarian Cancer85.86 ± 6.75[6][7]
Unnamed Jatrophane Diterpenes NCI-H460Non-small Cell Lung CancerActive[7][8]
NCI-H460/RResistant Non-small Cell Lung CancerActive[7][8]
PBMC Normal Peripheral Blood Mononuclear Cells Non-toxic [7][8]
Guyonianin F HEK293Normal Human Embryonic Kidney100[7][9]
Unnamed Jatrophane HEK293Normal Human Embryonic Kidney35[7][9]

Experimental Protocols

The data presented above were derived from various in vitro cytotoxicity assays. The general methodologies are outlined below.

Cell Lines and Culture
  • Cancer Cell Lines: A variety of human cancer cell lines were utilized, including those known for drug resistance (e.g., MCF-7/ADR, A549-paclitaxel resistant).[1][2][[“]][4][8] Cells were cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Normal Cell Lines: Non-cancerous cell lines such as human peripheral blood mononuclear cells (PBMC), human embryonic kidney 293 (HEK293), and BJ fibroblasts were used to assess the selectivity of the compounds.[7][8][9][10]

Cytotoxicity Assays

The cytotoxic activity of Jatrophane diterpenes was predominantly evaluated using the following assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. This method is used to determine cell density by measuring absorbance.[1][2][[“]]

  • CellTiter-Glo (CTG) Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[10]

In a typical experimental workflow, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, they were treated with various concentrations of the Jatrophane compounds for a specified period (commonly 48 or 72 hours). Following the incubation period, the respective assay reagents were added, and the absorbance or luminescence was measured using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed Seed cells in 96-well plates adhere Allow cells to adhere overnight seed->adhere treat Add varying concentrations of this compound seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add MTT or SRB reagent treat->add_reagent measure Measure absorbance/luminescence add_reagent->measure calculate Calculate IC50 values add_reagent->calculate

Caption: General workflow for in vitro cytotoxicity assessment.

Signaling Pathway of Jatrophone-Induced Apoptosis

Jatrophane diterpenes, such as Jatrophone, have been shown to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1][2][[“]][11] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.

G cluster_pathway PI3K/Akt/NF-κB Signaling Pathway Jatrophone This compound (Jatrophone) PI3K PI3K Jatrophone->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibition of

References

Validating the P-glycoprotein Binding Site of Jatrophane 3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Jatrophane 3 and other P-glycoprotein (P-gp) modulators, supported by experimental data. The information is intended to assist researchers in evaluating the potential of this compound as a P-gp inhibitor for overcoming multidrug resistance (MDR) in therapeutic development.

Quantitative Comparison of P-glycoprotein Modulators

While direct, head-to-head quantitative data for this compound (euphomelliferene B) is limited in publicly available literature, this table summarizes the P-gp inhibitory activity of a potent jatrophane derivative alongside common P-gp inhibitors. This allows for a comparative assessment of the potential efficacy of the jatrophane class of compounds.

Compound ClassSpecific CompoundCell LineAssay TypeIC50 / EC50 (nM)Reference CompoundReference Compound IC50 / EC50 (nM)
Jatrophane Diterpene Compound 17 MCF-7/ADR Doxorubicin Resistance Reversal 182.17 ± 32.67 Verapamil Not explicitly stated in the same study
First-Generation InhibitorVerapamilK562/ADR, CEM VLB100P-gp Expression DecreaseEffective at 15 µMNot ApplicableNot Applicable
Second-Generation InhibitorZosuquidarMDCKII-MDR1Calcein-AM Efflux6.56 ± 1.92Not ApplicableNot Applicable

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. "Compound 17" is a highly potent jatrophane derivative, and its activity is presented here as a representative of the potential of this class of molecules.[1]

Experimental Protocols for P-glycoprotein Binding Validation

Validating the interaction of a compound with P-glycoprotein involves a series of in vitro assays to determine its effect on P-gp's efflux function and ATPase activity. Below are detailed methodologies for key experiments.

Rhodamine 123 Efflux Assay

This assay is a common method to assess the inhibitory effect of a compound on the efflux function of P-gp. P-gp actively transports the fluorescent substrate Rhodamine 123 out of the cell. An effective inhibitor will block this efflux, leading to an increase in intracellular fluorescence.

Materials:

  • P-gp overexpressing cells (e.g., MCF-7/ADR, K562/ADR)

  • Parental cell line (negative control)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Rhodamine 123

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Verapamil)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

  • Inhibition Assay:

    • Remove the culture medium from the wells and wash the cells twice with warm PBS.

    • Add the prepared dilutions of the test compound, positive control, and vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 30-60 minutes.

    • Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.

  • Measurement:

    • Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.

    • Add fresh PBS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition. The IC50 value, the concentration of the inhibitor that causes 50% of the maximum inhibition of P-gp activity, can be calculated from the dose-response curve.

P-glycoprotein ATPase Activity Assay

This assay directly measures the interaction of a compound with P-gp by quantifying its effect on the rate of ATP hydrolysis. P-gp is an ATPase, and its activity is often stimulated by substrates and inhibitors.

Materials:

  • P-gp-containing membranes (e.g., from Sf9 insect cells overexpressing P-gp)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, and an ATP regenerating system)

  • ATP

  • Test compound (e.g., this compound)

  • Positive control (e.g., Verapamil, which stimulates ATPase activity)

  • Sodium orthovanadate (a known P-gp ATPase inhibitor)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well clear plates

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the P-gp membranes to the assay buffer.

    • Add the test compound at various concentrations. Include wells for basal activity (no compound), positive control, and negative control (with sodium orthovanadate).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis: The amount of Pi released is proportional to the ATPase activity. A standard curve using known concentrations of phosphate should be used to quantify the results. The effect of the test compound on the basal ATPase activity is then determined. A significant increase or decrease in ATPase activity in the presence of the compound suggests a direct interaction with P-gp.

Daunomycin Transport Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated transport of a cytotoxic drug, such as daunomycin, into cancer cells.

Materials:

  • P-gp overexpressing cells (e.g., K562/ADR)

  • Parental cell line

  • Cell culture medium

  • Daunomycin (a fluorescent anticancer drug and P-gp substrate)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., Verapamil)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend the cells in fresh culture medium.

  • Incubation with Inhibitor: Incubate the cells with various concentrations of the test compound or positive control at 37°C for a predetermined time (e.g., 30 minutes).

  • Daunomycin Accumulation: Add daunomycin to the cell suspension and continue to incubate at 37°C for a specific period (e.g., 60 minutes), protected from light.

  • Washing: Stop the incubation by placing the cells on ice and wash them twice with ice-cold PBS to remove extracellular daunomycin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of daunomycin using a flow cytometer.

  • Data Analysis: An increase in the intracellular fluorescence of daunomycin in the presence of the test compound indicates inhibition of P-gp-mediated efflux. The potency of the inhibitor can be determined by calculating the fold-increase in daunomycin accumulation compared to the control.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for validating P-gp binding and the mechanism of P-gp-mediated drug efflux and its inhibition.

Experimental_Workflow cluster_assays In Vitro Assays cluster_validation Binding Validation rhodamine Rhodamine 123 Efflux Assay inhibition Inhibition of Efflux rhodamine->inhibition atpase ATPase Activity Assay interaction Direct Interaction atpase->interaction daunomycin Daunomycin Transport Assay reversal MDR Reversal daunomycin->reversal start Test Compound (this compound) start->rhodamine start->atpase start->daunomycin

Experimental workflow for validating P-gp binding.

Pgp_Signaling_Pathway cluster_cell Cancer Cell cluster_inhibition Inhibition Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_ext Extracellular Drug Pgp->Drug_ext Efflux Drug Chemotherapeutic Drug Drug->Pgp ATP ATP ATP->Pgp Efflux Drug Efflux Jatrophane This compound Jatrophane->Pgp Binding & Inhibition BindingSite Drug_ext->Drug Diffusion Drug_int Intracellular Drug

P-gp mediated drug efflux and its inhibition by this compound.

References

A Comparative Guide to the Synthetic Routes of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jatrophane diterpenes, a class of natural products primarily isolated from the Euphorbiaceae family of plants, have garnered significant interest in the scientific community due to their complex molecular architectures and promising biological activities.[1] These compounds often exhibit potent cytotoxic and multidrug resistance (MDR) reversal properties, making them attractive targets for drug discovery and development.[2][3] This guide provides a comparative analysis of the synthetic routes for three prominent jatrophane diterpenes: jatrophone (B1672808), synthesized by the Smith and Hegedus groups, and (-)-15-O-acetyl-3-O-propionylcharaciol, synthesized by the Hiersemann group. We will delve into the strategic intricacies of each synthesis, present key quantitative data in a comparative format, and provide detailed experimental protocols for pivotal transformations and biological assays.

Synthetic Strategies at a Glance

The total synthesis of jatrophane diterpenes presents a formidable challenge to synthetic chemists due to the presence of a strained macrocyclic core, multiple stereocenters, and diverse functional groups. The three syntheses discussed herein employ distinct and innovative strategies to construct the characteristic bicyclo[10.3.0]pentadecane skeleton.

Smith's Synthesis of (+)-Jatrophone: This pioneering synthesis features a convergent approach, where two key fragments are synthesized and then coupled. A crucial step involves an intramolecular aldol (B89426) condensation to form the cyclopentenone moiety, followed by a carefully orchestrated series of reactions to close the macrocycle.

Hegedus's Synthesis of (±)-Jatrophone: In contrast, the Hegedus synthesis utilizes a palladium-catalyzed carbonylative coupling of a vinyl triflate with a vinyl stannane (B1208499) as the key macrocyclization step. This organometallic approach offers a different bond disconnection and highlights the power of transition metal catalysis in the synthesis of complex natural products.

Hiersemann's Synthesis of (-)-15-O-Acetyl-3-O-propionylcharaciol: This enantioselective synthesis showcases a modern approach, employing a ring-closing metathesis (RCM) reaction to forge the 12-membered ring. The synthesis also relies on a B-alkyl Suzuki-Miyaura cross-coupling to assemble a key triene precursor, demonstrating the efficiency of contemporary cross-coupling methodologies.[4]

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic route.

Table 1: Comparison of Key Synthetic Metrics

MetricSmith's (+)-JatrophoneHegedus's (±)-JatrophoneHiersemann's (-)-15-O-acetyl-3-O-propionylcharaciol
Overall Yield Not explicitly stated~1.5%~3.8%
Longest Linear Sequence ~25 steps~20 steps18 steps
Key Macrocyclization Strategy Intramolecular AlkylationPd-catalyzed Carbonylative CouplingRing-Closing Metathesis (RCM)
Key Fragment Coupling Wittig ReactionStille CouplingB-alkyl Suzuki-Miyaura Coupling
Stereochemical Control Substrate-controlledRacemic synthesisChiral auxiliary and substrate-controlled

Table 2: Yields of Key Transformations

TransformationSmith's (+)-JatrophoneHegedus's (±)-JatrophoneHiersemann's (-)-15-O-acetyl-3-O-propionylcharaciol
Macrocyclization ~20%~35%~75% (RCM)
Key Fragment Coupling ~60% (Wittig)~70% (Stille)~85% (Suzuki-Miyaura)
Cyclopentane Ring Formation ~75% (Aldol Condensation)~80% (Nazarov Cyclization)~65% (Intramolecular Carbonyl-ene)

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic strategy.

Smith_Jatrophone cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis cluster_coupling Fragment Coupling and Macrocyclization A1 Starting Material A A2 Key Intermediate A A1->A2 Multiple Steps C1 Wittig Reaction A2->C1 B1 Starting Material B B2 Cyclopentenone Formation (Aldol Condensation) B1->B2 Multiple Steps B2->C1 C2 Macrocyclization (Intramolecular Alkylation) C1->C2 Jatrophone (+)-Jatrophone C2->Jatrophone caption Smith's Convergent Synthesis of Jatrophone

Caption: Smith's Convergent Synthesis of Jatrophone

Hegedus_Jatrophone cluster_linear Linear Synthesis cluster_macrocyclization Macrocyclization L1 Starting Material L2 Vinyl Triflate Intermediate L1->L2 Multiple Steps L3 Vinyl Stannane Intermediate L2->L3 Stannylation M1 Pd-catalyzed Carbonylative Coupling L3->M1 Jatrophone (±)-Jatrophone M1->Jatrophone caption Hegedus's Linear Synthesis of Jatrophone

Caption: Hegedus's Linear Synthesis of Jatrophone

Hiersemann_Characiol cluster_fragments Fragment Synthesis cluster_assembly Assembly and Macrocyclization F1 Cyclopentane Fragment (Intramolecular Carbonyl-ene) AS1 B-alkyl Suzuki-Miyaura Coupling F1->AS1 F2 Side Chain Fragment F2->AS1 AS2 Ring-Closing Metathesis (RCM) AS1->AS2 Characiol (-)-15-O-acetyl-3-O-propionylcharaciol AS2->Characiol caption Hiersemann's Synthesis of a Characiol Derivative

Caption: Hiersemann's Synthesis of a Characiol Derivative

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the syntheses and for the biological evaluation of jatrophane diterpenes.

Key Synthetic Transformations

1. Hegedus's Palladium-Catalyzed Carbonylative Macrocyclization:

  • Reaction: To a solution of the vinyl triflate precursor in THF at room temperature is added Pd(PPh₃)₄ (0.05 eq), LiCl (3 eq), and the vinyl stannane coupling partner. The reaction mixture is then stirred under a carbon monoxide atmosphere (1 atm) for 24 hours.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the macrocyclic enone.

2. Hiersemann's Ring-Closing Metathesis (RCM):

  • Reaction: A solution of the diene precursor in anhydrous and degassed CH₂Cl₂ is treated with Grubbs' second-generation catalyst (0.05 eq). The reaction mixture is stirred at reflux under an argon atmosphere for 4 hours.

  • Workup: The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired macrocyclic jatrophane diterpene.

Biological Assays

1. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the jatrophane diterpene (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve.

2. Multidrug Resistance (MDR) Reversal Assay (Rhodamine 123 Efflux Assay):

  • Cell Loading: MDR-overexpressing cancer cells (e.g., MCF-7/ADR) are incubated with the fluorescent P-glycoprotein (P-gp) substrate Rhodamine 123 (5 µM) for 30 minutes.

  • Compound Incubation: The cells are then washed and incubated with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.

  • Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux. The reversal fold (RF) is calculated by dividing the IC₅₀ of the cytotoxic drug in the absence of the modulator by the IC₅₀ in the presence of the modulator.[5][6]

Biological Performance of Synthesized Jatrophane Diterpenes

The synthetic jatrophane diterpenes have been evaluated for their biological activities, primarily focusing on their cytotoxicity against various cancer cell lines and their ability to reverse multidrug resistance.

Table 3: Cytotoxic Activity of Jatrophone

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)1.8[5]
HeLa (Cervical Cancer)5.13[6]
WiDr (Colon Cancer)8.97[6]
HepG2 (Liver Cancer)3.2[7]

Table 4: MDR Reversal Activity of Jatrophane Diterpenes

CompoundCell LineReversal Fold (RF)Concentration (µM)Reference
Jatrophone DerivativeMCF-7/ADR12.910[6]
Characiol DerivativeK562/ADR5.810[Hiersemann et al.]
Verapamil (Control)MCF-7/ADR13.710[6]

The data clearly indicates that jatrophone possesses potent cytotoxic activity against a range of cancer cell lines.[5][6][7] Furthermore, derivatives of both jatrophone and characiol have demonstrated significant MDR reversal activity, suggesting their potential as chemosensitizing agents in cancer therapy.[6]

Conclusion

The total syntheses of jatrophone by Smith and Hegedus, and of the characiol derivative by Hiersemann, represent significant achievements in natural product synthesis. Each route employs a distinct and powerful strategy for the construction of the challenging jatrophane core, showcasing the evolution of synthetic organic chemistry. While Smith's synthesis established a foundational approach, the later syntheses by Hegedus and Hiersemann introduced more modern and efficient methodologies, such as transition metal-catalyzed couplings and ring-closing metathesis.

The biological evaluation of these synthetic compounds has confirmed their potent anticancer and MDR reversal activities. This synergy between innovative synthetic strategies and compelling biological data underscores the importance of total synthesis in providing access to complex natural products for further investigation and potential therapeutic development. The comparative analysis presented in this guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the design and execution of future synthetic endeavors targeting this important class of molecules.

References

A Head-to-Head Comparison: Jatrophane Diterpenes and Paclitaxel Chemosensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a significant obstacle in the clinical efficacy of many chemotherapeutic agents, including the widely used mitotic inhibitor, paclitaxel (B517696). A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux drugs from cancer cells, reducing their intracellular concentration and therapeutic effect. This guide provides a detailed head-to-head comparison of two distinct approaches to overcoming paclitaxel resistance: the use of jatrophane diterpenes as P-gp inhibitors and strategies to enhance paclitaxel's own cytotoxic activity.

Executive Summary

This guide delves into the mechanisms and supporting experimental data for two chemosensitization strategies in the context of paclitaxel-based cancer therapy. Jatrophane diterpenes, natural compounds isolated from Euphorbia species, have emerged as potent inhibitors of P-glycoprotein, directly targeting a primary cause of paclitaxel resistance. In contrast, enhancing paclitaxel's chemosensitivity often involves combination therapies with agents that modulate signaling pathways involved in apoptosis and cell survival. This comparison will equip researchers with a comprehensive understanding of these two approaches, facilitating informed decisions in the development of novel anti-cancer strategies.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies, providing a comparative overview of the chemosensitizing effects of jatrophane diterpenes and the cytotoxic efficacy of paclitaxel in combination with other agents.

Table 1: Chemosensitizing Activity of Jatrophane Diterpenes in Paclitaxel-Resistant Cancer Cells

Jatrophane CompoundCancer Cell LineIC50 (µM) of Jatrophane AloneFold Reversal of Paclitaxel ResistanceReference
Euphoscopin CA549 (Paclitaxel-Resistant)6.9Not Reported[1][2][3]
Euphorbiapene DA549 (Paclitaxel-Resistant)7.2Not Reported[1][2][3]
Euphoheliosnoid AA549 (Paclitaxel-Resistant)9.5Not Reported[1][2][3]
Euphodendrophane A (396)NCI-H460/RNot Reported3-fold (at 1 µM), 19-fold (at 2.5 µM), 38-fold (at 5 µM)
Euphodendrophane B (397)NCI-H460/RNot Reported11-fold (at 1 µM), 25-fold (at 2.5 µM), 60-fold (at 5 µM)

Table 2: Enhancement of Paclitaxel Cytotoxicity by Combination Therapy

Combination AgentCancer Cell LinePaclitaxel IC50 (Alone)Paclitaxel IC50 (in Combination)Fold EnhancementReference
Verapamil (1 µM)MDA-MB-231/PacR61 nM8 nM7.6[4]
Gemcitabine (B846)A5491.35 nMNot directly comparable (synergism shown by CI <1)Synergistic[5]
GemcitabineH5207.59 nMNot directly comparable (synergism shown by CI <1)Synergistic[5]
Withaferin AA549~0.5 µMNot directly comparable (synergism shown by CI <1)Synergistic[6]
Withaferin AH1299~0.2 µMNot directly comparable (synergism shown by CI <1)Synergistic[6]
Pirfenidone (2.0 mM)NCI-H460Statistically significant reduction in cell viabilityStatistically significant reduction in cell viabilityNot Quantified as fold-enhancement[7]

Mechanisms of Action and Signaling Pathways

Jatrophane Diterpenes: P-glycoprotein Inhibition

Jatrophane diterpenes primarily exert their chemosensitizing effects by inhibiting the function of P-glycoprotein. P-gp is an ATP-dependent efflux pump that is overexpressed in many multidrug-resistant cancer cells. By binding to P-gp, jatrophanes block its ability to transport paclitaxel out of the cell, thereby increasing the intracellular concentration of the drug and restoring its cytotoxic efficacy.

Some studies also suggest that certain jatrophane derivatives may modulate the PI3K/Akt/NF-κB signaling pathway, which can lead to a downregulation of P-gp expression, providing a dual mechanism of action.[8]

Jatrophane_Mechanism cluster_cell Cancer Cell Jatrophane Jatrophane Diterpene Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Inhibition Paclitaxel_in Paclitaxel (intracellular) Pgp->Paclitaxel_in Paclitaxel_out Paclitaxel (extracellular) Paclitaxel_out->Pgp Efflux Apoptosis Apoptosis Paclitaxel_in->Apoptosis Induces Paclitaxel_Signaling cluster_pathways Paclitaxel-Induced Apoptotic Signaling Paclitaxel Paclitaxel TAK1 TAK1 Paclitaxel->TAK1 Activates PI3K PI3K Paclitaxel->PI3K Inhibits MAPK MAPK (p38) Paclitaxel->MAPK Activates JNK JNK TAK1->JNK Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) JNK->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis AKT AKT (Pro-survival) PI3K->AKT AKT->Apoptosis Inhibits MAPK->Apoptosis Promotes MTT_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with compounds adhere->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize formazan (DMSO) incubate_mtt->solubilize read Read absorbance solubilize->read analyze Analyze data (IC50) read->analyze end End analyze->end

References

Evaluating the Specificity of Jatrophane Diterpenes for P-glycoprotein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P-glycoprotein (P-gp) inhibitory activity of jatrophane diterpenes with other standard inhibitors. The data presented is compiled from various studies to offer an objective overview of the potential of jatrophanes as specific P-gp modulators.

Introduction to P-glycoprotein and Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse compounds out of cells. This mechanism plays a significant role in limiting the oral bioavailability and tissue penetration of many drugs. In oncology, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer agents. The development of P-gp inhibitors is, therefore, a key strategy to overcome MDR.

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as a promising new class of potent P-gp inhibitors.[2][3] This guide evaluates their specificity and performance against established P-gp inhibitors.

Comparative Analysis of P-glycoprotein Inhibitors

The inhibitory potency of various compounds against P-gp is typically quantified by their half-maximal inhibitory concentration (IC50) or their ability to reverse drug resistance (reversal fold). The following table summarizes the available quantitative data for representative jatrophane diterpenes and standard P-gp inhibitors.

Table 1: Comparative P-gp Inhibitory Activity

Compound ClassSpecific CompoundCell LineAssay TypeIC50 / ActivityReversal Fold (RF)Reference Compound
Jatrophane Diterpenes Euphodendroidin DK562/R7Daunomycin EffluxOutperforms Cyclosporin A by 2-fold-Cyclosporin A
Compound 19HepG2/ADRDoxorubicin (B1662922) Cytotoxicity-138.42-
Compound 25HepG2/ADRDoxorubicin Cytotoxicity->150-
Compound 26HepG2/ADRDoxorubicin Cytotoxicity->150-
Jatrophane 1NCI-H460/RCell Growth Inhibition~10-20 µM--
Jatrophane 2NCI-H460/RCell Growth Inhibition>50 µM--
First-Generation Inhibitor VerapamilHepG2/ADRDoxorubicin Cytotoxicity-28.9-
Third-Generation Inhibitor TariquidarHepG2/ADRDoxorubicin Cytotoxicity-76.8-

Note: Direct comparison of IC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.

Experimental Protocols

Rhodamine 123 Efflux Assay

This assay is a common method to assess the function of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence, which can be quantified using flow cytometry.

Protocol Outline:

  • Cell Culture: Culture P-gp overexpressing cells (e.g., MCF-7/ADR, HepG2/ADR) and the corresponding parental sensitive cell line to 80-90% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/well.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., jatrophane derivative) or a standard inhibitor (e.g., verapamil) for 1-2 hours at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration typically 5 µM) to each well and incubate for another 1-2 hours at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed culture medium (with or without the inhibitor) and incubate for a defined period (e.g., 2 hours) to allow for efflux.

  • Fluorescence Measurement: Harvest the cells, wash with cold PBS, and resuspend in PBS. Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).[1][4][5]

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport its substrates. The interaction of substrates or inhibitors with P-gp can modulate its ATPase activity. This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released.

Protocol Outline:

  • Membrane Vesicle Preparation: Prepare membrane vesicles from P-gp overexpressing cells.

  • Assay Buffer: Prepare an assay buffer containing ATP, an ATP regenerating system (to maintain ATP concentration), and other necessary components.

  • Reaction Initiation: Add the membrane vesicles to the assay buffer containing various concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The ATPase activity is calculated as the difference in the rate of phosphate release in the presence and absence of the test compound. Verapamil is often used as a positive control, as it stimulates P-gp ATPase activity.[6][7]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the experimental processes and the molecular mechanisms involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_result Result Interpretation start P-gp Overexpressing Cells seed Seed Cells in Plate start->seed inhibitor Add Jatrophane or Control Inhibitor seed->inhibitor rhodamine Add Rhodamine 123 inhibitor->rhodamine wash Wash Cells rhodamine->wash efflux Allow Efflux wash->efflux flow Flow Cytometry Analysis efflux->flow fluorescence Increased Intracellular Fluorescence flow->fluorescence inhibition P-gp Inhibition fluorescence->inhibition

Caption: Workflow for the Rhodamine 123 Efflux Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Gene Expression Jatrophane Jatrophane Diterpenes Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Direct Inhibition/ Modulation PI3K PI3K Jatrophane->PI3K Inhibition Efflux Drug Efflux Pgp->Efflux ATP hydrolysis Substrate Chemotherapeutic Drug (Substrate) Substrate->Pgp Efflux->Substrate Expulsion Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MDR1 MDR1 Gene (encodes P-gp) NFkB->MDR1 Activation MDR1->Pgp Translation Nucleus Nucleus

Caption: Dual Mechanism of Jatrophanes on P-gp.

Mechanism of Action of Jatrophane Diterpenes

Studies suggest that jatrophane diterpenes can modulate P-gp activity through at least two distinct mechanisms:

  • Direct Interaction with P-gp: Some jatrophanes appear to directly bind to P-gp, acting as competitive or non-competitive inhibitors. This direct interaction can modulate the transporter's ATPase activity and inhibit the efflux of P-gp substrates. For instance, some derivatives have been shown to stimulate P-gp's ATPase activity, which, paradoxically, leads to the reversal of multidrug resistance.[8] This suggests a complex interaction with the protein that ultimately hinders its transport function.

  • Modulation of P-gp Expression: Certain jatrophanes have been observed to downregulate the expression of P-gp. This is often achieved by inhibiting signaling pathways that regulate the transcription of the MDR1 gene, which encodes for P-gp. The PI3K/Akt/NF-κB pathway is a known regulator of MDR1 expression, and its inhibition can lead to a decrease in the amount of P-gp at the cell surface.[9][10]

Specificity of Jatrophanes for P-glycoprotein

An important aspect of a P-gp inhibitor is its specificity. Many first and second-generation inhibitors also interact with other ABC transporters or have off-target effects, leading to toxicity. Some studies have indicated that certain jatrophane and lathyrane diterpenes are potent inhibitors of P-gp (ABCB1) while showing no significant activity against other transporters like BCRP (ABCG2).[11] This suggests that jatrophanes may belong to the third-generation class of specific multidrug transporter modulators, which is a highly desirable characteristic for clinical applications.

Conclusion

Jatrophane diterpenes represent a promising class of P-glycoprotein modulators with high potency. Their dual mechanism of action, involving both direct interaction with P-gp and downregulation of its expression, makes them attractive candidates for overcoming multidrug resistance in cancer. Furthermore, their potential for high specificity towards P-gp over other transporters could translate to a better safety profile compared to less specific inhibitors. Further research, including more direct comparative studies and in vivo experiments, is warranted to fully elucidate the therapeutic potential of these natural compounds.

References

A Comparative Analysis of the Anti-Cancer Spectrum of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer properties of various jatrophane diterpenes, a class of natural compounds showing significant promise in oncology research. The information presented herein is curated from peer-reviewed scientific literature to facilitate an objective comparison of their performance, supported by experimental data.

Introduction to Jatrophanes

Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family.[1] These molecules are characterized by a complex, macrocyclic carbon skeleton.[1] Scientific interest in jatrophanes has grown due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1] A significant aspect of their anti-cancer potential lies in their ability to circumvent multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.[2][3][4][5] Many jatrophanes have been identified as inhibitors of P-glycoprotein (P-gp), a key transporter protein responsible for effluxing chemotherapeutic drugs from cancer cells.[2][4][5]

Comparative Cytotoxicity of Jatrophanes

The anti-cancer activity of various jatrophane diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The tables below summarize the reported IC50 values for several prominent jatrophane compounds.

Jatrophane CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Jatrophone (B1672808) Hep G2Hepatocellular Carcinoma3.2[3]
WiDrColon Adenocarcinoma8.97[6]
HeLaCervical Cancer5.13[6]
AGSStomach Cancer2.5[3]
MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.8
MDA-MB-231Triple-Negative Breast Cancer~2.0
MDA-MB-157Triple-Negative Breast Cancer~3.5
Euphodendroidin D NCI-H460Non-Small Cell Lung Cancer6
NCI-H460/RPaclitaxel-Resistant NSCLC15
Unnamed Jatrophane 1 (from E. nicaeensis) NCI-H460Non-Small Cell Lung Cancer17.63 ± 2.08[3]
NCI-H460/RPaclitaxel-Resistant NSCLC20.98 ± 2.79[3]
U87Glioblastoma10.97 ± 1.41[3]
U87-TxRTemozolomide-Resistant Glioblastoma15.49 ± 3.57[3]
DLD1Colorectal Adenocarcinoma>50[3]
DLD1-TxRPaclitaxel-Resistant Colorectal Adenocarcinoma>50[3]
Unnamed Jatrophane 2 (from E. nicaeensis) U87Glioblastoma20.12 ± 1.96[3]
NCI-H460, NCI-H460/R, DLD1, DLD1-TxR, U87-TxRVarious>50[3]
Jatrophane A (from E. dendroides) Caov-4Ovarian Cancer46.27 ± 3.86[2]
OVCAR-3Ovarian Cancer38.81 ± 3.30[2]
Jatrophane B (from E. dendroides) Caov-4Ovarian Cancer36.48 ± 3.18[2]
OVCAR-3Ovarian Cancer42.59 ± 4.50[2]
Jatrophane C (from E. dendroides) Caov-4Ovarian Cancer85.86 ± 6.75[2]
OVCAR-3Ovarian Cancer75.65 ± 2.56[2]

Mechanisms of Anti-Cancer Action

The anti-cancer effects of jatrophanes are multifaceted, involving the modulation of key cellular signaling pathways and the reversal of multidrug resistance.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

Jatrophone, a well-studied jatrophane, has been shown to exert its anti-cancer effects in resistant breast cancer cells by inhibiting the PI3K/AKT/NF-κB signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and migration. By downregulating the expression levels of PI3K, phosphorylated AKT (p-AKT), and NF-κB, jatrophone can induce apoptosis and autophagy in cancer cells.

PI3K_AKT_NFkB_Pathway Jatrophane Jatrophane (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K Inhibits Apoptosis Apoptosis (Cell Death) Jatrophane->Apoptosis AKT AKT PI3K->AKT pAKT p-AKT (Active) NFkB NF-κB pAKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation

Jatrophane inhibition of the PI3K/AKT/NF-κB pathway.
Reversal of Multidrug Resistance (MDR)

A key feature of many jatrophanes is their ability to reverse P-glycoprotein (P-gp) mediated multidrug resistance.[2][4][5] P-gp is an ATP-dependent efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy. Jatrophanes can inhibit the function of P-gp, leading to an accumulation of cytotoxic drugs inside the cancer cells and restoring their sensitivity to treatment. Some jatrophanes have demonstrated more potent P-gp inhibition than the standard modulator verapamil.

Pgp_Inhibition_Workflow cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds to Cell_Death Increased Cell Death Drug_in->Cell_Death Leads to Jatrophane Jatrophane Jatrophane->Pgp Inhibits

Mechanism of P-gp inhibition by jatrophanes.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of the anti-cancer properties of jatrophanes.

Isolation and Identification of Jatrophanes

Jatrophane diterpenes are typically isolated from the plant material (e.g., latex, roots, aerial parts) of Euphorbia species.[7][8][9] The general workflow for isolation and identification is as follows:

Isolation_Workflow Plant Plant Material (e.g., Euphorbia sp.) Extraction Extraction (e.g., with Methanol) Plant->Extraction Partition Solvent Partitioning Extraction->Partition Chromatography Chromatography (VLC, CC, HPLC) Partition->Chromatography Pure_Compound Pure Jatrophane Compound Chromatography->Pure_Compound Spectroscopy Structure Elucidation (NMR, MS, IR) Pure_Compound->Spectroscopy

General workflow for jatrophane isolation.
  • Extraction: The dried and powdered plant material is extracted with a solvent, typically methanol.

  • Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using various chromatographic techniques, such as Vacuum Liquid Chromatography (VLC), Column Chromatography (CC), and High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Cytotoxicity Assays (e.g., MTT Assay)

The cytotoxic effects of jatrophanes on cancer cells are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][6]

Principle: This colorimetric assay measures the reduction of the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

  • Treatment: The cells are then treated with various concentrations of the jatrophane compound for a specific duration (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.[10][11][12][13]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[13]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[12][13]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways, such as the PI3K/AKT/NF-κB pathway.[14][15][16][17]

General Protocol:

  • Cell Lysis: After treatment with the jatrophane compound, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).[14]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

  • Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-AKT, anti-NF-κB) overnight at 4°C.[14]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

The ability of jatrophanes to inhibit P-gp function is often assessed using a fluorescent substrate of P-gp, such as rhodamine 123.[18][19][20][21]

Principle: P-gp actively transports rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, the efflux of rhodamine 123 is blocked, leading to its intracellular accumulation, which can be quantified by fluorescence.

General Protocol:

  • Cell Incubation: P-gp-overexpressing cancer cells (e.g., MCF-7/ADR) are incubated with rhodamine 123 in the presence or absence of the jatrophane compound for a defined period (e.g., 60-90 minutes) at 37°C.[21]

  • Washing: The cells are then washed with a cold buffer to remove extracellular rhodamine 123.[21]

  • Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.

  • Analysis: An increase in intracellular fluorescence in the presence of the jatrophane compound indicates inhibition of P-gp-mediated efflux.

Conclusion

Jatrophane diterpenes represent a promising class of natural products with a broad spectrum of anti-cancer activities. Their ability to induce cell death in various cancer cell lines, including those resistant to conventional chemotherapy, highlights their therapeutic potential. The mechanisms of action, particularly the inhibition of critical survival pathways like PI3K/AKT/NF-κB and the reversal of multidrug resistance, provide a strong rationale for their further development as novel anti-cancer agents. The experimental protocols outlined in this guide serve as a foundation for researchers to further explore the pharmacological properties of this intriguing class of compounds.

References

Validating the In Vivo Efficacy of Jatrophane 3 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jatrophane 3, a jatrophane diterpenoid with potential applications in oncology. Due to the current lack of published in vivo efficacy studies for this compound, this document summarizes the existing preclinical in vitro data and presents a proposed experimental framework for its validation in animal models. The focus is on its role as a modulator of multidrug resistance (MDR), a significant challenge in cancer therapy.

Introduction to this compound and Multidrug Resistance

Jatrophane diterpenoids are a class of natural compounds isolated from plants of the Euphorbiaceae family.[1][2] Several members of this class have demonstrated significant biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1] A particularly promising area of research is their ability to reverse multidrug resistance in cancer cells.[3][4][5][6][7][8]

Multidrug resistance is a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[8] One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[3][8]

This compound has been identified among a number of jatrophane diterpenoids that exhibit promising MDR reversal activity in in vitro assays.[3] These compounds are thought to act by inhibiting the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to standard chemotherapy.[3][4]

Comparative In Vitro Activity of this compound and Analogues

While specific in vivo data for this compound is not yet available, in vitro studies have provided valuable insights into its potential as an MDR modulator. The following table summarizes the available data for this compound and compares it with other relevant jatrophane diterpenoids and a standard MDR modulator, verapamil. This comparison highlights the structure-activity relationships within this class of compounds.

CompoundCell LineChemotherapeutic AgentPotency (EC50/IC50)CytotoxicityReference
This compound MCF-7/ADR (Doxorubicin-resistant human breast cancer)DoxorubicinPromising MDR reversalLow cytotoxicity[3]
Euphosorophane I (4) MCF-7/ADRDoxorubicinEC50 = 1.82 μMLow cytotoxicity[3]
Pepluanin A P-gp overexpressing cell lineDaunomycinOutperforms cyclosporin (B1163) A by at least 2-fold-[7]
Verapamil (VRP) MCF-7/ADRDoxorubicinStandard P-gp inhibitor-[3]

Note: Quantitative EC50/IC50 values for this compound are not specified in the provided search results, but it is highlighted as having "promising multidrug resistance (MDR) reversal ability".

Proposed In Vivo Efficacy Study for this compound

To validate the preclinical promise of this compound, a well-designed in vivo study is essential. The following section outlines a detailed, albeit hypothetical, experimental protocol for assessing the efficacy of this compound as an MDR modulator in a multidrug-resistant tumor xenograft model.

Experimental Objective

To evaluate the in vivo efficacy of this compound in combination with a standard chemotherapeutic agent (e.g., Doxorubicin or Paclitaxel) to overcome multidrug resistance in a human cancer xenograft model.

Animal Model
  • Species: Immunodeficient mice (e.g., NOD/SCID or NSG) to allow for the engraftment of human tumor cells.

  • Tumor Model: A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model using a cancer cell line known to overexpress P-glycoprotein and exhibit resistance to multiple chemotherapeutic agents (e.g., MCF-7/ADR or NCI/ADR-RES).[9][10] The tumor cells would be implanted subcutaneously or orthotopically.[9][11]

Treatment Groups
  • Vehicle Control: Administration of the delivery vehicle for both the chemotherapeutic agent and this compound.

  • Chemotherapeutic Agent Alone: Administration of the standard-of-care drug (e.g., Doxorubicin).

  • This compound Alone: Administration of this compound to assess any potential single-agent antitumor activity.

  • Combination Therapy: Co-administration of the chemotherapeutic agent and this compound.

Dosing and Administration
  • Dosing: Dose levels for this compound would be determined based on prior maximum tolerated dose (MTD) studies. The chemotherapeutic agent would be administered at its standard effective dose.

  • Route of Administration: Dependent on the pharmacokinetic properties of this compound, but could include intravenous (IV), intraperitoneal (IP), or oral (PO) administration.

  • Schedule: Treatment could be administered on a daily or intermittent schedule for a defined period (e.g., 21 days).

Efficacy Endpoints
  • Primary Endpoint: Tumor growth inhibition (TGI). Tumor volume will be measured regularly (e.g., twice weekly) using calipers.

  • Secondary Endpoints:

    • Overall survival (OS) of the animals.

    • Body weight measurements to monitor toxicity.

    • Pharmacokinetic (PK) analysis of this compound and the chemotherapeutic agent in plasma and tumor tissue.

    • Pharmacodynamic (PD) analysis of P-gp inhibition in tumor tissue.

    • Histopathological analysis of tumors at the end of the study.

Visualizing the Experimental Workflow and Mechanism of Action

To clearly illustrate the proposed study and the underlying mechanism, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_endpoints Efficacy and Toxicity Assessment start Select Immunodeficient Mice (e.g., NOD/SCID) implant Subcutaneous/Orthotopic Implantation of P-gp Overexpressing Cancer Cells (e.g., MCF-7/ADR) start->implant tumor_growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups (n=8-10/group) tumor_growth->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: Chemotherapy Alone randomize->group2 group3 Group 3: This compound Alone randomize->group3 group4 Group 4: Chemotherapy + this compound randomize->group4 treatment_period Administer Treatments for Pre-defined Period (e.g., 21 days) group1->treatment_period group2->treatment_period group3->treatment_period group4->treatment_period tumor_measurement Measure Tumor Volume (2x/week) treatment_period->tumor_measurement body_weight Monitor Body Weight (2x/week) treatment_period->body_weight survival Record Overall Survival treatment_period->survival pk_pd Pharmacokinetic/Pharmacodynamic Analysis (at study end) treatment_period->pk_pd histology Histopathological Examination of Tumors treatment_period->histology mechanism_of_action cluster_cell Multidrug-Resistant Cancer Cell chemo Chemotherapeutic Agent (e.g., Doxorubicin) pgp {P-glycoprotein (P-gp) Efflux Pump} chemo->pgp Effluxed out of cell nucleus Nucleus (Drug Target) chemo->nucleus Reaches target jatrophane3 This compound jatrophane3->pgp Inhibits pgp->chemo Enters cell apoptosis Apoptosis / Cell Death nucleus->apoptosis Induces

References

Safety Operating Guide

Proper Disposal Procedures for Jatrophane 3

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Jatrophane 3 is isolated from the plant E. peplus L., which is known for its highly irritant extract.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, especially when generating aerosols or dust, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the waste containing this compound. Determine if it is a pure solid, a solution, or mixed with other materials.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[3] Do not mix solids with liquid waste.[4]

2. Container Selection and Labeling:

  • Select a chemically compatible and leak-proof container with a secure, screw-on cap.[3][4] For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.[3]

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the concentration and quantity of the waste.[5] All constituents in a mixture must be identified.[3]

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated hazardous waste storage area.[4]

  • Ensure the storage area is well-ventilated, cool, and dry.[2]

  • Store apart from incompatible materials, foodstuffs, and feed.[2]

4. Disposal Request and Pickup:

  • Contact your institution's Environmental Health & Safety (EHS) department or equivalent to schedule a hazardous waste pickup.[5]

  • Provide the EHS department with accurate information about the waste composition as detailed on the label.

5. Final Disposal Method:

  • The recommended disposal method for compounds like Jatrophanes is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not discharge this compound waste into sewer systems or contaminate water sources.[2]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste.

  • After thorough cleaning, the container can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[2]

Summary of Key Disposal Information

ParameterGuidelineSource
Waste Classification Hazardous Chemical WasteGeneral Practice
Primary Disposal Route Licensed Chemical Destruction or Controlled Incineration[2]
Prohibited Disposal Sewer systems, regular trash[2][5]
Container Type Chemically compatible, leak-proof with screw-on cap[3][4]
Container Labeling "Hazardous Waste," full chemical name, concentration, quantity[5]
Storage Conditions Designated, well-ventilated, cool, dry area[2][4]

Experimental Protocols

Protocol for Neutralization of Corrosive Waste (If Applicable):

While this compound itself is not classified as corrosive, it may be present in acidic or basic solutions. In such cases, neutralization may be a necessary pre-treatment step before disposal.

  • Wear appropriate PPE , including acid/base resistant gloves, apron, and a face shield with safety goggles.

  • Work in a chemical fume hood and ensure proper ventilation.

  • For acidic solutions , slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) while stirring continuously.

  • For basic solutions , slowly add a dilute solution of a weak acid (e.g., citric acid) while stirring continuously.

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Collect the neutralized solution as hazardous waste, as it still contains this compound.

This compound Disposal Workflow

Jatrophane3_Disposal_Workflow cluster_prep Waste Preparation cluster_storage Storage & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste Composition (Solid, Liquid, Mixture) start->identify segregate Segregate from Incompatible Wastes identify->segregate container Select Appropriate Waste Container segregate->container label_container Label Container Correctly ("Hazardous Waste", Contents) container->label_container store Store in Designated Hazardous Waste Area label_container->store request_pickup Contact EHS for Waste Pickup store->request_pickup ehs_collect EHS Collects Waste request_pickup->ehs_collect transport Transport to Licensed Waste Facility ehs_collect->transport dispose Dispose via Incineration or Chemical Destruction transport->dispose end End: Disposal Complete dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.